Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3S/c1-16-10(15)9-5-6-4-7(17-11(12,13)14)2-3-8(6)18-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWDLPVAPIPKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723002 | |
| Record name | Methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-16-3 | |
| Record name | Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate (CAS No. 885279-16-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide will cover its chemical identity, physicochemical properties, synthesis methodologies, and its role as a key building block in the development of novel therapeutic agents. Emphasis is placed on the strategic importance of the trifluoromethoxy group and the benzothiophene core in modulating biological activity. This document serves as a crucial resource for researchers engaged in the synthesis and application of advanced pharmaceutical intermediates.
Introduction: The Significance of Fluorinated Benzothiophenes in Medicinal Chemistry
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1] Its structural resemblance to endogenous molecules allows for interaction with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, has become a cornerstone of modern medicinal chemistry. This is due to the unique electronic properties of fluorine, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4]
This compound (CAS No. 885279-16-3) combines these advantageous features. The trifluoromethoxy group, in particular, is often preferred over the more common trifluoromethyl group for its ability to act as a lipophilic hydrogen bond acceptor, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide will delve into the specific attributes of this compound, providing a foundation for its effective utilization in research and development.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Source |
| CAS Number | 885279-16-3 | Internal Verification |
| Molecular Formula | C11H7F3O3S | Calculated |
| Molecular Weight | 292.23 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) (Predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available |
Note: Experimentally determined data for this specific compound is not widely available in public literature. The predicted properties are based on the analysis of structurally similar compounds, such as Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.[3]
Synthesis and Mechanistic Considerations
The synthesis of substituted benzo[b]thiophene-2-carboxylates can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a substituted o-halobenzaldehyde or ketone with a thioglycolate derivative.
General Synthetic Pathway
The following diagram illustrates a plausible and widely utilized synthetic approach for this compound, starting from a commercially available substituted fluoronitrobenzene.
Sources
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- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate is a specialized heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for a wide range of biological activities. The incorporation of a trifluoromethoxy (-OCF3) group, a bioisostere of other functional groups, can profoundly influence a molecule's physicochemical profile, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited publicly available experimental data for this specific molecule, this document establishes a predictive framework based on the well-characterized analogue, Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, and outlines detailed, field-proven experimental protocols for the systematic determination of its properties. This approach provides researchers with the necessary tools to fully characterize this compound and unlock its potential in drug development and advanced material applications.
Molecular Overview and Strategic Importance
The Benzothiophene Scaffold in Drug Discovery
The benzo[b]thiophene ring system is a core component in numerous FDA-approved drugs and clinical candidates, demonstrating a vast range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities. Its rigid, planar structure and electron-rich nature allow for effective interaction with various biological targets.
The Role of the Trifluoromethoxy (-OCF3) Group
The trifluoromethoxy group is a powerful tool in modern medicinal chemistry. Compared to its trifluoromethyl (-CF3) analogue, the -OCF3 group imparts distinct electronic properties and a different conformational bias due to the oxygen linker. It is highly lipophilic and serves as a metabolically stable surrogate for other groups, often improving a compound's pharmacokinetic profile.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all further research. While specific experimental data for the title compound is scarce, we can define its core attributes and use its close analogue for comparison.
| Property | This compound (Predicted/Target) | Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (Analogue for Comparison) |
| IUPAC Name | Methyl 5-(trifluoromethoxy)-1-benzothiophene-2-carboxylate | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate |
| CAS Number | Not Assigned | 146137-92-0 |
| Molecular Formula | C₁₁H₇F₃O₃S | C₁₁H₇F₃O₂S |
| Molecular Weight | 276.23 g/mol | 260.23 g/mol |
| Appearance | - | Yellow Solid |
| Storage | Sealed in dry, Room Temperature or 2-8°C | Sealed in dry, Room Temperature or 0-8°C |
Core Physicochemical Properties: A Predictive and Comparative Analysis
The following section details the key physicochemical properties crucial for assessing the drug-like potential of the title compound. Values are predicted based on chemical principles and compared with its trifluoromethyl analogue where available.
Melting Point (Mp)
The melting point is a critical indicator of purity and lattice energy. For the analogue, Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, a melting point is not consistently reported, though its corresponding carboxylic acid has a melting point of 190-196 °C. It is predicted that the title compound will be a solid at room temperature, and a sharp melting point range upon experimental determination will be a key quality control metric.
Solubility Profile
Solubility is a gatekeeper for bioavailability. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate. The solubility of this compound should be assessed in a tiered approach.
-
Aqueous Solubility: Due to the large, hydrophobic benzothiophene core and the highly lipophilic -OCF3 group, the aqueous solubility is predicted to be very low.
-
Organic Solubility: The compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
Rationale for Solvent Selection: DMSO is a standard solvent for creating high-concentration stock solutions for biological screening. Buffers at physiological pH (e.g., PBS at pH 7.4) are essential for determining solubility under conditions that mimic the biological milieu.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key determinant of absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP).
-
Predicted LogP: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. Therefore, the LogP of this compound is expected to be high, likely exceeding 4.0. This high lipophilicity may enhance membrane permeability but could also pose challenges such as non-specific binding and poor aqueous solubility.
Experimental Protocols for Physicochemical Characterization
This section provides actionable, step-by-step protocols for determining the critical physicochemical properties of a novel compound like this compound.
General Workflow for Initial Compound Characterization
The following workflow ensures a logical and efficient characterization of a newly synthesized or acquired compound.
Caption: A logical workflow for the initial physicochemical profiling of a novel compound.
Protocol: Melting Point Determination
This protocol uses a standard digital melting point apparatus to determine the temperature range over which the solid compound transitions to a liquid.
-
Preparation: Ensure the compound is a dry, homogenous powder.
-
Loading: Tap the open end of a capillary tube into the powder to collect a small sample (2-3 mm in height). Tap the closed end on a hard surface to pack the sample down.
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.
-
Ramping: Set a rapid heating ramp (e.g., 10-15 °C/min) for an initial scout measurement.
-
Refined Measurement: Once a rough melting range is known, repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the scouted melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (< 2 °C) indicates high purity.
Protocol: LogP Determination by Shake-Flask Method
The "shake-flask" method is the gold standard for measuring partition coefficients. It directly measures the distribution of a compound between n-octanol and water.
Caption: Workflow for the Shake-Flask method of LogP determination.
-
Phase Preparation: Pre-saturate n-octanol with water and water (or buffer, typically pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Accurately weigh and dissolve the compound in the pre-saturated n-octanol phase to a known concentration.
-
Partitioning: Add a precise volume of the pre-saturated aqueous phase to the n-octanol solution in a glass vial.
-
Equilibration: Seal the vial and shake gently on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.
-
Quantification: Carefully sample an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV spectroscopy.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Trustworthiness Insight: This protocol is self-validating. By measuring the concentration in both phases, the total amount of compound can be reconciled with the initial amount added, providing a check on experimental integrity.
Synthesis and Spectroscopic Analysis
Plausible Synthetic Route
While a specific synthesis for this compound is not detailed in the available literature, a plausible route can be adapted from known procedures for similar benzothiophenes. A common method involves the reaction of a substituted 2-fluorobenzaldehyde with a thioglycolate ester, followed by intramolecular cyclization.
Expected Spectroscopic Signatures
Spectroscopic analysis is essential for unequivocal structure confirmation.
-
¹H NMR: Expected signals would include aromatic protons on the benzothiophene ring system, a singlet for the methyl ester protons (~3.9 ppm), and a singlet for the C3 proton of the thiophene ring. The coupling patterns of the aromatic protons would confirm the 5-position substitution.
-
¹⁹F NMR: A sharp singlet is expected for the -OCF3 group, distinguishing it from the -CF3 group which would appear at a different chemical shift.
-
¹³C NMR: Signals for the ester carbonyl (~160-165 ppm), aromatic carbons, and the methyl ester carbon (~52 ppm) would be present. The carbon attached to the -OCF3 group would show a characteristic quartet due to C-F coupling.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (276.23).
Conclusion
This compound is a molecule with high potential as a building block in drug discovery and materials science. This guide establishes that while direct experimental data is not yet widely available, its physicochemical properties can be reliably predicted and, more importantly, systematically determined. Its high predicted lipophilicity suggests a primary role in modulating ADME properties, though it necessitates careful management of solubility. The detailed protocols provided herein offer a robust framework for researchers to fully characterize this compound, enabling its effective deployment in the synthesis of novel, high-value molecules.
References
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- University of California, Davis. (n.d.). Experiment 1 — Properties of Organic Compounds.
- Reinhard, M., & Drefahl, A. (1999). Handbook for estimating physicochemical properties of organic compounds. John Wiley & Sons.
- The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Books - The Royal Society of Chemistry.
- Chemistry LibreTexts. (2023). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
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An In-Depth Technical Guide to the Spectral Characteristics of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectral data for Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate, a compound of interest in medicinal chemistry and materials science.[1] Given the absence of publicly available experimental spectra, this document leverages predictive methodologies and established principles of spectroscopic interpretation to offer a robust analytical framework for researchers working with this molecule or its analogs.
Molecular Structure and Key Features
This compound possesses a rigid bicyclic benzo[b]thiophene core, functionalized with a trifluoromethoxy group at the 5-position and a methyl ester at the 2-position. The trifluoromethoxy group is a bioisostere of the methoxy group but imparts significantly different electronic properties and increased lipophilicity, which can enhance metabolic stability and cell membrane permeability of drug candidates.[1]
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 2-fluoro-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add methyl thioglycolate (1.2 eq) and potassium carbonate (1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours or until the starting material is consumed (monitored by TLC).
-
Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Predicted Spectral Data and Interpretation
The following spectral data are predicted based on the analysis of structurally similar compounds and the known spectroscopic behavior of the constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the thiophene proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~8.1 | s | H3 | The proton at the 3-position of the thiophene ring is expected to be a singlet and deshielded due to the adjacent ester group. |
| ~7.9 | d | H7 | The proton at the 7-position is likely to be a doublet, coupled to H6, and deshielded by the thiophene ring. |
| ~7.8 | d | H4 | The proton at the 4-position is expected to be a doublet, coupled to H6, and influenced by the trifluoromethoxy group. |
| ~7.4 | dd | H6 | The proton at the 6-position should appear as a doublet of doublets, coupled to both H4 and H7. |
| ~3.9 | s | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~163 | C=O | The carbonyl carbon of the methyl ester. |
| ~148 | C-OCF₃ | The aromatic carbon attached to the trifluoromethoxy group, deshielded by the oxygen and fluorine atoms. |
| ~142 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~139 | C3a | Quaternary carbon at the fusion of the two rings. |
| ~135 | C2 | Carbon at the 2-position, attached to the ester group. |
| ~129 | C3 | Carbon at the 3-position of the thiophene ring. |
| ~125 | C7 | Aromatic methine carbon. |
| ~122 (q) | -CF₃ | The carbon of the trifluoromethyl group, appearing as a quartet due to coupling with the three fluorine atoms. |
| ~120 | C4 | Aromatic methine carbon. |
| ~118 | C6 | Aromatic methine carbon. |
| ~52 | -OCH₃ | The methyl carbon of the ester group. |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the methoxy group and subsequent fragmentation of the benzo[b]thiophene ring. [2][3][4]
| Predicted m/z | Fragment | Interpretation |
|---|---|---|
| 290 | [M]⁺ | Molecular ion |
| 259 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 231 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate radical. |
| 203 | [C₈H₄F₃S]⁺ | Further fragmentation of the ring system. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the carbonyl group of the ester, the C-F bonds of the trifluoromethoxy group, and the aromatic C-H and C=C bonds. [5]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic |
| ~1720 | C=O stretch | Ester |
| ~1600, ~1480 | C=C stretch | Aromatic |
| ~1250-1050 | C-F stretch | Trifluoromethoxy |
| ~1200 | C-O stretch | Ester |
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The proposed synthetic route and the detailed interpretation of the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra offer a valuable resource for researchers in the fields of drug discovery and materials science. It is anticipated that this information will facilitate the identification and characterization of this compound in experimental settings.
References
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Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture grown with naphthalene as a carbon source and benzothiophene as an auxiliary substrate. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
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Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. PubMed. Available at: [Link]
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Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Semantic Scholar. Available at: [Link]
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Synthesis and some transformations of benzo[b]thiophene derivatives. Semantic Scholar. Available at: [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]
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Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. National Center for Biotechnology Information. Available at: [Link]
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(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science. Available at: [Link]
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Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. PubMed. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journals. Available at: [Link]
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Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. ResearchGate. Available at: [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]
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A Technical Guide to the Biological Activities of Trifluoromethoxy-Benzothiophenes for Drug Discovery Professionals
Abstract This technical guide provides an in-depth exploration of the biological activities of benzothiophene derivatives featuring the trifluoromethoxy (-OCF₃) substituent. The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1] The incorporation of a trifluoromethoxy group is a key strategy in modern drug design to enhance critical pharmacokinetic and pharmacodynamic properties.[2] This group significantly increases lipophilicity and metabolic stability, often leading to improved bioavailability.[3][4] This document synthesizes current research on the anticancer, antimicrobial, and neuroprotective activities of this promising class of compounds. We will delve into their mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols and data to support researchers and scientists in the field of drug development.
The Trifluoromethoxy-Benzothiophene Scaffold: A Synergy for Drug Discovery
The Benzothiophene Core: A Privileged Scaffold
Benzothiophene, a heterocyclic compound composed of a fused benzene and thiophene ring, is a cornerstone in medicinal chemistry.[5] Its rigid, planar structure and aromatic nature provide an excellent framework for interacting with a wide array of biological targets.[6] This scaffold is present in several well-known drugs, including the selective estrogen receptor modulator (SERM) raloxifene, the antiasthmatic drug zileuton, and the antifungal agent sertaconazole, highlighting its therapeutic versatility.[1] The diverse biological activities reported for benzothiophene derivatives include anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[6][7]
The Trifluoromethoxy (-OCF₃) Group: Enhancing Drug-Like Properties
The strategic incorporation of fluorine-containing groups is a powerful tool in drug design.[8] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can dramatically improve a drug candidate's profile.[2]
-
Increased Lipophilicity: The -OCF₃ group is highly lipophilic, with a Hansch parameter (π) of approximately +1.04.[4] This property enhances a molecule's ability to permeate biological membranes, which can lead to improved oral absorption and bioavailability.[2][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation.[2] Replacing a metabolically labile group, such as a methoxy (-OCH₃) group, with an -OCF₃ group can significantly prolong a drug's half-life.
-
Electronic Effects: As a strong electron-withdrawing group, the -OCF₃ moiety can modulate the pKa of nearby functional groups, influencing a molecule's interaction with its biological target.[4]
The combination of the proven benzothiophene scaffold with the advantageous properties of the trifluoromethoxy group creates a powerful platform for the development of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.
Anticancer Activities: Targeting Cellular Proliferation
Trifluoromethoxy- and trifluoromethyl-substituted benzothiophenes have emerged as a potent class of anticancer agents.[9][10] Their primary mechanism often involves the disruption of the cellular microtubule system, a critical target for cancer chemotherapy.[11]
Mechanism of Action: Tubulin Polymerization Inhibition
Several benzothiophene derivatives, structurally resembling the natural product combretastatin A-4, have been shown to be potent inhibitors of tubulin polymerization.[11] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[11]
The workflow for identifying and characterizing tubulin polymerization inhibitors is a multi-step process.
Quantitative Data: Potency of Benzothiophene Analogs
Studies on benzothiophene acrylonitrile analogs have demonstrated exceptionally potent cytotoxic activity against a wide range of human cancer cell lines.[11]
| Compound ID | Structure Features | Cell Line | Activity (GI₅₀) | Reference |
| Compound 5 | Z-isomer, 3,4-dimethoxyphenyl | Leukemia, Colon, CNS | 10–66.5 nM | [11] |
| Compound 13 | E-isomer, 3,4,5-trimethoxyphenyl | Most NCI-60 Lines | < 10.0 nM | [11] |
GI₅₀: The molar concentration required to cause 50% growth inhibition.
Experimental Protocol: Cell-Free Tubulin Polymerization Assay
This protocol describes a standard method for assessing a compound's direct effect on tubulin polymerization in vitro.
Objective: To determine if a test compound inhibits or enhances the polymerization of purified tubulin into microtubules.
Materials:
-
Tubulin (>99% pure) from bovine brain
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine triphosphate (GTP), 100 mM stock
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control: Paclitaxel (stabilizer), Nocodazole (inhibitor)
-
Negative control: DMSO
-
Temperature-controlled 384-well microplate spectrophotometer
Methodology:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare a 2X tubulin solution (e.g., 3 mg/mL) in G-PEM buffer with 10% glycerol on ice.
-
Compound Plating: Add 50 µL of 2X concentrated test compounds (and controls) diluted in G-PEM buffer to the wells of a 384-well plate.
-
Initiation of Polymerization: To initiate the reaction, add 50 µL of the cold 2X tubulin solution supplemented with 1 mM GTP to each well. Mix quickly but gently.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and begin recording the absorbance (optical density) at 340 nm every 30 seconds for at least 60 minutes at 37°C.
-
Analysis: Plot the absorbance (OD₃₄₀) versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of compound-treated samples to the DMSO control. Inhibitors will show a reduced rate and extent of polymerization, while stabilizers will show an increased rate and extent.
Antimicrobial Activities: Combating Resistant Pathogens
The benzothiophene scaffold is a promising framework for developing novel antimicrobial agents to address the growing crisis of antibiotic resistance. Fluorinated benzothiophene hybrids, in particular, have demonstrated significant efficacy against multi-drug resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[12][13]
Antibacterial Mechanism of Action: Pyruvate Kinase Inhibition
Recent studies have identified bacterial pyruvate kinase as the molecular target for certain fluorinated benzothiophene-indole hybrids.[12][13] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for catalyzing the final step which produces ATP and pyruvate. Inhibition of this enzyme disrupts the bacterium's central energy metabolism, leading to cell death. This represents a novel mechanism of action that can be effective against strains resistant to conventional antibiotics.
Antifungal and Broad-Spectrum Antibacterial Activity
Benzothiophene derivatives have also been evaluated for broad-spectrum antimicrobial activity.[5][14] Some compounds show moderate to good activity against Gram-positive bacteria (S. aureus, E. faecalis), Gram-negative bacteria (E. coli), and fungi (C. albicans). For Gram-negative bacteria, the outer membrane can be a significant barrier; however, co-administration with a permeabilizing agent like polymyxin B can markedly improve efficacy.[15]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| Benzothiophene Derivatives | Candida albicans | 32 - 64 | [15] |
| Benzothiophene Derivatives | Candida tropicalis | 32 - 64 | |
| Benzothiophene Derivatives (+ Polymyxin B) | Escherichia coli | 8 - 64 | |
| Fluorinated Benzothiophene-Indole Hybrids | S. aureus & MRSA | Promising Activity | [12][13] |
Experimental Protocol: Broth Microdilution Susceptibility Assay
This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
96-well microtiter plates (sterile)
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds serially diluted in DMSO
-
Positive control: Standard antibiotic (e.g., Ampicillin, Fluconazole)
-
Negative (growth) control: Broth + cells + DMSO
-
Sterility control: Broth only
-
Plate reader or visual inspection
Methodology:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a standardized final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Typically, 100 µL of broth is added to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat across the plate to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1-11. Well 12 receives 100 µL of sterile broth. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD₆₀₀) with a plate reader.[1]
Neuroprotective and Anti-inflammatory Activities
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[16][17] The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for CNS disorders.[8] Benzothiophene derivatives have shown promise as neuroprotective agents by mitigating neuroinflammation and oxidative stress.[18]
Mechanism of Action: Antioxidant and Anti-inflammatory Effects
Certain benzothiophene derivatives act as potent antioxidants and anti-inflammatory agents.[7][18] In models of cranial irradiation-induced neuroinflammation, these compounds were shown to protect brain tissue. The proposed mechanism involves scavenging free radicals and reducing the production of pro-inflammatory cytokines, thereby ameliorating oxidative stress and the subsequent inflammatory cascade that leads to neuronal damage.[18]
Conclusion and Future Perspectives
The trifluoromethoxy-benzothiophene scaffold represents a highly promising platform in modern drug discovery. The benzothiophene core provides a versatile and biologically relevant framework, while the trifluoromethoxy group confers superior drug-like properties, including enhanced metabolic stability and membrane permeability.[3][4] The potent anticancer, antimicrobial, and neuroprotective activities demonstrated by this class of compounds underscore their therapeutic potential.
Future research should focus on:
-
Lead Optimization: Expanding structure-activity relationship studies to fine-tune potency and selectivity for specific biological targets.[19]
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure that lead candidates have suitable profiles for clinical development.
-
Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular targets and pathways is crucial for understanding their mechanism of action and potential off-target effects.
By leveraging the synergistic advantages of this unique chemical scaffold, researchers are well-positioned to develop next-generation therapeutics for some of the most challenging diseases.
References
-
Deng, Q., Gu, J., Zhang, H., Zhang, Y., & Meng, X. (2022). Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water. Organic & Biomolecular Chemistry, 20, 7424-7428. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]
-
Scidev. (2025). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Scidev. [Link]
-
Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. [Link]
-
Hassan, M. E., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals. [Link]
-
University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal. [Link]
-
Thaher, B. A., et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. Journal of Medicinal Chemistry. [Link]
-
Shirani, K., et al. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH. [Link]
-
Di Poce, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Ex Libris. [Link]
-
El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Wilmshurst, P. T. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Hassan, M. E., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. ResearchGate. [Link]
-
Zaher, N. H., et al. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis. [Link]
-
Chou, Y. L., et al. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kumar, R., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. ACS Chemical Neuroscience. [Link]
-
Shagir, A., et al. (2021). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC - PubMed Central. [Link]
-
Isloor, A. M., et al. (2009). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. [Link]
-
S, A. S. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kamal, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Drug Discovery Today. [Link]
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- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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A-Technical-Guide-to-the-Synthesis-of-Methyl-5-trifluoromethoxy-benzo-b-thiophene-2-carboxylate
An In-Depth Technical Guide for Chemical Research and Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate. This compound is a valuable heterocyclic building block in medicinal chemistry, primarily due to the unique electronic properties conferred by the benzothiophene core and the trifluoromethoxy substituent, which can enhance metabolic stability and cell permeability of drug candidates. This document details the retrosynthetic analysis, key transformations, mechanistic insights, and a step-by-step experimental protocol. The presented pathway emphasizes practicality, yield, and scalability, making it suitable for professionals in drug discovery and process development.
Introduction and Strategic Overview
The benzo[b]thiophene scaffold is a prominent feature in numerous pharmacologically active compounds.[1] The incorporation of a trifluoromethoxy (-OCF₃) group at the 5-position further modulates the molecule's lipophilicity and electronic nature, making it an attractive moiety for tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities. This compound serves as a key intermediate, allowing for further elaboration at the 2-position, typically through hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with various amines or other nucleophiles.
This guide focuses on a convergent synthetic strategy that constructs the benzothiophene ring system from a readily accessible substituted benzaldehyde. This approach is often favored in industrial settings for its efficiency and control over regiochemistry.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a clear and achievable synthetic plan. The primary disconnection is the C-S and C-C bonds forming the thiophene ring, leading back to a substituted o-halobenzaldehyde and a sulfur-containing C2-synthon, namely methyl thioglycolate. This strategy is advantageous as it allows for the early introduction of the critical trifluoromethoxy group onto a simple benzene ring.
Caption: Retrosynthetic analysis of the target compound.
Recommended Synthetic Pathway
The forward synthesis is a highly efficient one-pot, two-step reaction sequence starting from 2-fluoro-4-(trifluoromethoxy)benzaldehyde. This starting material is commercially available or can be synthesized from 1-fluoro-3-(trifluoromethoxy)benzene via Vilsmeier-Haack or ortho-lithiation/formylation protocols. The reaction proceeds via a nucleophilic aromatic substitution (SNA_r_) followed by an intramolecular condensation to construct the heterocyclic core.
Caption: Overall synthetic transformation scheme.
Mechanistic Rationale
The reaction is initiated by the deprotonation of methyl thioglycolate by a mild base, such as potassium carbonate, to form a thiolate anion. This potent nucleophile then attacks the activated aromatic ring of 2-fluoro-4-(trifluoromethoxy)benzaldehyde at the carbon bearing the fluorine atom. The fluorine is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the aldehyde and trifluoromethoxy groups, which stabilize the Meisenheimer intermediate.
This first step, an SNAr reaction, forms an intermediate thioether. In the same pot, the base then deprotonates the α-carbon of the thioglycolate moiety, generating a carbanion. This carbanion undergoes a subsequent intramolecular aldol-type condensation by attacking the adjacent aldehyde carbonyl group. The resulting alkoxide intermediate then readily dehydrates under the reaction conditions to form the aromatic thiophene ring, yielding the final product.
Caption: Key mechanistic stages of the one-pot reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous benzothiophene derivatives.
Reaction: Synthesis of this compound
| Reagent/Solvent | M.W. | Amount | Moles | Equiv. |
| 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | 208.11 | 10.4 g | 50.0 mmol | 1.0 |
| Methyl thioglycolate | 106.14 | 6.37 g | 60.0 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.60 g | 55.0 mmol | 1.1 |
| Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |
Procedure:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-fluoro-4-(trifluoromethoxy)benzaldehyde (10.4 g, 50.0 mmol), anhydrous potassium carbonate (7.60 g, 55.0 mmol), and anhydrous dimethylformamide (100 mL).
-
Stir the resulting suspension under a nitrogen atmosphere.
-
Add methyl thioglycolate (6.37 g, 60.0 mmol) dropwise to the mixture at room temperature over 10-15 minutes. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting benzaldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL).
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the title compound as a crystalline solid.
Expected Yield: 75-85%.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.
Alternative Synthetic Strategies
While the described method is highly effective, it is important for the research scientist to be aware of alternative routes. Other established methods for benzo[b]thiophene synthesis could be adapted for this specific target.[1][2]
-
Cyclization of Arylthioacetic Acids: This classic approach involves the S-alkylation of 4-(trifluoromethoxy)thiophenol with chloroacetic acid, followed by hydrolysis to the corresponding arylthioacetic acid. This intermediate can then be cyclized under strong acid catalysis (e.g., polyphosphoric acid) or by conversion to the acid chloride followed by a Friedel-Crafts type cyclization. This route is longer but avoids the use of the potentially more expensive ortho-fluorobenzaldehyde.
-
Palladium-Catalyzed Annulation: Modern cross-coupling methodologies allow for the construction of the benzothiophene core through palladium-catalyzed reactions of, for example, a 2-halothiophenol with a terminal alkyne. This can offer a different handle for substitution at the 2-position.
Conclusion
The one-pot reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with methyl thioglycolate provides a direct, high-yielding, and operationally simple pathway to this compound. The strategy leverages a robust SNAr/intramolecular condensation cascade, making it an excellent choice for both small-scale discovery and larger-scale production campaigns. The insights and detailed protocol provided in this guide are intended to empower researchers in the efficient synthesis of this valuable chemical intermediate.
References
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. Available at: [Link]
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Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Yoshida, S., Yorimitsu, H., & Oshima, K. (2007). Synthesis of Benzo[b]thiophenes by Cyclization of Arylketene Dithioacetal Monoxides Under Pummerer-Like Conditions. Organic Letters, 9(26), 5573-5576. Available at: [Link]
-
Zia, R., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Molecule of Interest
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its benzothiophene core is a well-established scaffold in numerous pharmacologically active agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 5-position is a key structural feature. This moiety is known to enhance metabolic stability, improve lipophilicity, and increase the binding affinity of molecules to their biological targets.[3] The presence of the trifluoromethoxy group can significantly influence the physicochemical properties of the parent molecule, including its solubility and stability, which are critical parameters in drug development and material formulation.[3][4] This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols.
Physicochemical Properties at a Glance
A foundational understanding of a compound's basic physicochemical properties is essential before embarking on detailed solubility and stability assessments.
| Property | Value / Information | Source |
| Molecular Formula | C₁₁H₇F₃O₃S | [5] |
| Molecular Weight | 276.23 g/mol | Inferred from formula |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| CAS Number | 885279-16-3 | [5] |
| Predicted XlogP | 4.0 | [6] |
Note: Some data is for the closely related 5-(trifluoromethyl) derivative and is used for estimation.
Part 1: Solubility Profile - A Critical Determinant of Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate, bioavailability, and the feasibility of developing various dosage forms. The trifluoromethoxy group is known to increase lipophilicity, which generally leads to lower aqueous solubility.[3]
Theoretical Considerations
The overall solubility of this compound is a function of the interplay between its lipophilic benzothiophene and trifluoromethoxy components and the potential for polar interactions involving the methyl ester. Given its predicted high XlogP, the compound is expected to be poorly soluble in aqueous media and more soluble in organic solvents.
Experimental Workflow for Solubility Determination
A systematic approach is required to quantitatively determine the solubility of the compound in various solvents relevant to pharmaceutical development.
Figure 1: A generalized workflow for determining the equilibrium solubility of a compound.
Detailed Experimental Protocol: Equilibrium Solubility Measurement
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH-adjusted buffers, organic solvents, or biorelevant media). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow for complete equilibration. Preliminary experiments should be conducted to determine the time required to reach a solubility plateau.
-
-
Sample Processing:
-
After equilibration, carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any undissolved solid. Centrifugation or filtration (using a filter compatible with the solvent) is recommended.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A validated calibration curve is essential for accurate quantification.
-
Part 2: Stability Assessment - Ensuring Chemical Integrity
Understanding the chemical stability of a molecule is paramount for determining its shelf-life, identifying potential degradation products, and developing stable formulations. The trifluoromethoxy group is generally considered to be chemically robust, which may confer enhanced stability to the molecule.[3] However, the ester functionality and the benzothiophene ring system can be susceptible to degradation under certain conditions.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[9][10] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling to accelerate degradation.[11]
Logical Flow of a Forced Degradation Study
Figure 2: A systematic approach to conducting forced degradation studies.
Detailed Experimental Protocols for Forced Degradation
A stability-indicating analytical method, typically a gradient HPLC method, must be developed and validated beforehand. This method should be capable of separating the parent compound from all potential degradation products.
-
Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples with a suitable base before analysis.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a suitable solvent and dilute with 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature or a slightly elevated temperature, collecting samples at appropriate intervals. The ester linkage is particularly susceptible to base-catalyzed hydrolysis.
-
Neutralize the samples with a suitable acid prior to analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and monitor the degradation over time. The thiophene sulfur atom can be susceptible to oxidation.
-
Analyze the samples at various time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 60 °C or higher) in a stability chamber.
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Analyze samples at predetermined intervals.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light as specified in the ICH Q1B guideline (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
Analytical Methodologies
The accurate quantification of this compound and its potential degradants is crucial.
| Technique | Application | Rationale |
| HPLC-UV | Primary method for quantification in solubility and stability studies. | Offers good sensitivity and reproducibility for chromophoric compounds like benzothiophenes.[8] |
| LC-MS/MS | Identification of degradation products and quantification at low concentrations. | Provides molecular weight and structural information, which is essential for elucidating degradation pathways.[8][12] |
| NMR Spectroscopy | Structural elucidation of the parent compound and isolated degradation products. | Provides detailed structural information for definitive identification.[7][13] |
Conclusion and Forward-Looking Perspectives
This guide has outlined the fundamental principles and practical methodologies for assessing the solubility and stability of this compound. While the trifluoromethoxy group is anticipated to enhance lipophilicity and chemical stability, rigorous experimental evaluation is indispensable. The protocols detailed herein provide a robust framework for generating the critical data required by researchers, scientists, and drug development professionals to advance molecules of this class through the development pipeline. Future work should focus on the practical application of these methods to generate a comprehensive physicochemical profile of this promising compound.
References
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Sagardía F, Rigau JJ, Martínez-Lahoz A, Fuentes F, Waldemar C, Flores W. Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Appl Microbiol. 1975;29(6):722-725. [Link]
-
Zhang, Y., Liu, S., Zhang, M., Wang, Q., & Li, J. (2019). Degradation of benzothiophene in diesel oil by LaZnAl layered double hydroxide: photocatalytic performance and mechanism. Environmental Science and Pollution Research, 26(2), 1686-1695. [Link]
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Substrate concentration profile during the degradation of a... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., Waldemar, C., & Flores, W. (1975). Degradation of Benzothiophene and Related Compounds by a Soil Pseudomonas in an Oil-Aqueous Environment. Applied microbiology, 29(6), 722–725. [Link]
-
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. (n.d.). Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. Retrieved January 20, 2026, from [Link]
-
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid methyl ester. (n.d.). Retrieved January 20, 2026, from [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
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5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. (n.d.). Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved January 20, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Pharmaceuticals, 16(7), 1014. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]
-
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A Technical Guide to 5-Substituted Benzo[b]thiophene-2-carboxylates: Synthesis, SAR, and Therapeutic Potential
Introduction: The Privileged Scaffold in Drug Discovery
The benzo[b]thiophene ring system, an aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its planar nature and electron-rich sulfur atom facilitate binding to a wide array of biological targets, while its overall structure offers a stable and synthetically versatile framework.[3][4] This has led to the incorporation of the benzo[b]thiophene core into several clinically successful drugs, including the selective estrogen receptor modulator Raloxifene, the antifungal Sertaconazole, and the asthma medication Zileuton.[1][5]
Within this important class of compounds, derivatives bearing a carboxylate group at the 2-position and a variable substituent at the 5-position are of particular interest to drug development professionals. The carboxylate at the C-2 position serves as a crucial synthetic handle, allowing for the creation of diverse libraries of amides, esters, and other derivatives to fine-tune pharmacokinetic and pharmacodynamic properties.[6][7] Concurrently, the 5-position of the benzothiophene ring offers a key site for modification, where the introduction of different functional groups can profoundly influence the molecule's interaction with its biological target.
This technical guide provides an in-depth review of 5-substituted benzo[b]thiophene-2-carboxylates for researchers and drug development scientists. We will explore the core synthetic methodologies, analyze the critical structure-activity relationships (SAR) governed by the 5-substituent, detail the broad spectrum of biological activities, and provide validated experimental protocols for their synthesis and derivatization.
Part 1: Synthetic Methodologies
The construction of the 5-substituted benzo[b]thiophene-2-carboxylate scaffold can be approached through two primary strategies: (A) building the heterocyclic system from a pre-substituted benzene precursor or (B) functionalizing the 5-position after the benzo[b]thiophene core has been formed.
Strategy A: Cyclization of Substituted Precursors
A robust and common method involves the reaction of a substituted thiophenol with a suitable C2-synthon, followed by cyclization. For instance, a para-substituted thiophenol can undergo reaction with bromoacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclization to yield the desired 5-substituted benzo[b]thiophene core.[8] This approach is advantageous as it allows for the precise and unambiguous placement of the 5-substituent from a readily available starting material.
Another powerful method is the domino reaction of ethyl 2-mercaptoacetate with 2-fluoro-5-substituted-nitrobenzenes. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom, followed by an intramolecular condensation and cyclization, directly yielding the ethyl 5-substituted-benzo[b]thiophene-2-carboxylate. This process is highly efficient for generating libraries of compounds with diverse 5-substituents.
Below is a generalized workflow illustrating the synthesis starting from a substituted thiophenol.
Caption: General synthetic workflow for 5-substituted benzo[b]thiophenes.
Strategy B: Late-Stage C-H Functionalization
While less common for the 5-position due to potential regioselectivity issues, late-stage functionalization via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts) on the benzo[b]thiophene-2-carboxylate core can be employed. The directing effects of the fused ring and the deactivating carboxylate group must be carefully considered to achieve the desired 5-substituted isomer.
Part 2: Structure-Activity Relationships (SAR) at the 5-Position
The nature of the substituent at the 5-position is a critical determinant of biological activity. Studies on various therapeutic targets have revealed that modifying this position can dramatically alter potency, selectivity, and metabolic stability.[8][9]
A compelling example comes from the development of inhibitors for the DYRK1A kinase, a target implicated in neurological disorders and certain cancers.[8] A systematic study of 5-substituted 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which are structurally related to the core topic, revealed sharp SAR.
| 5-Substituent (R⁵) | DYRK1A Inhibition (IC₅₀, nM) | Key Insight |
| -H (Hydrogen) | > 1000 | Unsubstituted ring shows low activity. |
| -OCH₃ (Methoxy) | 52 | Electron-donating group significantly boosts potency. |
| -OH (Hydroxy) | 35-116 | Hydrogen bond donor is highly favorable for activity. |
| -F (Fluoro) | > 1000 | Small electron-withdrawing group is detrimental to activity. |
| Data synthesized from studies on related tetracyclic kinase inhibitors.[8][9] |
These findings highlight a clear trend: electron-donating and hydrogen-bonding groups at the 5-position are crucial for potent DYRK1A inhibition . The methoxy (-OCH₃) and hydroxyl (-OH) groups likely engage in favorable interactions within the ATP-binding pocket of the kinase. Conversely, the unsubstituted or fluorine-substituted analogs lack these key interactions, leading to a significant loss of activity.[9] Furthermore, these studies noted that substitution at the 5-position led to significant disparities in the microsomal stability of the compounds, underscoring the dual role of this position in modulating both pharmacodynamics and pharmacokinetics.[8]
The logical relationship between the 5-substituent and biological activity can be visualized as follows:
Caption: SAR logic for the 5-position of the benzo[b]thiophene scaffold.
Part 3: Biological Activities and Therapeutic Applications
The structural versatility of 5-substituted benzo[b]thiophene-2-carboxylates has led to their investigation against a wide range of diseases. The core scaffold is a proven pharmacophore, and modifications at the 5-position and C-2 carboxylate have yielded compounds with diverse biological profiles.[10]
-
Antimicrobial Agents: The benzo[b]thiophene nucleus has been combined with the acylhydrazone functional group (derived from the 2-carboxylate) to produce potent antimicrobial agents against multidrug-resistant bacteria, including MRSA.[7][11] For example, a 6-chloro substituted derivative showed a minimal inhibitory concentration (MIC) of 4 µg/mL against clinically isolated resistant S. aureus strains.[7] While this is a 6-substituted example, it demonstrates the principle of halogen substitution on the benzene ring for antimicrobial activity.
-
Anticancer Activity: Numerous derivatives have shown promising anticancer effects.[2][12] They can act through various mechanisms, including the inhibition of kinases like DYRK1A, as discussed previously, and as anti-tubulin agents.[8][13] The ability to tune the 5-position allows for optimization of potency against specific cancer cell lines.
-
Anti-inflammatory and Analgesic Agents: The scaffold is present in compounds with anti-inflammatory properties.[10] This activity is often linked to the inhibition of enzymes involved in the inflammatory cascade.
-
Cholinesterase Inhibitors: Hybrids of benzo[b]thiophene and chalcone have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[14] These studies reveal interesting SAR where substitution patterns on the aryl rings are critical for activity.[14]
-
Other Applications: The therapeutic potential extends to anti-diabetic, anti-convulsant, and anti-tubercular activities, making this a highly valuable scaffold in modern drug discovery.[5][10]
Part 4: Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and derivatization of the target compounds, adapted from the literature.
Protocol 1: Synthesis of Ethyl 5-methoxy-benzo[b]thiophene-2-carboxylate
This protocol is based on a general procedure involving cyclization of a substituted precursor.[8]
Materials:
-
4-Methoxythiophenol
-
Bromoacetaldehyde diethyl acetal
-
Sodium ethoxide
-
Ethanol, absolute
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
S-Alkylation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add 4-methoxythiophenol (1.0 eq) dropwise. Stir the mixture for 20 minutes at 0 °C.
-
Add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise to the reaction mixture. Allow the solution to warm to room temperature and then heat to reflux for 6 hours.
-
Work-up 1: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude acetal intermediate.
-
Cyclization: Add the crude acetal intermediate to polyphosphoric acid (PPA) (10 eq by weight) at 80 °C with vigorous stirring. Heat the mixture at 100 °C for 2 hours.
-
Work-up 2: Carefully pour the hot reaction mixture onto crushed ice. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl 5-methoxy-benzo[b]thiophene-2-carboxylate.
Protocol 2: Derivatization to (E)-5-methoxy-N'-(4-nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide
This protocol demonstrates the conversion of the C-2 ester to a biologically active acylhydrazone.[7]
Materials:
-
Ethyl 5-methoxy-benzo[b]thiophene-2-carboxylate (from Protocol 1)
-
Hydrazine hydrate (80%)
-
Ethanol
-
4-Nitrobenzaldehyde
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Hydrazide Formation: In a round-bottom flask, dissolve the starting ester (1.0 eq) in ethanol. Add an excess of hydrazine hydrate (10 eq).
-
Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure. Add cold water to the residue to precipitate the solid hydrazide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 5-methoxy-benzo[b]thiophene-2-carbohydrazide.
-
Acylhydrazone Synthesis: Dissolve the hydrazide (1.0 eq) in ethanol. Add 4-nitrobenzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture. The product will often precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pure acylhydrazone product.
Conclusion and Future Outlook
5-Substituted benzo[b]thiophene-2-carboxylates stand as a scaffold of immense potential and proven utility in drug discovery. The synthetic accessibility of the core and the demonstrated ability to modulate biological activity through substitution at the 5-position provide a robust platform for generating novel therapeutic agents. Structure-activity relationship studies consistently show that the electronic and steric properties of the 5-substituent are critical for target engagement and metabolic stability. Future research will likely focus on expanding the diversity of substituents at this position, exploring novel bioisosteric replacements for the carboxylate group, and applying these compounds to a broader range of therapeutic targets, including protein-protein interactions and epigenetic modulators. The continued exploration of this privileged scaffold is certain to yield new and valuable clinical candidates.
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In-Depth Technical Guide: Safety and Handling of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Overview
Compound Name: Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
CAS Number: 1263177-74-7
Molecular Formula: C11H7F3O3S
Structure: (A structural representation would be included here in a full whitepaper)
This compound belongs to the benzothiophene class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. The presence of the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and biological activity. As with any novel research chemical, a thorough understanding of its potential hazards and proper handling procedures is paramount for ensuring laboratory safety.
Hazard Identification (Extrapolated)
Based on data from structurally similar benzothiophene and thiophene derivatives, this compound should be handled as a potentially hazardous substance. The following table summarizes the potential hazards, extrapolated from related compounds.
| Hazard Class | Hazard Statement (Extrapolated) | Source Analogy |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [1][2] |
GHS Label Elements (Proposed):
-
Pictogram: Irritant (Exclamation Mark)
-
Signal Word: Warning
Precautionary Statements (Proposed):
First-Aid Measures (Extrapolated)
In the event of exposure, the following first-aid measures are recommended based on protocols for similar chemical entities.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove from exposure and move to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Get medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[5] |
Safe Handling and Storage Protocols
4.1. Engineering Controls and Personal Protective Equipment (PPE): A Proactive Approach
The causality behind recommending specific engineering controls and PPE lies in the principle of minimizing exposure pathways. A certified chemical fume hood is the primary engineering control as it contains vapors and fine particulates at the source.[6]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield.[6] | To protect against accidental splashes which can cause serious eye irritation. |
| Hand Protection | Double-gloving with nitrile gloves.[6] | Nitrile gloves offer good chemical resistance. Double-gloving provides an extra layer of protection against tears and contamination. |
| Skin and Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[6] | To protect the skin from contact and prevent contamination of personal clothing. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[6] | To prevent inhalation of any dust or vapors that may be generated. |
4.2. Procedural Best Practices for Handling
-
Weighing and Transfer: All weighing and transfers of the solid compound should be performed within a chemical fume hood to contain any airborne particles.[6]
-
Reaction Monitoring: Continuously monitor reactions for any unexpected changes. Keep the fume hood sash at the lowest possible height while working.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
4.3. Storage Conditions
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7] Some related compounds recommend refrigeration (2-8°C).[8]
Accidental Release Measures
In the event of a spill, the following protocol should be followed:
-
Evacuate: Evacuate unnecessary personnel from the area.[7]
-
Ventilate: Ensure adequate ventilation.[7]
-
Contain: Use spark-proof tools and explosion-proof equipment.[7]
-
Clean-up: Sweep up the material and place it into a suitable, labeled disposal container.[3] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Considerations
Waste from this compound should be treated as hazardous.
-
Chemical Waste: Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems.[7]
-
Contaminated Packaging: Contaminated packaging should be disposed of in the same manner as the chemical.[7]
Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[6]
Toxicological Profile (Inferred)
There is no specific toxicological data available for this compound. For related compounds, data on acute toxicity, carcinogenicity, and mutagenicity is often unavailable. Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, in contact with skin, or inhaled.
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps for safely handling a research chemical like this compound.
Caption: A generalized workflow for the safe handling of research chemicals.
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The Strategic Incorporation of the Trifluoromethoxy Group in Benzothiophene Derivatives: A Guide for Drug Development Professionals
Abstract
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The strategic functionalization of this scaffold is a key determinant of therapeutic efficacy. Among the vast arsenal of chemical moieties available to drug designers, the trifluoromethoxy (-OCF₃) group has emerged as a powerful tool for optimizing molecular properties.[3] This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethoxy group in modulating the physicochemical characteristics and biological activities of benzothiophene derivatives. We will explore the causal relationships behind its effects on lipophilicity, metabolic stability, and target engagement, offering field-proven insights for researchers and scientists in drug development.
The Physicochemical Ascendancy of the Trifluoromethoxy Group
The introduction of a trifluoromethoxy group onto the benzothiophene core instigates a profound transformation of its physicochemical properties. These alterations are not merely incremental but are often pivotal in converting a promising lead compound into a viable drug candidate.[4][5]
Lipophilicity and Permeability Modulation
A primary and highly influential consequence of trifluoromethoxylation is the significant enhancement of lipophilicity. The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Leo π value of +1.04.[6] This increased lipophilicity can improve a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and, in the context of neurodegenerative diseases, for crossing the blood-brain barrier.[3][7][8] The trifluoromethoxy group masterfully combines the lipophilicity of the fluorinated moiety with the polarity of the oxygen atom, enabling a fine-tuning of logP values to achieve optimal permeability.[4][9]
Unique Electronic Signature
The trifluoromethoxy group possesses a dual electronic character that makes it a versatile modulator of molecular interactions. It exerts a potent electron-withdrawing effect through induction due to the high electronegativity of the fluorine atoms, which is stronger than that of a simple methoxy group.[3][7] This can alter the pKa of nearby functionalities and influence the electrostatic potential of the molecule, leading to stronger interactions with biological targets.[10] Concurrently, the oxygen atom can participate in resonance, imparting a weaker electron-donating effect compared to a methoxy group.[3] This complex interplay allows for nuanced control over the electronic environment of the benzothiophene ring system.
Unparalleled Metabolic Stability
One of the most significant advantages conferred by the trifluoromethoxy group is exceptional metabolic stability.[7] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[9][10] By replacing a metabolically susceptible group (like a methyl or hydrogen) with an -OCF₃ group, medicinal chemists can effectively block common metabolic pathways.[9] This resistance to degradation translates into a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile, ultimately enhancing the therapeutic window of the drug candidate.[3][6]
Comparative Physicochemical Properties
To contextualize the unique contributions of the -OCF₃ group, the following table compares its properties with other commonly used substituents.
| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Methoxy (-OCH₃) | Chlorine (-Cl) |
| Hansch-Leo π Value | +1.04[6] | +0.88[10] | -0.02 | +0.71 |
| Electronic Effect | Strong inductive withdrawal, weak resonance donation[3] | Strong inductive withdrawal[10] | Weak inductive withdrawal, strong resonance donation | Weak inductive withdrawal, weak resonance donation |
| Metabolic Stability | Very High[6][7] | High[4][9] | Low (O-demethylation) | Moderate |
| Steric Demand (Van der Waals Radius) | Larger than -OCH₃ | Similar to isopropyl | Small | Similar to methyl |
Enhancing Biological Activity in Benzothiophene Scaffolds
The strategic placement of a trifluoromethoxy group on a benzothiophene derivative can profoundly enhance its biological activity across various therapeutic areas, including oncology and neurology. The benzothiophene scaffold itself is known to be a key component in compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2][11]
Application in Anticancer Drug Discovery
Benzothiophene derivatives have been extensively investigated as anticancer agents, targeting various mechanisms of action.[1][12] These include the inhibition of tubulin polymerization and the modulation of kinase activity.[1][13]
-
Kinase Inhibition: Dysregulation of kinase activity is a hallmark of many cancers.[14] Benzothiophene derivatives have been successfully developed as potent kinase inhibitors.[15][16] The incorporation of an -OCF₃ group can enhance binding affinity within the ATP-binding pocket of kinases through favorable hydrophobic and electrostatic interactions. This can improve both the potency and selectivity of the inhibitor. For example, trifluoromethyl-substituted benzamides have been explored as potent RET tyrosine kinase inhibitors.[17] While not a direct benzothiophene example, it highlights the utility of such groups in kinase inhibitor design.
-
Tubulin Polymerization Inhibition: Some benzothiophene analogs act as cytotoxic agents by disrupting microtubule dynamics, similar to combretastatins.[13] The increased lipophilicity from an -OCF₃ group can improve cell penetration, leading to more potent inhibition of cell growth at lower concentrations.
Potential in Treating Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant therapeutic challenge, partly due to the difficulty of delivering drugs to the central nervous system (CNS).[18][19] Fluorinated molecules are often studied for CNS disorders because the incorporation of fluorine can facilitate blood-brain barrier (BBB) permeability.[8]
The trifluoromethoxy group is particularly advantageous for developing benzothiophene-based neurotherapeutics. Its ability to dramatically increase lipophilicity while maintaining metabolic stability makes it an ideal substituent for enhancing BBB penetration and ensuring sustained drug levels in the brain.[3][8] Benzothiophene derivatives themselves have been explored as potential agents against neuroinflammation and as amyloid-binding diagnostic agents, underscoring the scaffold's relevance in this field.[15][20]
Synthetic Methodologies
Despite its desirable properties, the incorporation of the trifluoromethoxy group into organic molecules is challenging, primarily because the trifluoromethoxide anion is highly unstable.[4][6] However, recent advances in synthetic chemistry have provided more accessible routes. Visible light photoredox catalysis, for instance, has emerged as a powerful method for the trifluoromethoxylation of heteroaromatics, including benzothiophene derivatives.[21]
Generalized Experimental Protocol: Visible Light-Mediated Azidotrifluoromethoxylation
The following protocol is a generalized representation based on modern synthetic strategies for the functionalization of heteroaromatics.[21] This self-validating system includes steps for reaction setup, monitoring, and purification, ensuring reproducibility.
Objective: To introduce a trifluoromethoxy group onto a benzothiophene substrate using a photoredox-catalyzed approach.
Materials:
-
Benzothiophene substrate
-
Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂)
-
Azide source (e.g., Zhdankin reagent)
-
Trifluoromethoxide source (e.g., generated in situ from a trifluoromethyl arylsulfonate and a silver(I) salt)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., Blue LED)
-
Standard glassware for inert atmosphere reactions
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the benzothiophene substrate, the photoredox catalyst, the azide precursor, and the trifluoromethyl arylsulfonate.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous solvent via syringe, followed by the silver(I) salt.
-
Initiation: Place the reaction vessel in front of the visible light source and begin vigorous stirring. Maintain the inert atmosphere throughout the reaction.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC until the starting material is consumed.
-
Workup: Upon completion, quench the reaction and perform a standard aqueous workup to remove inorganic salts and water-soluble components.
-
Purification: Concentrate the organic phase in vacuo and purify the crude product using silica gel column chromatography to isolate the desired trifluoromethoxylated benzothiophene derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Conclusion and Future Perspectives
The trifluoromethoxy group is far more than a simple bioisostere; it is a strategic tool that imparts a unique combination of properties highly beneficial for drug design.[3][4] When appended to the versatile benzothiophene scaffold, it enhances metabolic stability, modulates lipophilicity for improved membrane permeability, and provides electronic characteristics that can strengthen target binding. These attributes make trifluoromethoxy-substituted benzothiophenes exceptionally promising candidates for development as anticancer agents, kinase inhibitors, and therapeutics for neurodegenerative disorders.
As synthetic methodologies for trifluoromethoxylation become more robust and accessible, we anticipate an accelerated exploration of these compounds. Future research will likely focus on expanding their application to other disease areas and on the development of derivatives with even more refined pharmacological profiles. The continued investigation of the trifluoromethoxy group's role promises to further enrich the medicinal chemist's toolbox, paving the way for the next generation of innovative and effective therapeutics based on the benzothiophene core.
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Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]
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Trifluoromethoxy group. Grokipedia. Available at: [Link]
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Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. Available at: [Link]
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PubMed Central. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. PubMed. Available at: [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. Available at: [Link]
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Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. Available at: [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzo[b]thiophene core is a well-established privileged scaffold, and the incorporation of a trifluoromethoxy (-OCF₃) group can enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. As no direct published synthesis for this specific molecule is readily available, this guide presents a robust and scientifically-grounded proposed synthetic route, based on established and analogous chemical transformations reported in peer-reviewed literature. The protocol is designed to be self-validating, with detailed explanations for each step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Value of Trifluoromethoxylated Benzothiophenes
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities. Its rigid, planar structure and ability to engage in various biological interactions make it an ideal template for drug design.
The trifluoromethoxy (-OCF₃) group, often termed a "super-halogen," offers a unique combination of properties that are highly advantageous for drug development.[1][2] Compared to a methoxy group, the -OCF₃ substituent is significantly more lipophilic and metabolically stable, often improving a compound's pharmacokinetic profile. Its strong electron-withdrawing nature can also modulate the electronic properties of the aromatic system, influencing receptor binding and other molecular interactions.[1]
The combination of these two moieties in this compound results in a valuable building block for creating novel chemical entities with potentially enhanced therapeutic efficacy. This guide provides a detailed protocol to enable researchers to synthesize this compound efficiently and safely.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, commencing with the preparation of a key aldehyde intermediate, followed by a base-mediated cyclization to construct the target benzo[b]thiophene ring system.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (Intermediate 2)
This step involves the O-trifluoromethylation of a commercially available phenol. Several modern methods exist for this transformation.[3][4][5] We propose a two-step procedure via a xanthate intermediate, which is known for its mild conditions and good functional group tolerance.[3][5]
Reaction Scheme: Image of the reaction scheme for Step 1 would be placed here.
Part 1a: Formation of the Xanthate Intermediate
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Fluoro-3-hydroxybenzaldehyde (1) | 140.11 | 2.80 g | 20.0 | 1.0 |
| Imidazolium Salt Reagent | Varies | 1.05 eq | 21.0 | 1.05 |
| Triethylamine (TEA) | 101.19 | 3.06 mL | 22.0 | 1.1 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-hydroxybenzaldehyde (1 ) (2.80 g, 20.0 mmol).
-
Add acetonitrile (100 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (3.06 mL, 22.0 mmol) dropwise to the stirred solution.
-
Slowly add the imidazolium-based xanthylating reagent (21.0 mmol) portion-wise over 5 minutes. A suitable reagent can be synthesized according to literature procedures.[3]
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude xanthate intermediate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure xanthate.
Part 1b: O-Trifluoromethylation of the Xanthate Intermediate
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Xanthate Intermediate | - | (from previous step) | ~18.0 | 1.0 |
| XtalFluor-E | 241.24 | 6.51 g | 27.0 | 1.5 |
| N-Fluorobenzenesulfonimide (NFSI) | 315.26 | 7.10 g | 22.5 | 1.25 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
Protocol:
-
Dissolve the purified xanthate intermediate (~18.0 mmol, assuming 90% yield from the previous step) in dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add XtalFluor-E (6.51 g, 27.0 mmol) and NFSI (7.10 g, 22.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution (100 mL).
-
Extract the product with dichloromethane (2 x 75 mL).
-
Wash the combined organic layers with water (100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (gradient elution with hexanes/ethyl acetate) to afford the pure 4-fluoro-3-(trifluoromethoxy)benzaldehyde (2 ).
Step 2: Synthesis of this compound (3)
This step is an adaptation of a known procedure for synthesizing substituted benzothiophenes from ortho-fluorobenzaldehydes.
Reaction Scheme: Image of the reaction scheme for Step 2 would be placed here.
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (2) | 208.11 | 2.08 g | 10.0 | 1.0 |
| Methyl Thioglycolate | 106.14 | 1.16 mL | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.52 g | 11.0 | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 20 mL | - | - |
Protocol:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-(trifluoromethoxy)benzaldehyde (2 ) (2.08 g, 10.0 mmol), methyl thioglycolate (1.16 mL, 12.0 mmol), and anhydrous potassium carbonate (1.52 g, 11.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to the flask.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Maintain the temperature and stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
After completion, cool the mixture to room temperature and dilute with water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude residue can be purified by recrystallization from methanol or by flash column chromatography on silica gel to yield the final product, this compound (3 ).
Results and Discussion
Expected Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Result for Product (3) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2-7.8 (m, 3H, Ar-H), 7.4-7.2 (m, 1H, Ar-H), 3.95 (s, 3H, -OCH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-58 to -60 (s, 3F, -OCF₃) |
| Mass Spec (ESI+) | m/z = 277.01 [M+H]⁺, 299.00 [M+Na]⁺ for C₁₁H₇F₃O₃S |
Mechanistic Insights
The key cyclization step proceeds via a nucleophilic aromatic substitution (SₙAr) followed by an intramolecular condensation.
Caption: Key mechanistic steps of the cyclization reaction.
-
Deprotonation: The base, potassium carbonate, deprotonates the acidic α-proton of methyl thioglycolate, generating a thiolate nucleophile.
-
SₙAr: The thiolate attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom, displacing it in a classic SₙAr reaction. The electron-withdrawing aldehyde and trifluoromethoxy groups activate the ring towards this attack.
-
Intramolecular Condensation: The newly formed intermediate contains both a carbanion (stabilized by the ester) and an aldehyde. The carbanion attacks the aldehyde carbonyl in an intramolecular aldol-type condensation to form a five-membered ring.
-
Dehydration: The resulting alcohol intermediate readily dehydrates under the reaction conditions to form the stable aromatic benzo[b]thiophene ring system.
Conclusion
This application note provides a detailed and scientifically-backed protocol for the synthesis of this compound. By leveraging established O-trifluoromethylation chemistry and a reliable base-mediated cyclization strategy, this guide empowers researchers to access this valuable fluorinated heterocyclic building block. The insights into the reaction mechanism and detailed procedural steps are intended to facilitate successful synthesis and further exploration of this compound class in drug discovery and materials science.
References
- (Reference for the importance of benzo[b]thiophenes - to be added
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]
-
Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(23), 15468–15477. [Link][3][5]
-
Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3742–3745. [Link][4]
- (Reference for XtalFluor-E in trifluoromethoxylation - can be added if a specific paper is preferred)
- (Reference for the cyclization of o-halobenzaldehydes with thioglycolates - to be added from a relevant paper, e.g., the one describing the 6-CF3 analogue)
-
(Reference for general properties of the trifluoromethoxy group)[2]
Sources
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate in Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate emerges as a highly strategic building block, ingeniously combining two powerful motifs: the "privileged" benzo[b]thiophene core and the bio-enhancing trifluoromethoxy (-OCF₃) group.
The benzo[b]thiophene scaffold is a sulfur-containing heterocycle frequently found in a multitude of biologically active compounds, demonstrating a vast spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Its rigid, planar structure provides a well-defined orientation for appended pharmacophores to interact with biological targets.[2]
Complementing this versatile core is the trifluoromethoxy group, a substituent increasingly favored by medicinal chemists for its ability to fine-tune key drug-like properties. The -OCF₃ group acts as a "super-halogen," profoundly influencing a molecule's metabolic stability, membrane permeability, and binding affinity through its unique electronic and lipophilic characteristics.[3][4] This guide provides an in-depth exploration of the strategic application of this compound, complete with detailed protocols for its derivatization into novel chemical entities.
Physicochemical & Pharmacokinetic Rationale
The deliberate inclusion of the 5-(trifluoromethoxy)benzo[b]thiophene moiety is a calculated strategy to imbue drug candidates with a superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The Benzo[b]thiophene Core: This bicyclic system is a bioisostere of indole, found in many natural and synthetic bioactive compounds. Its relative chemical stability and electron-rich nature make it an excellent anchor for molecular design.[1] Numerous compounds incorporating this scaffold have advanced into clinical use, attesting to its favorable toxicological and pharmacokinetic profiles.
The Trifluoromethoxy (-OCF₃) Group: The strategic advantage of the -OCF₃ group over other substituents, such as a simple methoxy (-OCH₃) or even the trifluoromethyl (-CF₃) group, lies in its distinct combination of properties.
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule (Hansch π ≈ +1.04). This is crucial for enhancing a drug's ability to permeate biological membranes, which can lead to improved oral absorption and bioavailability.[3]
-
Metabolic Stability: Unlike a methoxy group, which is prone to O-dealkylation by cytochrome P450 enzymes, the trifluoromethoxy group is exceptionally resistant to metabolic degradation. This blockade of a common metabolic hotspot can increase a drug's half-life and reduce patient-to-patient variability.[4]
-
Modulation of Basicity: The potent electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby basic functionalities. This can be strategically employed to reduce off-target interactions or to ensure a compound is in the optimal ionization state for target engagement or cellular penetration.
Data Presentation: Comparison of Key Substituents
| Substituent | Hansch Lipophilicity (π) | Metabolic Stability | Electronic Effect |
| Methoxy (-OCH₃) | -0.02 | Low (Prone to O-dealkylation) | Electron-donating |
| Trifluoromethyl (-CF₃) | +0.88 | High | Strongly electron-withdrawing |
| Trifluoromethoxy (-OCF₃) | +1.04 | Very High | Strongly electron-withdrawing |
Note: Data synthesized from multiple sources in medicinal chemistry literature.[3][4]
Visualization: Impact of -OCF₃ on Drug Properties
Caption: Logical flow of the -OCF₃ group's impact on ADME properties.
Core Chemistry: Derivatization Strategies
This compound is an ideal starting point for library synthesis. The methyl ester at the 2-position is the primary handle for chemical modification, allowing for straightforward conversion into a carboxylic acid, which can then be coupled to a diverse range of amines or alcohols.
Visualization: Key Reactive Site
Caption: The reactive methyl ester of the title compound.
Application Protocols
The following protocols provide robust, step-by-step methods for the derivatization of the title compound. These are foundational reactions in medicinal chemistry campaigns.
Protocol 1: Saponification to 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid
Rationale: The conversion of the methyl ester to a carboxylic acid is a critical first step for many subsequent reactions, most notably amide bond formation. Base-catalyzed hydrolysis (saponification) is a high-yielding and reliable method. Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature, minimizing degradation of sensitive substrates.
Materials:
-
This compound
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water (H₂O), deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio, ~0.1 M concentration). Stir until a homogeneous solution is formed.
-
Addition of Base: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up (Quench & Acidify):
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF, MeOH).
-
Dilute the remaining aqueous residue with water and cool the flask in an ice bath.
-
Slowly add 1M HCl with stirring to acidify the mixture to pH ~2-3. A precipitate of the carboxylic acid product should form.
-
-
Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water (1x) and then brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid, which can be used directly or purified further by recrystallization or column chromatography.
Protocol 2: Amide Coupling with a Primary Amine
Rationale: Amide bond formation is the most common reaction in medicinal chemistry.[5] Using a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields, fast reaction times, and minimizes racemization if chiral amines are used. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed without interfering with the coupling reaction.
Materials:
-
5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid (from Protocol 1)
-
A primary amine of interest (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (~0.2 M).
-
Reagent Addition: Add the primary amine (1.1 eq), HATU (1.2 eq), and finally DIPEA (2.5 eq) to the stirred solution. The order of addition can be critical; adding the base last is often preferred.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up (Quench):
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally brine (1x). The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Visualization: Synthetic Workflow
Caption: Workflow for synthesizing an amide library from the starting ester.
Potential Biological Applications
While specific biological data for this compound is not widely published, the extensive body of literature on substituted benzo[b]thiophenes provides a strong basis for predicting its utility in various therapeutic areas.[1] Derivatives have shown promise as inhibitors of various enzymes and modulators of cellular receptors.
Data Presentation: Established Activities of the Benzo[b]thiophene Scaffold
| Therapeutic Area | Example Target / Activity |
| Oncology | Tubulin polymerization inhibitors, Kinase inhibitors, Estrogen receptor modulators (e.g., Raloxifene) |
| Inflammation | Anti-inflammatory agents |
| Infectious Diseases | Antibacterial, Antifungal, Antitubercular agents |
| Neuroscience | Cognition-enhancing agents, Anticonvulsants |
| Metabolic Diseases | Anti-diabetic agents |
This table is a summary of activities reported for various benzo[b]thiophene derivatives.[1][2]
Visualization: Hypothetical Kinase Inhibition Pathway
Caption: A potential mechanism for a drug derived from the scaffold.
Conclusion
This compound is more than just a chemical; it is a sophisticated tool for the modern medicinal chemist. It provides a robust and well-documented core scaffold, pre-functionalized with a methyl ester for straightforward derivatization. Critically, the inclusion of the 5-trifluoromethoxy group offers a proven strategy for enhancing the metabolic stability and pharmacokinetic properties of lead compounds. The protocols and data presented herein serve as a foundational guide for researchers looking to leverage this high-potential building block in their drug discovery programs.
References
-
Chem-Impex. 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid methyl ester. [Link]
-
Kyoto University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Chem-Impex. 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. [Link]
-
Zaharia, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Bihani, M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Royal Society of Chemistry. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. [Link]
-
ACS Publications. The Trifluoromethyl Group in Medical Chemistry. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Douglas, C. J., & MacMillan, D. W. C. (2014). Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
-
ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
European Patent Office. HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]
-
Process Point Chemicals. Methyl 5-fluorobenzo[b]thiophene-2-carboxylate Supplier & Distributor. [Link]
-
NIH. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. [Link]
-
IUCr. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives.... [Link]
-
Carradori, S., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. [Link]
-
Sasidhar, B. S., et al. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
-
ResearchGate. Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. [Link]
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Application Notes and Protocols: Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate in Agrochemical Synthesis
Abstract
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate is a fluorinated heterocyclic compound with significant potential as a key building block in the synthesis of novel agrochemicals. The unique combination of the benzothiophene scaffold and the trifluoromethoxy substituent imparts desirable physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are often correlated with improved biological efficacy in herbicides, fungicides, and insecticides.[1][2] This document provides detailed application notes on the strategic use of this intermediate and outlines a predictive protocol for its derivatization into herbicidally active compounds, based on established synthetic routes for analogous structures.
Introduction: The Strategic Advantage of the Trifluoromethoxy Benzothiophene Scaffold
The development of new agrochemicals is a continuous effort to overcome resistance and improve safety profiles.[3] Fluorinated organic compounds have become indispensable in this field, with a significant portion of modern pesticides containing fluorine.[4] The trifluoromethoxy (-OCF₃) group, in particular, offers several advantages over the more common trifluoromethyl (-CF₃) group, including:
-
Enhanced Lipophilicity: The -OCF₃ group can increase the molecule's ability to penetrate biological membranes, potentially leading to greater uptake by target organisms.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can prolong the compound's activity.[2]
-
Unique Electronic Properties: The high electronegativity of the -OCF₃ group can influence the electron distribution of the entire molecule, affecting its binding affinity to target enzymes or receptors.
The benzothiophene core is a recognized "privileged" structure in medicinal and agricultural chemistry, appearing in numerous biologically active compounds.[5] Its rigid, planar structure can serve as an effective scaffold for orienting functional groups for optimal interaction with biological targets.
This compound combines these two advantageous moieties, making it a highly valuable, albeit specialized, starting material for the synthesis of next-generation agrochemicals. While this specific ester is a niche reagent, its application can be confidently predicted based on the well-documented reactivity of its structural analogs, such as Methyl benzo[b]thiophene-2-carboxylate.[6]
Application in Herbicide Synthesis: Derivatization to Oxadiazolones
One of the most promising applications for this compound is in the synthesis of 1,3,4-oxadiazolone derivatives, a class of compounds known to exhibit significant herbicidal activity.[6] The following protocol is a predictive model for this transformation, adapted from established procedures for the non-fluorinated analog.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-step process starting from the methyl ester, proceeding through a hydrazide intermediate, and culminating in the cyclization to the target oxadiazolone.
Caption: Synthetic pathway from the starting ester to a potential herbicidal oxadiazole.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(trifluoromethoxy)benzo[b]thiophene-2-carbohydrazide
This initial step converts the methyl ester into a more reactive hydrazide, which is essential for subsequent derivatization.
-
Materials:
-
This compound
-
Methanol (reagent grade)
-
Hydrazine hydrate (80% solution)
-
-
Procedure:
-
Dissolve 10 mmol of this compound in 100 mL of methanol in a round-bottom flask equipped with a reflux condenser.
-
Add 90 mmol of hydrazine hydrate to the solution.
-
Heat the mixture to reflux (approximately 80°C) for 20 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 5% water-acetonitrile mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Once complete, remove the majority of the methanol under reduced pressure using a rotary evaporator.
-
Cool the concentrated solution to 0°C for at least 10 hours to facilitate precipitation of the product.
-
Filter the resulting solid, wash with a small amount of cold methanol, and dry under vacuum to yield 5-(trifluoromethoxy)benzo[b]thiophene-2-carbohydrazide.
-
Step 2: Synthesis of 1-(Chloroacetyl)-2-(5-(trifluoromethoxy)benzo[b]thiophene-2-carbonyl)hydrazine
This step introduces the chloroacetyl group, which will form part of the final heterocyclic ring.
-
Materials:
-
5-(trifluoromethoxy)benzo[b]thiophene-2-carbohydrazide (from Step 1)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine
-
Chloroacetyl chloride
-
-
Procedure:
-
Dissolve 10 mmol of the carbohydrazide in 65 mL of anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 11 mmol of triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 15 mmol of chloroacetyl chloride dropwise, ensuring the temperature remains at 0°C.
-
Stir the reaction at 0°C for 4 hours.
-
Monitor the reaction by TLC (50% ethyl acetate-petroleum ether).
-
Upon completion, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Reduce the volume of the filtrate by approximately two-thirds under reduced pressure.
-
Allow the solution to cool to room temperature to induce precipitation of the product.
-
Filter the solid, wash with a small amount of cold ethyl acetate, and dry to obtain the acylated hydrazine intermediate.
-
Step 3: Synthesis of 2-(Chloromethyl)-5-(5-(trifluoromethoxy)benzo[b]thiophen-2-yl)-1,3,4-oxadiazole
This final step involves an intramolecular cyclization to form the desired oxadiazole ring, a common scaffold in herbicides.
-
Materials:
-
1-(Chloroacetyl)-2-(5-(trifluoromethoxy)benzo[b]thiophene-2-carbonyl)hydrazine (from Step 2)
-
-
Procedure:
-
Place 5 mmol of the acylated hydrazine in a round-bottom flask.
-
Heat the solid gently under vacuum. The specific temperature and duration will need to be optimized, but a starting point would be heating at a temperature slightly above the melting point of the compound until TLC analysis shows the formation of a new, less polar spot.
-
The crude product can be purified by column chromatography on silica gel to yield the target oxadiazole.
-
Quantitative Data and Expected Properties
The introduction of the trifluoromethoxy group is expected to enhance the herbicidal potency compared to non-fluorinated analogs.
| Property | Non-fluorinated Analog | Expected for Trifluoromethoxy Derivative | Rationale |
| Lipophilicity (LogP) | Moderate | Higher | The -OCF₃ group significantly increases lipophilicity.[2] |
| Metabolic Stability | Moderate | High | C-F bonds are highly resistant to enzymatic cleavage.[2] |
| Herbicidal Activity | Active | Potentially Higher | Enhanced uptake and stability can lead to improved efficacy. |
Broader Applications and Future Directions
Beyond herbicides, the this compound scaffold holds potential for the development of other agrochemicals.
-
Fungicides: The benzothiophene nucleus is a component of some fungicidal compounds. The trifluoromethoxy group could enhance the antifungal spectrum or potency.
-
Insecticides: Fluorinated compounds are prominent in modern insecticides.[7] Derivatization of the carboxylate or the benzothiophene ring could lead to novel insecticidal agents. For example, the ester could be converted to an amide and further elaborated, a common strategy in insecticide development.
Future research should focus on synthesizing a library of derivatives from this key intermediate and screening them for a wide range of agrochemical activities. The protocols outlined above provide a solid foundation for such exploratory work.
Conclusion
This compound is a valuable intermediate for agrochemical synthesis. Its unique structural features—a biologically active benzothiophene core and a performance-enhancing trifluoromethoxy group—position it as a prime candidate for the development of next-generation herbicides, fungicides, and insecticides. The synthetic protocols, predicted from well-established chemistry of analogous compounds, offer a clear pathway for researchers to begin exploring the potential of this promising building block.
References
-
ProcessPointChemicals. Methyl 5-fluorobenzo[b]thiophene-2-carboxylate Supplier & Distributor of CAS#. [Link]
-
Molbase. Synthesis of 3-methoxy-5-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid. [Link]
-
Royal Society of Chemistry. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry. [Link]
-
U.S. National Institutes of Health's National Library of Medicine. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [Link]
-
U.S. National Institutes of Health's National Library of Medicine. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
-
ResearchGate. Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group | Request PDF. [Link]
-
Pharmaffiliates. Methyl (S)-3-methyl-5-(5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)thiophene-2-carboxylate. [Link]
-
AHH Chemical. Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate - CAS:146137-92-0. [Link]
-
MySkinRecipes. Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. [Link]
-
U.S. National Institutes of Health's National Library of Medicine. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. [Link]
-
Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Application Note: Derivatization Strategies for Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate in Drug Discovery
Abstract
This guide provides a comprehensive technical overview of derivatization strategies for Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate, a key scaffold in modern medicinal chemistry. The benzothiophene core is a privileged structure found in numerous pharmacologically active agents, and its substitution with a trifluoromethoxy group confers advantageous properties such as enhanced metabolic stability and lipophilicity.[1][2][3] This document details robust, field-proven protocols for the modification of this molecule at its primary reactive handle—the C2-ester—and discusses advanced strategies for functionalization of the aromatic core. Each protocol is designed to be self-validating, with explanations of the chemical rationale behind experimental choices, enabling researchers to construct diverse chemical libraries for structure-activity relationship (SAR) studies.
Introduction: Significance of the Scaffold
The benzo[b]thiophene moiety is a cornerstone in drug discovery, appearing in a wide range of therapeutic agents with activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5] The specific starting material, this compound, combines this important heterocycle with two key functional groups that guide its synthetic utility.
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is increasingly utilized in drug design as a bioisostere for the methoxy group. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's pharmacokinetic profile, improving membrane permeability, metabolic stability, and binding affinity.[3]
-
The C2-Methyl Ester (-CO₂Me): This group serves as the primary and most versatile synthetic handle for diversification. It can be readily converted into a carboxylic acid, which then opens up a vast chemical space for the synthesis of amides, esters, and other functional derivatives.[6][7]
This application note will focus on exploiting the reactivity of the C2-ester to generate a library of novel analogues for biological screening.
Core Derivatization Pathway: Modification of the C2-Ester
The most direct route to building a diverse library from the starting material involves a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a variety of amines or alcohols.
Caption: Primary derivatization workflow via the C2-ester.
Protocol 1: Saponification of the Methyl Ester
Rationale: The conversion of the methyl ester to a carboxylic acid is the gateway to a multitude of subsequent reactions. Alkaline hydrolysis (saponification) is a high-yielding and reliable method. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide in research settings due to its better solubility in mixed aqueous-organic solvent systems and its ability to drive the reaction to completion under relatively mild conditions, minimizing potential side reactions on the sensitive benzothiophene core.[8]
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (to a final concentration of 0.1 M).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Work-up (Quenching): Once complete, carefully acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
| Parameter | Condition | Rationale |
| Base | LiOH·H₂O | Excellent solubility, mild conditions.[8] |
| Solvent | THF/Water | Ensures solubility of both the ester and the hydroxide salt. |
| Stoichiometry | 3.0 eq Base | Drives the irreversible reaction to completion. |
| Temperature | Room Temp. | Sufficient for hydrolysis without degrading the scaffold. |
| Expected Yield | >95% | Saponification is typically a very efficient reaction. |
Protocol 2: Amide Library Synthesis via HATU Coupling
Rationale: Amide bond formation is one of the most frequently used reactions in drug discovery.[6][7][9] While numerous coupling reagents exist, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU is favored for its rapid reaction times, high yields, and suppression of side reactions, especially when coupling with less reactive or sterically hindered amines.[7]
Step-by-Step Protocol:
-
Pre-activation: Dissolve the 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF) (0.2 M). Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir this mixture at room temperature for 15-20 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor by LC-MS for the formation of the product and consumption of the carboxylic acid (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.
| Coupling Reagent | Base | Typical Amines | Rationale |
| HATU | DIPEA | Primary, secondary, anilines, heterocycles | High efficiency, fast kinetics, low epimerization risk.[7] |
| EDC/HOBt | DIPEA | Primary, less hindered secondary amines | More economical alternative, but can be slower.[7] |
Advanced Derivatization: C-H Functionalization
For more advanced SAR exploration, direct functionalization of the benzothiophene core can provide novel vectors for substitution. Palladium-catalyzed C-H activation is a powerful tool for this purpose, allowing for the introduction of new groups at positions that are not readily accessible through classical methods.[10][11][12] While requiring more specialized optimization, this approach can unlock unique chemical space.
Caption: Advanced C-H functionalization workflow.
Conceptual Protocol: Electrophilic Bromination at C3
The thiophene ring of the benzothiophene system is generally susceptible to electrophilic attack, with the C3 position being a likely site for functionalization.
-
Reaction Setup: Dissolve the starting ester (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete (monitor by LC-MS).
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate, extract with DCM, wash with brine, dry, and concentrate. Purify by column chromatography.
-
Further Derivatization: The resulting 3-bromo intermediate can be used in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install aryl, alkynyl, or amino groups, respectively.[11]
Conclusion
This compound is a highly valuable starting material for drug discovery programs. The protocols detailed herein provide reliable and scalable methods for its derivatization. By focusing on the robust chemistry of the C2-ester, researchers can rapidly generate large libraries of amides and esters for biological evaluation. Furthermore, advanced C-H functionalization strategies offer a pathway to novel analogues with unique substitution patterns, enabling a thorough exploration of the structure-activity landscape around this privileged heterocyclic core.
References
-
Proctor, D. J., et al. (2019). Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. Angewandte Chemie International Edition, 58(44), 15675-15679. Available from: [Link]
-
Verma, A. K., et al. (n.d.). Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. Organic & Biomolecular Chemistry. Available from: [Link]
-
Proctor, D. J. (2019). Metal-free synthesis of benzothiophenes via 2-fold C-H functionalization: direct access to materials-oriented heteroaromatics. Research Explorer - The University of Manchester. Available from: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]
-
An, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]
-
Acharya, A., et al. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. Chemistry – A European Journal. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal. Available from: [Link]
-
RSC Publishing. (n.d.). Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water. Organic & Biomolecular Chemistry. Available from: [Link]
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-
ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available from: [Link]
-
ACS Publications. (n.d.). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry. Available from: [Link]
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Application Notes & Protocols: Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate as a Strategic Building Block for Novel Anti-Cancer Agents
Abstract
The convergence of privileged scaffolds and strategic functionalization is a cornerstone of modern medicinal chemistry. This guide details the utility of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate, a key building block for the development of next-generation anti-cancer therapeutics. We explore the synergistic contributions of the benzothiophene core, a scaffold known for its diverse biological activities, and the trifluoromethoxy group, a powerful modulator of physicochemical properties.[1][2][3] This document provides a comprehensive overview of the rationale for its use, detailed protocols for its synthesis and derivatization, and a framework for the biological evaluation of its downstream products, intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Superior Scaffolding Approach
The search for potent and selective anti-cancer agents has led medicinal chemists to prioritize starting materials that offer both a biologically relevant core and handles for extensive chemical modification. This compound embodies this principle through the unique combination of its constituent parts.
-
The Benzothiophene Core: A Privileged Structure: The benzothiophene scaffold is considered a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets with high affinity.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anti-cancer effects as inhibitors of critical cellular processes like tubulin polymerization and protein kinase activity.[1][2][4][5][6][7][8][9]
-
The Trifluoromethoxy (-OCF3) Group: A Bioavailability Enhancer: The incorporation of fluorine-containing groups is a well-established strategy for optimizing drug-like properties.[10][11][12] The trifluoromethoxy group, in particular, offers distinct advantages:
-
High Lipophilicity: With a Hansch lipophilicity parameter (π) of approximately +1.04, the -OCF3 group significantly enhances a molecule's ability to permeate biological membranes, which can lead to improved oral absorption and bioavailability.[13]
-
Metabolic Stability: Unlike a methoxy group, the -OCF3 moiety is exceptionally resistant to metabolic degradation, increasing the compound's half-life.[3][13]
-
Electronic Modulation: As a potent electron-withdrawing group, it can modulate the electronic properties of the aromatic ring, influencing pKa and strengthening interactions with biological targets.[13][14]
-
The strategic placement of the trifluoromethoxy group at the 5-position and a versatile methyl ester at the 2-position creates a building block primed for the synthesis of targeted cancer therapeutics.
Physicochemical Properties & Synthetic Workflow
Compound Data
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | Not available; structural analog CAS: 146137-92-0 (for -CF3 analog) | [15][16] |
| Molecular Formula | C₁₁H₇F₃O₃S | |
| Molecular Weight | 276.23 g/mol | |
| Appearance | Expected to be a solid at room temperature | [15] |
| Primary Application | Intermediate for pharmaceutical synthesis, particularly anti-cancer agents. | [17] |
General Synthetic Workflow
The synthesis of the title compound and its subsequent derivatization into potential anti-cancer agents follows a logical and modular pathway. This workflow allows for the creation of a diverse library of compounds from a single, well-characterized intermediate.
Caption: General workflow from starting materials to the final anti-cancer agent library.
Experimental Protocols
Protocol 1: Synthesis of this compound
Causality: This protocol is adapted from established methods for synthesizing substituted benzothiophenes.[18] The reaction proceeds via a base-catalyzed condensation of a substituted benzaldehyde with a thioglycolate ester, followed by intramolecular cyclization to form the benzothiophene ring. Anhydrous conditions are crucial to prevent side reactions and maximize yield.
Materials:
-
2-Fluoro-4-(trifluoromethoxy)benzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Under an inert nitrogen atmosphere, add 2-fluoro-4-(trifluoromethoxy)benzaldehyde (1.0 eq.), methyl thioglycolate (1.2 eq.), and anhydrous K₂CO₃ (1.1 eq.) to a round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the benzaldehyde.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with deionized water (approx. 2x the volume of DMF).
-
Extract the aqueous mixture with diethyl ether (3x the volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Self-Validation (Purification & Characterization):
-
Purification: Recrystallize the crude residue from a suitable solvent such as methanol to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected spectra should correspond to the target structure.
Protocol 2: Derivatization to an Amide-Based Anti-Cancer Agent
Causality: This two-step protocol transforms the stable methyl ester into a reactive carboxylic acid, which is then coupled with an amine. Amide bonds are prevalent in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding with protein targets, such as the hinge region of protein kinases.
Step A: Hydrolysis to Carboxylic Acid
-
Dissolve the this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq.) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid.
Step B: Amide Coupling
-
To a solution of the carboxylic acid from Step A (1.0 eq.) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq.) to the reaction mixture.
-
Stir at room temperature for 6-18 hours until the reaction is complete (monitor by TLC).
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Self-Validation (Purification & Characterization):
-
Purification: Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Kinase Inhibitor Development
Derivatives of the title compound are particularly promising as kinase inhibitors. Many successful kinase inhibitors bind to the ATP pocket, and the benzothiophene scaffold can be elaborated with functional groups that mimic the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region.
Targeted Signaling Pathway
The derived compounds can be designed to inhibit various cancer-relevant kinases, such as those in the MAPK or PI3K pathways, which are frequently dysregulated in cancer and drive uncontrolled cell proliferation and survival.
Caption: Inhibition of a generic MAPK signaling pathway by a benzothiophene-based kinase inhibitor.
Biological Evaluation & Data
The anti-cancer potential of newly synthesized derivatives must be validated through a series of biological assays.
Recommended Assays:
-
Enzymatic Kinase Assays: To determine the direct inhibitory activity (IC₅₀) against the target kinase(s) (e.g., DYRK1A, CLK1, MK2).[5][8][19]
-
Cell Viability/Cytotoxicity Assays: To measure the growth inhibitory potential (GI₅₀ or IC₅₀) across a panel of human cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer, U87MG glioblastoma).[19][20]
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest (e.g., at the G2/M phase) using flow cytometry.[5][9]
-
Apoptosis Assays: To confirm if the compounds induce programmed cell death, for example, by measuring caspase-3/7 activation.[9]
Example Data Table (Hypothetical): The table below illustrates how structure-activity relationships (SAR) can be established by comparing the biological activity of different amide derivatives.
| Compound ID | R-Group (Amine) | Target Kinase IC₅₀ (nM) | A549 Cell GI₅₀ (μM) |
| BT-OCF3-01 | Aniline | 150 | 8.5 |
| BT-OCF3-02 | 3-Chloroaniline | 85 | 4.2 |
| BT-OCF3-03 | 3-Fluoroaniline | 77 | 3.9 |
| BT-OCF3-04 | 3-Chloro-4-fluoroaniline | 15 | 0.8 |
| BT-OCF3-05 | 4-Methylaniline | 210 | >10 |
Conclusion and Future Perspectives
This compound is a high-value building block for the synthesis of novel anti-cancer agents. The trifluoromethoxy group imparts favorable pharmacokinetic properties, while the benzothiophene core provides a proven scaffold for potent biological activity. The synthetic versatility of the C-2 carboxylate allows for the systematic exploration of structure-activity relationships, enabling the optimization of lead compounds. Future work should focus on expanding the library of derivatives to target a wider range of kinases, including those implicated in therapeutic resistance, and conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies to advance the most promising candidates toward preclinical development.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. ResearchGate. Available at: [Link]
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Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. PubMed. Available at: [Link]
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Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Request PDF. Available at: [Link]
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Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. Available at: [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PMC - NIH. Available at: [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry. Taylor & Francis Online. Available at: [Link]
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Journal of Fluorine Chemistry Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Toxic Docs. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Available at: [Link]
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Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. MySkinRecipes. Available at: [Link]
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Application Notes and Protocols for the Hydrolysis of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Introduction: The Significance of 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid
5-(Trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group imparts unique properties to the molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of novel pharmaceuticals and agrochemicals.[1] This carboxylic acid derivative serves as a key precursor for the synthesis of a wide range of biologically active compounds and functional materials. The hydrolysis of its methyl ester, Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate, is a fundamental transformation to unmask the carboxylic acid functionality for further chemical modifications. This document provides a detailed protocol and scientific rationale for this hydrolysis reaction, designed for researchers and professionals in drug development and chemical synthesis.
Reaction Principle: The Mechanism of Saponification
The hydrolysis of an ester to a carboxylic acid in the presence of a base is known as saponification. This reaction is effectively irreversible and proceeds through a well-established nucleophilic acyl substitution mechanism.[2][3][4]
The process begins with the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[4][5] Subsequently, the tetrahedral intermediate collapses, leading to the expulsion of the methoxide ion as a leaving group and the formation of the carboxylic acid.
In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (hydroxide or methoxide) to form a carboxylate salt. This acid-base reaction is the thermodynamic driving force that renders the overall saponification process irreversible.[2][3] A final acidification step is required to protonate the carboxylate salt and isolate the desired carboxylic acid.[3][6]
Experimental Workflow Overview
The overall experimental process for the hydrolysis of this compound is outlined in the following workflow diagram.
Caption: Experimental workflow for the saponification of the methyl ester.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the saponification of related benzothiophene esters and is optimized for the specific substrate.[7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Source | Starting Material |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercial Source | Base for hydrolysis |
| Methanol (MeOH) | Anhydrous | Commercial Source | Reaction Solvent |
| Deionized Water | High Purity | In-house | For solutions |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercial Source | For acidification |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source | Extraction Solvent |
| Brine (saturated NaCl solution) | In-house | For washing | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercial Source | Drying Agent |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source | For reaction monitoring |
| Round-bottom flask, reflux condenser, magnetic stirrer, etc. | Standard lab glassware | N/A |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Addition of Base: Prepare a solution of sodium hydroxide (2.0-3.0 eq) in deionized water and add it to the methanolic solution of the ester.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring. The reaction progress should be monitored periodically.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylate salt, which will likely remain at the baseline until acidification) indicates the progress of the reaction. Upon acidification of a small work-up sample, the carboxylic acid spot will be visible.
-
Work-up and Extraction: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and non-polar impurities. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring. The carboxylic acid product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Molar Equivalents of NaOH | 2.0 - 3.0 | An excess of base is used to ensure complete hydrolysis and to drive the reaction to completion.[8] |
| Reaction Temperature | Reflux (Methanol) | Elevated temperature increases the reaction rate. |
| Reaction Time | 2 - 16 hours | Dependent on the scale and specific conditions; monitor by TLC for completion. |
| pH for Acidification | ~2 | Ensures complete protonation of the carboxylate to the carboxylic acid, maximizing precipitation.[6] |
| Expected Yield | >90% | Saponification reactions are typically high-yielding. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Handling of Reagents:
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle with care.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care in a fume hood.
-
Trifluoromethoxy Compounds: While specific toxicity data for the subject compound may be limited, related trifluoromethoxy aromatic compounds can be irritants. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Chemical Reaction and Mechanism
The chemical transformation and its underlying mechanism are depicted below.
Caption: Overall reaction and simplified mechanism of saponification.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the hydrolysis of this compound. By understanding the underlying principles of saponification and adhering to the detailed experimental procedure, researchers can reliably and safely synthesize the valuable carboxylic acid product, enabling further advancements in drug discovery and materials science.
References
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Chem-Impex. (n.d.). 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]
-
Operachem. (2024). Saponification-Typical procedures. Retrieved from [Link]
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-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
Macias, A. T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 108. Retrieved from [Link]
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]
-
Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. Retrieved from [Link]
-
chemistNATE. (2021, December 10). Saponification (Hydrolysis of Esters with OH-) [Video]. YouTube. Retrieved from [Link]
-
Unacademy CSIR NET. (2021, December 28). Hydrolysis of esters - Mechanisms [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
MH Chem. (2022, July 19). Ester to carboxylic acid- Saponification mechanism and Rxn setup [Video]. YouTube. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-Fluorobenzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
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Application Note: Synthetic Diversification of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate for Drug Discovery
Abstract
This document provides detailed experimental protocols for the chemical derivatization of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate, a valuable starting material for the synthesis of novel compounds in medicinal chemistry and drug development. The benzothiophene scaffold is a prominent heterocyclic core in a wide array of pharmacologically active agents. The presence of a trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making this starting material particularly attractive for creating new chemical entities.[1] This guide details three primary diversification pathways: modification of the C2-ester functionality via hydrolysis and subsequent amide coupling, reduction of the ester to a primary alcohol, and functionalization of the benzothiophene core. Each protocol is designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic efforts.
Introduction and Strategic Overview
This compound is a key building block for creating libraries of novel compounds. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing substituent that also enhances lipophilicity, which can improve a molecule's pharmacokinetic profile.[1] The benzothiophene core itself is a bioisostere of indole and is found in numerous approved drugs.[2]
Our synthetic strategy focuses on three orthogonal and high-yield approaches to maximize molecular diversity from this single starting material. These pathways allow for the introduction of a wide range of functional groups and structural motifs, essential for structure-activity relationship (SAR) studies.
Figure 1. Strategic overview for the diversification of the starting material.
Protocol 1: Derivatization via the Carboxylate Group
This two-part protocol first converts the methyl ester into a more versatile carboxylic acid, which is then coupled with a diverse range of amines to generate a library of novel amides.
Part A: Saponification of the Methyl Ester
Rationale: The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation. We employ lithium hydroxide (LiOH) in a mixed solvent system (THF/MeOH/H2O) to ensure substrate solubility and promote a smooth reaction. The trifluoromethoxy group is stable under these basic conditions.[1]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq.) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to pH ~2 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Characterization: The resulting 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding.
| Reagent | M.W. ( g/mol ) | Eq. | Amount (for 1 mmol scale) |
| This compound | 276.23 | 1.0 | 276 mg |
| Lithium Hydroxide Monohydrate | 41.96 | 2.5 | 105 mg |
| THF/MeOH/H₂O (3:1:1) | - | - | 5 mL |
| 1 M HCl | - | - | As needed for acidification |
Table 1. Reagents for Saponification Protocol.
Part B: Amide Bond Formation
Rationale: Amide coupling is a cornerstone of medicinal chemistry.[3] We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, minimizes side reactions, and is particularly effective for coupling with electron-deficient or sterically hindered amines, which can be challenging for other reagents.[4][5]
Experimental Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reagent | M.W. ( g/mol ) | Eq. | Amount (for 1 mmol scale) |
| 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid | 262.20 | 1.0 | 262 mg |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.24 | 3.0 | 0.52 mL |
| Amine (R-NH₂) | Variable | 1.2 | 1.2 mmol |
| Anhydrous DMF | - | - | 5 mL |
Table 2. Reagents for Amide Coupling Protocol.
Protocol 2: Reduction of the Ester to a Primary Alcohol
Rationale: The conversion of the ester to a primary alcohol provides a different key functional group for further diversification (e.g., etherification, Mitsunobu reactions). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols.[6][7] The reaction must be performed under strictly anhydrous conditions.
Figure 2. Step-by-step workflow for the reduction of the methyl ester.
Experimental Protocol:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Reagent Preparation: In a separate flask, prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.
-
Addition: Cool the ester solution to 0 °C using an ice bath. Slowly add the LiAlH₄ suspension via the dropping funnel. Caution: The reaction is exothermic and generates H₂ gas.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting alcohol by flash column chromatography.
Protocol 3: Direct C-H Functionalization of the Benzothiophene Core
Rationale: Direct C-H functionalization is a powerful, modern method for modifying aromatic cores without the need for pre-functionalization (e.g., halogenation or lithiation).[8][9] Palladium-catalyzed reactions can selectively form new C-C bonds. For benzo[b]thiophenes, the C3 position is often reactive towards electrophilic attack, but metalation tends to occur at the C2 position.[2] Given that C2 is blocked, C-H activation at other positions becomes feasible. Literature on related thiophene systems suggests that direct arylation can be achieved, offering a streamlined path to biaryl structures.[10]
Experimental Protocol (Example: C3-Arylation):
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq.), the desired aryl bromide (1.5 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a suitable phosphine ligand (e.g., SPhos, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent: Add a suitable anhydrous solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product by flash column chromatography to isolate the desired C-H arylated product.
Note: Optimization of catalyst, ligand, base, and solvent may be necessary for different aryl bromide coupling partners. Regioisomeric products may be formed, and their separation and characterization (e.g., by 2D NMR) will be crucial.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthetic exploration of this compound. By targeting the ester functionality and the aromatic core, researchers can rapidly generate a diverse set of novel analogues. These methods are designed with scientific integrity, explaining the rationale behind procedural choices to facilitate adaptation and troubleshooting. The resulting compounds will be valuable assets in the pursuit of new therapeutic agents.
References
-
Evans, D. A.; Gage, J. R.; Leighton, J. L. J. Am. Chem. Soc.1992 , 114, 9434-9453. (Source for general reduction principles). [Link]
-
Due-Hansen, M. E., et al. Org. Biomol. Chem., 2016 , 14, 358-363. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Mohan, D. C., et al. ChemistrySelect, 2016 , 1(11), 2677-2681. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes. [Link]
-
Novartis Institutes for Biomedical Research. Org. Lett.2016 , 18(14), 3310-3313. Sequential Regioselective C-H Functionalization of Thiophenes. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
-
Ainscow, E. K., et al. Beilstein J. Org. Chem.2015 , 11, 2708-2716. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Müller, K., et al. Angew. Chem. Int. Ed.2007 , 46(48), 9280-9293. Fluorine in Pharmaceuticals: Looking Beyond Intuition. [Link]
-
Myers, A. G. Research Group, Harvard University. Chem 115 - Reductions. (General reference for reducing agents). [Link]
-
ResearchGate. Chapter 5 Thiophenes and benzo[ b]thiophenes. (Review of benzothiophene reactivity). [Link]
-
D. D. Tang et al. Angew. Chem. Int. Ed.2013 , 52(48), 12624-12627. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. [Link]
-
Norris, J. L. YouTube, 2018 . Reduction of esters. [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
The Strategic Application of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate in Advanced Materials Research
Introduction: A Privileged Scaffold for Next-Generation Materials
In the landscape of material science, the quest for molecular architectures that offer a confluence of desirable properties—such as enhanced stability, tailored electronic characteristics, and solution processability—is paramount. Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate emerges as a molecule of significant interest, strategically positioning itself at the intersection of these demands. The benzo[b]thiophene core provides a rigid, planar, and electron-rich backbone, which is a foundational element for efficient charge transport in organic semiconductors. The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position is a deliberate design choice that imparts a unique set of properties, making this molecule a compelling building block for a new generation of advanced materials.
The trifluoromethoxy group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can effectively lower the HOMO and LUMO energy levels of the resulting materials, a critical factor in tuning the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Furthermore, the fluorine atoms in the -OCF₃ group are known to enhance the solubility of conjugated polymers in common organic solvents without compromising thermal stability. This "fluorine effect" also contributes to increased hydrophobicity and can influence the molecular packing in the solid state, which is intimately linked to charge carrier mobility.
This technical guide provides a comprehensive overview of the application of this compound in material science research. We will delve into the synthetic strategies to leverage this monomer for the creation of novel conjugated polymers and provide detailed, field-proven protocols for the fabrication and characterization of organic electronic devices.
The Trifluoromethoxy Advantage: Engineering Molecular Properties
The strategic incorporation of the trifluoromethoxy group onto the benzo[b]thiophene scaffold is a key enabler of its utility in material science. The causality behind this choice is rooted in the unique electronic and physical properties that fluorine imparts.
-
Tuning of Energy Levels: The potent electron-withdrawing nature of the -OCF₃ group leads to a significant stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This lowering of the HOMO level can enhance the oxidative stability of the material and improve the open-circuit voltage (Voc) in organic solar cells.
-
Enhanced Solubility and Processability: The presence of fluorine atoms often leads to improved solubility in organic solvents. This is a crucial advantage for the fabrication of large-area and flexible electronic devices through solution-based techniques like spin-coating and printing.
-
Influence on Morphology and Packing: The fluorophobicity effect can drive the self-organization of polymer chains in the solid state, potentially leading to more ordered microstructures. This enhanced molecular packing is a critical factor for achieving high charge carrier mobilities in OFETs.
-
Increased Thermal and Chemical Stability: The inherent strength of the carbon-fluorine bond contributes to the overall thermal and chemical stability of the material, making it more robust for long-term device operation.
These properties are summarized in the table below, highlighting the expected impact of the trifluoromethoxy group on a hypothetical polymer derived from this compound.
| Property | Influence of Trifluoromethoxy Group | Implication for Material Performance |
| HOMO/LUMO Energy Levels | Lowered | Improved air stability, higher Voc in OPVs |
| Solubility | Increased | Enhanced solution processability |
| Molecular Packing | Potentially more ordered | Higher charge carrier mobility in OFETs |
| Thermal Stability | Increased | Improved device lifetime and reliability |
| Hydrophobicity | Increased | Reduced water absorption, enhanced stability |
Synthetic Pathways to Functional Polymers
The polymerization of this compound into a functional conjugated polymer requires a multi-step synthetic approach. A common and effective strategy involves the introduction of polymerizable handles, typically halogens, onto the benzo[b]thiophene core, followed by a cross-coupling polymerization reaction. Here, we outline a representative synthetic route.
Protocol 1: Synthesis of a Representative Copolymer via Stille Cross-Coupling
This protocol describes a general method for the copolymerization of a dibrominated derivative of this compound with a distannylated co-monomer. Stille coupling is a robust and widely used method for the synthesis of conjugated polymers.[1][2]
Materials:
-
2,7-Dibromo-5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate (Monomer A)
-
2,5-Bis(trimethylstannyl)thiophene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: The synthesis of the dibrominated monomer from this compound is a prerequisite. This can typically be achieved via electrophilic bromination using N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). The product should be purified by column chromatography or recrystallization.
-
Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of Monomer A and Monomer B.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol% relative to the monomers).
-
Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 110 °C under a positive pressure of argon and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
To remove catalyst residues and oligomers, perform Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction.
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) against polystyrene standards.
-
Structure: Confirmed by ¹H and ¹⁹F NMR spectroscopy.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Optical Properties: Investigated by UV-Vis absorption and photoluminescence spectroscopy in solution and as thin films.
-
Electrochemical Properties: Determined by Cyclic Voltammetry (CV) to estimate HOMO and LUMO energy levels.
Application in Organic Field-Effect Transistors (OFETs)
Polymers derived from this compound are promising candidates for the active layer in p-type OFETs. The combination of a charge-transporting benzothiophene backbone and the property-enhancing trifluoromethoxy group can lead to high-performance devices.
Protocol 2: Fabrication and Characterization of a Solution-Processed OFET
This protocol outlines the fabrication of a top-contact, bottom-gate OFET using a polymer derived from this compound.
Materials and Equipment:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Polymer synthesized as described in Protocol 1
-
High-purity solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene)
-
Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment
-
Spin-coater
-
Hotplate
-
Thermal evaporator
-
Shadow masks for source/drain electrodes
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM).
-
For HMDS treatment, place the substrates in a vacuum oven with a vial of HMDS and heat at 120 °C for 2 hours.
-
For OTS treatment, immerse the substrates in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with toluene and isopropanol.
-
-
Polymer Film Deposition:
-
Prepare a solution of the polymer in a suitable solvent (e.g., 5-10 mg/mL in chlorobenzene).
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the polymer solution onto the treated Si/SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
-
Thermal Annealing:
-
Anneal the polymer film on a hotplate in a nitrogen-filled glovebox. The annealing temperature and time are critical for optimizing the film morphology and device performance and should be determined based on the thermal properties of the polymer (typically just below the melting temperature or glass transition temperature).
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask onto the polymer film using thermal evaporation. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a glovebox or in air.
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), the on/off current ratio, and the threshold voltage (Vth).
-
Expected Performance:
Based on literature for similar benzothiophene-based polymers, OFETs fabricated with polymers derived from this compound are expected to exhibit p-type behavior with mobilities in the range of 10⁻³ to 10⁻¹ cm²/Vs or potentially higher, depending on the polymer structure and processing conditions.[3] The trifluoromethoxy group is anticipated to contribute to good ambient stability.
Future Outlook and Applications
The strategic design of this compound as a monomer unit opens up a vast design space for new functional materials. Copolymers with various electron-donating or electron-accepting units can be synthesized to fine-tune the optoelectronic properties for specific applications. Beyond OFETs, these materials are expected to find utility in:
-
Organic Photovoltaics (OPVs): As donor materials in bulk heterojunction solar cells, where the tuned energy levels and good morphology control can lead to high power conversion efficiencies.
-
Organic Light-Emitting Diodes (OLEDs): As host or charge-transporting materials in OLEDs, where their stability and electronic properties can contribute to improved device performance and lifetime.
-
Sensors: The sensitivity of the electronic properties of conjugated polymers to their environment can be harnessed for the development of chemical and biological sensors.
Conclusion
This compound is a highly promising building block for the synthesis of next-generation organic electronic materials. The synergistic combination of the electron-rich benzo[b]thiophene core and the property-modulating trifluoromethoxy group provides a powerful platform for creating materials with tailored electronic properties, enhanced stability, and excellent solution processability. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of material science and organic electronics, enabling the exploration and exploitation of this versatile molecular scaffold for a wide range of advanced applications.
References
- Faraji, S., & Ozturk, T. (2015). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
- Doh, H., Ahn, J., Chen, M. C., Kim, C., & Seo, S. Y. (2024). Solution processable benzo[b]thiophene derivatives as small molecular organic semiconductors for organic field effect transistors. Synthetic Metals, 299, 117572.
- Wang, Y., et al. (2024). Additive-Induced Morphology Change of Polymer Film Enables Enhanced Charge Mobility and Faster Organic Electrochemical Transistor.
- Guo, X., et al. (2022). Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation.
-
Takimiya, K., et al. (2014). Organic semiconductors based on[4]benzothieno[3,2-b][4]benzothiophene substructure. Accounts of chemical research, 47(5), 1493-1502.
- Liu, J., et al. (2015). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. Polymer Chemistry, 6(8), 1349-1357.
- Patel, D. G., et al. (2019). Synthesis of 3-methoxy-5-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid. Molbank, 2019(4), M1083.
-
Kim, M., et al. (2023). Characterization of[4]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. Polymers, 15(2), 421.
- Li, W., et al. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Beaupré, S., & Leclerc, M. (2013). PCDTBT: a versatile polymer for photovoltaics. Journal of Materials Chemistry A, 1(38), 11097-11105.
- Osaka, I., & McCullough, R. D. (2008). Advances in the Synthesis of Regioregular Polythiophenes. Accounts of Chemical Research, 41(9), 1202-1214.
- Chen, H., et al. (2012). Highly π-extended benzodithiophenes with different bridging atoms for solution-processed high-performance organic solar cells.
- Gu, K., & Zhou, Y. (2013). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 78(15), 7728-7733.
- Zhang, W., & Moore, J. S. (2006). Suzuki-Miyaura Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
- Li, C., et al. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
- Siracusa, V., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(2), 241.
-
Process Point Chemicals & Ingredients. (n.d.). Methyl 5-fluorobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-methoxybenzo[b]thiophene-2-carboxylate. Retrieved from [Link]
- Lee, J., et al. (2016). Synthesis and characterization of new poly(benzo[1,2-b:4,5-b′]dithiophene-alt-dithienylbenzothiadiazole) derivatives for organic thin-film transistors. Journal of Polymer Science Part A: Polymer Chemistry, 54(18), 2956-2964.
- Gendron, D., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823.
- Zhang, Y., et al. (2019). Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells. ACS Applied Materials & Interfaces, 11(36), 33221-33229.
-
MySkinRecipes. (n.d.). Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. Retrieved from [Link]
- Zhu, G., et al. (2022). Room-temperature synthesis of a fluorine-functionalized nanoporous organic polymer for efficient SF6 separation.
- Li, Z., et al. (2012). Synthesis and application of dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene in conjugated polymer.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis. Our goal is to help you improve reaction yields, minimize impurities, and ensure the successful synthesis of this valuable research compound.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that, while robust, requires careful control of reaction conditions to achieve high yields and purity. A common and effective route involves the nucleophilic aromatic substitution of an activated benzaldehyde with a thioglycolate ester, followed by an intramolecular condensation to form the benzothiophene ring system.
This guide will focus on a widely-adopted pathway starting from 2-fluoro-5-(trifluoromethoxy)benzaldehyde and methyl thioglycolate.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My overall yield is consistently low. What are the most critical parameters to investigate first?
Answer: Low yields in heterocyclic synthesis can often be traced back to a few key areas.[1] A systematic approach is the most effective way to diagnose the issue.
First, rigorously assess the purity of your starting materials and solvents.[1] Impurities, especially water or residual acids/bases, can significantly interfere with the reaction. Ensure solvents like DMF or DMSO are anhydrous. Second, strictly maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as many intermediates in this synthesis are sensitive to oxygen and moisture.[1][2] Finally, temperature control is critical; deviations can lead to side reactions or product decomposition.[3]
Below is a workflow to guide your troubleshooting process.
Question 4: Purification by column chromatography is challenging. How can I improve the separation and final purity?
Answer: Benzothiophene derivatives can sometimes be challenging to purify due to their relatively nonpolar nature and similarity to certain byproducts.
Best Practices for Purification:
-
Aqueous Workup: Before chromatography, perform a thorough aqueous workup. After diluting the reaction mixture with water and extracting with an organic solvent (like ethyl acetate), wash the organic layer with brine to remove residual DMF and water-soluble impurities.
-
Solvent System for Chromatography: A nonpolar solvent system is typically required. Start with a low polarity mobile phase, such as Hexane/Ethyl Acetate (95:5), and gradually increase the polarity. Use TLC to determine the optimal solvent system before committing to the column.
-
Recrystallization: The target compound is a solid, making recrystallization an excellent final purification step. [4]After column chromatography, attempt to recrystallize the product from a solvent system like methanol or an ethanol/water mixture. This is highly effective at removing minor impurities and providing a high-purity, crystalline product.
Frequently Asked Questions (FAQs)
-
Q: What are some alternative synthetic routes to consider?
-
A: While the described pathway is robust, other methods exist for synthesizing the benzothiophene core. These include the oxidative cyclization of o-mercaptocinnamic acids or acid-catalyzed cyclization of arylthiomethyl ketones. [5]However, these routes may require different starting materials that are less commercially available.
-
-
Q: How critical is the choice of ester on the thioglycolate (methyl vs. ethyl)?
-
A: Both methyl and ethyl thioglycolate are commonly used. [4]The choice generally has a minimal impact on the reaction outcome. Methyl thioglycolate is slightly less sterically hindered, which can sometimes offer a marginal rate advantage. The primary consideration should be consistency and the purity of the reagent available.
-
-
Q: Can this reaction be scaled up successfully?
-
A: Yes, this reaction is amenable to scale-up. However, heat management becomes more critical on a larger scale. The reaction is exothermic, and efficient stirring and external cooling might be necessary to maintain a stable internal temperature. A slower, portion-wise addition of reagents may be required for large-scale batches.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted benzothiophene derivative. [4]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add anhydrous DMF (10 mL per 5 mmol of aldehyde).
-
Reagent Addition: Add 2-fluoro-5-(trifluoromethoxy)benzaldehyde (1.0 eq.), methyl thioglycolate (1.2 eq.), and potassium carbonate (K₂CO₃, 1.1 eq.).
-
Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by TLC (Hexane/Ethyl Acetate 8:2).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under vacuum. If necessary, recrystallize the resulting solid from methanol to yield the final product as a solid.
Protocol 2: Product Identity and Purity Confirmation
-
Thin-Layer Chromatography (TLC): Use silica plates with a mobile phase of Hexane/Ethyl Acetate (8:2). Visualize under UV light (254 nm). The product should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structure. The spectra should be consistent with the proposed benzothiophene structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching its molecular formula (C₁₁H₇F₃O₃S).
References
- Benchchem.Common side reactions in the Gewald synthesis of aminothiophenes.
- Benchchem.Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester, Department of Chemistry.Troubleshooting: How to Improve Yield.
- Benchchem.Troubleshooting common issues in the synthesis of N-heterocycles.
- Indian Academy of Sciences.Synthesis and biological evaluation of novel benzothiophene derivatives.
- Google Patents.Process for the synthesis of benzo[b]thiophenes.
- MDPI.Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] The trifluoromethoxy group can enhance metabolic stability and lipophilicity, making it a desirable moiety in drug design.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and biological screening. This guide provides a comprehensive overview of purification techniques, potential challenges, and their solutions.
A common synthetic route to this class of compounds involves the reaction of a substituted 2-fluorobenzaldehyde with a thioglycolate ester.[2] This reaction can lead to several impurities, including unreacted starting materials, partially cyclized intermediates, and regioisomers, which must be effectively removed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on typical synthetic routes, common impurities may include:
-
Unreacted Starting Materials: 2-Fluoro-4-(trifluoromethoxy)benzaldehyde and methyl thioglycolate.
-
Incomplete Cyclization Products: Intermediates where the benzothiophene ring has not fully formed.
-
Side-Reaction Products: Potential formation of isomers or products from undesired side reactions.
-
Residual Solvents and Reagents: Solvents like DMF or reagents like potassium carbonate used during the synthesis.[2]
Q2: What is the physical state of pure this compound?
A2: The pure compound is expected to be a solid at room temperature, likely a yellow or off-white solid.[1] The related compound, 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, has a melting point of 190-196 °C, suggesting the methyl ester is also a solid.
Q3: Which analytical techniques are recommended to assess the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification process.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data. A reverse-phase C18 column is a good starting point, though for fluorinated compounds, a fluorinated stationary phase may offer enhanced separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.
| Problem | Potential Cause | Solution |
| Product does not dissolve in hot solvent. | The solvent is too non-polar for your compound. | Try a more polar solvent. Good starting points for this molecule include isopropanol, ethanol, or ethyl acetate. |
| Product oils out upon cooling. | The cooling process is too rapid, or the compound has a low melting point/is impure. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a pure crystal can also help induce crystallization. If it persists, consider using a solvent system where the compound is dissolved in a good solvent and a poor solvent (anti-solvent) is slowly added at an elevated temperature until turbidity is observed, followed by slow cooling. |
| Low recovery of purified product. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Colored impurities remain in the final product. | The chosen solvent does not effectively leave colored impurities in the mother liquor. | Consider a preliminary purification by column chromatography. Alternatively, activated carbon can be added to the hot solution to adsorb colored impurities, followed by hot filtration.[3] |
Column Chromatography Troubleshooting
Silica gel column chromatography is a standard method for purifying organic compounds.[4] The choice of eluent is critical for achieving good separation.
| Problem | Potential Cause | Solution |
| Poor separation of product and impurities (spots overlap on TLC). | The eluent system is not optimal. | Systematically vary the polarity of your eluent. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[3] Run several TLCs with different solvent ratios to find the optimal separation. A shallow gradient elution may be necessary. |
| Product does not elute from the column. | The eluent is too non-polar. | Gradually increase the polarity of the eluent. For example, if you start with 5% ethyl acetate in hexanes, you can increase it to 10%, 20%, and so on. |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. Use a higher proportion of the non-polar solvent (e.g., hexanes). |
| Streaking or tailing of spots on TLC and column. | The compound may be acidic or basic, or the column is overloaded. | If your compound has acidic impurities, adding a small amount of a volatile acid (like acetic acid) to the eluent can improve peak shape. Conversely, for basic impurities, a small amount of a volatile base (like triethylamine) can be added. Ensure you are not overloading the column; a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The optimal solvent system should be determined experimentally on a small scale.
-
Solvent Screening:
-
Place a small amount of the crude material (10-20 mg) in several test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) dropwise at room temperature until the solid dissolves.
-
If the solid dissolves readily at room temperature, the solvent is too good for recrystallization. If it is insoluble, heat the solvent to its boiling point.
-
The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with stirring. Add just enough hot solvent to completely dissolve the solid.
-
If colored impurities are present, allow the solution to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a standard flash column chromatography procedure. The eluent system should be optimized by TLC beforehand.
-
TLC Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
The optimal eluent system should give your desired product an Rf value of approximately 0.2-0.4.[5]
-
-
Column Packing:
-
Select an appropriately sized column.
-
Pack the column with silica gel, either as a dry powder followed by careful wetting with the initial eluent, or as a slurry in the eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized eluent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of your crude product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. ijpra.com [ijpra.com]
Benzothiophene Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Substituted Benzothiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzothiophene derivatives. As a senior application scientist with extensive field experience, I have structured this guide to address the most common and challenging issues encountered during synthesis, focusing on the identification, mitigation, and elimination of frequently formed byproducts. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of why these byproducts form and how to control them, ensuring the scientific integrity and success of your experiments.
Section 1: Palladium-Catalyzed Synthesis of Substituted Benzothiophenes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering powerful methods for constructing C-C and C-heteroatom bonds. However, these reactions are not without their challenges, particularly concerning selectivity and the formation of undesirable byproducts.
FAQ 1: My palladium-catalyzed direct arylation of benzothiophene is producing a mixture of C2 and C3 isomers. How can I control the regioselectivity?
Answer:
Achieving regioselectivity in the direct C-H arylation of benzothiophenes is a common challenge, as the electronic properties of the C2 and C3 positions can be similar. The selectivity is often influenced by a delicate interplay of steric and electronic factors governed by the choice of ligand, solvent, and base.[1]
Causality and Mechanistic Insights:
The regioselectivity is largely determined by the mechanism of C-H activation. A concerted metalation-deprotonation (CMD) pathway is often invoked.[2] The transition state of this step is influenced by the steric bulk of the palladium catalyst's ligand sphere and the acidity of the C-H bond being activated. Generally, the C2 position of benzothiophene is more acidic and sterically accessible, often leading to preferential arylation at this site.[3][4] However, specific ligands can override this inherent preference.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Mixture of C2 and C3 isomers | Ligand choice does not provide sufficient steric or electronic bias. | For C2-selectivity: Employ phosphine-free conditions or use simple, less bulky phosphine ligands. Palladium acetate with a base like potassium carbonate in a polar aprotic solvent (e.g., DMA) often favors C2 arylation.[4] |
| For C3-selectivity: Utilize bulky, electron-rich phosphine ligands. For instance, ligands like Ad-BippyPhos have been shown to promote C3 arylation. The steric hindrance of the ligand can disfavor approach to the C2 position, leading to reaction at C3.[5] | ||
| Poor selectivity with a chosen ligand | Solvent and base are not optimal for the desired regioselectivity. | For C5 arylation of oxazoles (analogous principle): Polar solvents like DMA with specific phosphine ligands favor C5 arylation, while nonpolar solvents like toluene favor C2 arylation.[1] A similar solvent screen can be beneficial for benzothiophene systems. Stronger bases may favor C2 arylation by facilitating deprotonation at the more acidic position.[1] |
Experimental Protocol for Optimizing Regioselectivity:
-
Ligand Screening: Set up parallel small-scale reactions using your benzothiophene substrate and aryl halide. Screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., P(t-Bu)3, XPhos, SPhos, and Buchwald-type biaryl phosphines).
-
Solvent Screening: For a given ligand that shows promise, screen a range of solvents with different polarities (e.g., toluene, dioxane, DMF, DMA).
-
Base Screening: Evaluate different bases (e.g., K2CO3, Cs2CO3, KOAc) to fine-tune the selectivity.
-
Analysis: Analyze the crude reaction mixtures by GC-MS or 1H NMR to determine the ratio of C2 to C3 isomers.
Caption: Controlling regioselectivity in direct arylation.
FAQ 2: I am observing significant homocoupling of my arylboronic acid (forming a biphenyl byproduct) in a Suzuki coupling to synthesize a 2-arylbenzothiophene. How can I suppress this?
Answer:
Homocoupling of arylboronic acids is a common side reaction in Suzuki couplings, leading to the formation of biphenyl byproducts. This side reaction is often promoted by the presence of oxygen and the palladium catalyst itself.
Causality and Mechanistic Insights:
The mechanism of homocoupling can involve the oxidative coupling of two boronic acid molecules, often facilitated by the palladium catalyst and an oxidant. The presence of oxygen in the reaction mixture can play a significant role in promoting this unwanted pathway.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Significant biphenyl byproduct formation | Oxygen present in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Palladium catalyst promoting homocoupling. | Optimize the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling by accelerating the reductive elimination step.[6] | |
| Suboptimal stoichiometry. | Use a slight excess (1.1-1.2 equivalents) of the benzothiophene coupling partner relative to the arylboronic acid. |
Purification Protocol: Separation of Benzothiophene from Biphenyl Byproduct
If homocoupling cannot be completely suppressed, purification is necessary. Biphenyl is generally less polar than most substituted benzothiophenes.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a non-polar solvent system, such as pure hexanes or heptanes, to elute the non-polar biphenyl byproduct.[7] Gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane to elute the desired benzothiophene product. A typical gradient might be from 100% hexanes to 95:5 hexanes/ethyl acetate.[8]
-
-
Recrystallization:
-
If the desired benzothiophene is a solid, recrystallization can be an effective purification method. Choose a solvent or solvent system where the benzothiophene has high solubility at elevated temperatures and low solubility at room temperature, while the biphenyl byproduct remains soluble at lower temperatures.[9] A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water) can be effective.[10] Dissolve the crude material in a minimal amount of the hot solvent and allow it to cool slowly.
-
Section 2: Friedel-Crafts Cyclization for Benzothiophene Synthesis
Intramolecular Friedel-Crafts reactions are a classic method for constructing the benzothiophene ring system. However, these acid-catalyzed reactions are susceptible to carbocation rearrangements, which can lead to the formation of isomeric products.
FAQ 3: My intramolecular Friedel-Crafts cyclization of an aryl alkyl thioether is giving me a mixture of isomeric benzothiophenes. What is causing this and how can I improve the selectivity?
Answer:
The formation of isomeric products in Friedel-Crafts cyclizations is most often due to carbocation rearrangements occurring during the reaction.[11][12] The stability of the intermediate carbocation dictates the final product distribution.
Causality and Mechanistic Insights:
The reaction proceeds by protonation of an alcohol or reaction of an alkyl halide with a Lewis acid to generate a carbocation. This carbocation then undergoes an intramolecular electrophilic aromatic substitution. If the initially formed carbocation can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), a mixture of products will be obtained.[13][14] The ratio of isomers is often thermodynamically controlled, meaning that longer reaction times or higher temperatures may favor the more stable isomer.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Formation of isomeric products | Carbocation rearrangement of the alkyl chain. | Use Friedel-Crafts Acylation: A more reliable approach to avoid rearrangements is to use an intramolecular Friedel-Crafts acylation followed by reduction. The acylium ion intermediate is resonance-stabilized and does not rearrange.[15] |
| Modify the Substrate: Design the substrate so that the cyclization precursor already contains a more stable secondary or tertiary carbocation precursor at the desired position of cyclization. | ||
| Reaction conditions favoring rearrangement. | Lowering the reaction temperature may kinetically favor the product from the unrearranged carbocation, although this may also slow down the desired reaction. |
Experimental Protocol: Friedel-Crafts Acylation/Reduction Strategy
-
Acylation: React the appropriate aryl thio-substituted carboxylic acid with a strong acid like polyphosphoric acid (PPA) or Eaton's reagent to effect intramolecular acylation, forming a ketone.
-
Reduction: Reduce the resulting ketone to the corresponding methylene group using a standard reduction method such as Wolff-Kishner (hydrazine, base) or Clemmensen (amalgamated zinc, acid) reduction.
Caption: Competing pathways in the Gewald synthesis.
Section 4: Purification and Analysis
FAQ 5: How can I effectively monitor my reaction and differentiate between isomers using TLC?
Answer:
Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing the purity of your products. For benzothiophene isomers, which often have similar polarities, careful selection of the eluent is crucial.
TLC Visualization:
-
UV Light: Substituted benzothiophenes are typically UV active due to their aromatic nature, appearing as dark spots on a TLC plate with a fluorescent indicator (F254). [16]This is a non-destructive method and should be your first choice for visualization.
-
Iodine: Placing the TLC plate in a chamber with iodine crystals can visualize many organic compounds as brown spots. This method is generally non-destructive.
-
Potassium Permanganate Stain: A potassium permanganate stain can be useful for visualizing compounds that can be oxidized. This is a destructive method.
Differentiating Isomers:
While C2 and C3 isomers can be challenging to separate, they often have slightly different Rf values on TLC.
-
Solvent System Optimization: A standard eluent for non-polar to moderately polar compounds is a mixture of hexanes (or heptanes) and ethyl acetate. [7][17]Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. For very similar isomers, a less polar system (e.g., hexanes with a small amount of toluene or dichloromethane) might provide better separation.
-
Spectroscopic Confirmation: While TLC can suggest the presence of isomers, confirmation requires spectroscopic analysis. 1H and 13C NMR spectroscopy are powerful tools for distinguishing between C2 and C3 substituted benzothiophenes due to the different chemical shifts of the protons and carbons on the thiophene ring. [18][19]UV-Vis spectroscopy can also show differences in the absorption maxima of the isomers. [20]
References
Sources
- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 17. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 18. mdpi.com [mdpi.com]
- 19. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. jk-sci.com [jk-sci.com]
- 25. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Gewald Reaction [organic-chemistry.org]
- 28. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 29. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Sci-Hub. Palladium‐Catalysed Regioselective Direct Arylations of Heteroarenes by Bromobenzamides: Direct Synthesis of Heteroaryl Benzamides / ChemCatChem, 2013 [sci-hub.box]
- 32. semanticscholar.org [semanticscholar.org]
- 33. Reagents & Solvents [chem.rochester.edu]
- 34. m.youtube.com [m.youtube.com]
- 35. research.manchester.ac.uk [research.manchester.ac.uk]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. Regioselective synthesis of C3 alkylated and arylated benzothiophenes [ouci.dntb.gov.ua]
- 38. chem.libretexts.org [chem.libretexts.org]
- 39. Growing Mechanism of Polysulfides and Elemental Sulfur Formation: Implications to Hindered Chalcopyrite Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Introduction of the Trifluoromethoxy Group
Welcome to the technical support center for trifluoromethoxylation reactions. The trifluoromethoxy (-OCF₃) group is a highly sought-after functional group in medicinal and agrochemical chemistry due to its unique properties, including high metabolic stability, increased lipophilicity, and strong electron-withdrawing nature.[1][2][3] However, its installation can be challenging due to the inherent instability of the trifluoromethoxide anion and the specific reactivity of available reagents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting common issues encountered during trifluoromethoxylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting low to no yield of my desired trifluoromethoxylated product. What are the common causes and how can I fix this?
A1: Low or no product yield is one of the most common issues in trifluoromethoxylation. The root cause often lies in the choice of reagent, reaction conditions, or the nature of the substrate itself. Let's break down the possibilities:
1. Inappropriate Reagent Selection or Activation:
-
Expertise & Experience: The choice between electrophilic, nucleophilic, or radical trifluoromethoxylation methods is critical and depends heavily on your substrate. For electron-rich substrates like phenols or certain heteroaromatic alcohols, electrophilic reagents are often a good starting point.[4] Conversely, for alkyl halides, a nucleophilic approach is more appropriate.[5][6]
-
Causality: Electrophilic reagents, such as those derived from hypervalent iodine (e.g., Togni's reagents), require a nucleophilic substrate to attack the electrophilic "CF₃" source.[4][7] If your substrate is electron-deficient, the reaction will be sluggish or may not proceed at all. Nucleophilic methods rely on the generation of a trifluoromethoxide anion (or equivalent), which then displaces a leaving group.[5][6] The instability of this anion is a major hurdle.[1][2]
-
Troubleshooting Protocol:
-
Re-evaluate your substrate's electronic properties. Is it electron-rich or electron-poor?
-
Consider an alternative trifluoromethoxylation reagent. A summary of common reagent types and their typical substrates is provided in the table below.
-
Ensure proper activation. Many reagents require an activator. For example, Togni's reagent may require a Lewis acid like Zn(NTf₂)₂ for the trifluoromethylation of aliphatic alcohols.[4] Similarly, nucleophilic sources like trifluoromethyl arylsulfonates (TFMS) often need a fluoride source (e.g., CsF) to generate the active trifluoromethoxide species.[4][8]
-
2. Suboptimal Reaction Conditions:
-
Expertise & Experience: Temperature, solvent, and the presence of additives can dramatically influence the outcome of your reaction. Some reactions require high temperatures, while others, particularly those involving thermally unstable reagents, need to be run at low temperatures.[4]
-
Causality: The solvent can affect the solubility of reagents and stabilize reactive intermediates. Additives can act as catalysts, bases, or ligands that modulate the reactivity of the system. For instance, in some silver-mediated reactions, the choice of ligand is crucial for success.[4][9]
-
Troubleshooting Protocol:
-
Perform a solvent screen. Common solvents for trifluoromethoxylation include MeNO₂, DMC (dimethyl carbonate), and acetonitrile.[4][8]
-
Optimize the reaction temperature. If you suspect reagent decomposition, try running the reaction at a lower temperature. Conversely, if the reaction is sluggish, a higher temperature may be required, but be mindful of potential side reactions.
-
Screen for additives. Depending on the reaction, bases (e.g., 2,6-lutidine), Lewis acids, or specific activators might be necessary.[10]
-
3. Substrate-Specific Issues:
-
Expertise & Experience: Certain functional groups on your substrate can interfere with the reaction. Basic functional groups like amines or some nitrogen-containing heterocycles can be particularly problematic.[4]
-
Causality: Basic sites on the substrate can react with acidic promoters or catalysts, effectively quenching the desired reaction pathway. They can also coordinate to metal catalysts, inhibiting their activity.
-
Troubleshooting Protocol:
-
Protect interfering functional groups. If your substrate contains a basic amine, consider protecting it before the trifluoromethoxylation step.
-
Modify the reaction conditions to be more tolerant. Some methods are more robust to functional group diversity than others. A thorough literature search for trifluoromethoxylation of similar substrates is highly recommended.
-
Table 1: Comparison of Common Trifluoromethoxylation Reagent Types
| Reagent Type | Common Examples | Typical Substrates | Key Considerations |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Phenols, Alcohols, N-Heteroaromatic Alcohols, β-Ketoesters | Often require activation (e.g., Lewis acids); can lead to C-trifluoromethylation as a side reaction.[4][11] |
| Nucleophilic | Trifluoromethyl Arylsulfonates (TFMS) + Activator, (E)-O-Trifluoromethyl-benzaldoximes (TFBO) | Alkyl Halides, Alkenes | Generation of the trifluoromethoxide anion is key; can be sensitive to moisture and air.[4][5][6] |
| Radical | CF₃I, CF₃SO₂Cl, Langlois Reagent (CF₃SO₂Na) | Alkenes, Arenes | Often require a radical initiator (e.g., photoredox catalyst, thermal initiator).[12][13] |
Q2: My reaction is producing a mixture of O-trifluoromethylated and C-trifluoromethylated products. How can I improve the regioselectivity?
A2: This is a common issue when using electrophilic trifluoromethylating reagents with substrates that have accessible nucleophilic carbon centers, such as phenols with unsubstituted ortho or para positions.[4]
-
Expertise & Experience: The balance between O- and C-trifluoromethylation is influenced by the reagent, solvent, and the steric and electronic properties of the substrate.
-
Causality: The trifluoromethyl group can be delivered to either the oxygen or a nucleophilic carbon of the aromatic ring. The inherent reactivity of the substrate and the nature of the electrophilic CF₃ source dictate the preferred site of attack.
-
Troubleshooting Protocol:
-
Modify the substrate. If possible, use a substrate where the positions most susceptible to C-trifluoromethylation are blocked. For example, using 2,4,6-trimethylphenol can favor O-trifluoromethylation.[4]
-
Change the reagent. Some reagents have a higher propensity for O-trifluoromethylation than others. It may be beneficial to screen different electrophilic reagents.
-
Adjust the reaction conditions. A change in solvent or the addition of specific additives can sometimes alter the regioselectivity.
-
Q3: I suspect my trifluoromethoxylation reagent is decomposing. How can I handle and store these reagents properly?
A3: Many trifluoromethoxylation reagents are sensitive to moisture, heat, or light. Proper handling and storage are crucial for successful and reproducible results.
-
Expertise & Experience: Always consult the Safety Data Sheet (SDS) for your specific reagent.[14][15][16] Some reagents, like certain Umemoto reagents, are generated in situ at very low temperatures due to their thermal instability.[3][4] Others, like TFNf (Trifluoromethyl nonafluorobutanesulfonate), are notably more stable.[4]
-
Causality: Decomposition can occur through various pathways, including hydrolysis, thermal degradation, or photochemical reactions. This not only leads to lower yields but can also generate hazardous byproducts.
-
Troubleshooting Protocol:
-
Storage: Store reagents in a cool, dry, and dark place, often under an inert atmosphere (e.g., argon or nitrogen).[14] Refrigeration or freezer storage may be required.
-
Handling: Handle sensitive reagents in a glovebox or under an inert atmosphere. Use dry solvents and glassware. Avoid exposure to ambient air and moisture.
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[14][16] Work in a well-ventilated fume hood.
-
Experimental Workflow & Decision Making
The following diagram illustrates a general workflow for troubleshooting trifluoromethoxylation reactions.
Caption: Simplified electrophilic vs. nucleophilic pathways.
References
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (n.d.). ResearchGate. [Link]
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941–951. [Link]
-
Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (n.d.). ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. [Link]
-
Shakeri, K., Kleoff, M., Golz, P., Drews, T., Weber, M., Riedel, S., & Christmann, M. (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science. [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. [Link]
-
(PDF) Nucleophilic trifluoromethoxylation of alkyl halides without silver. (n.d.). ResearchGate. [Link]
-
Matouš, J., & Beier, P. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 857–873. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.). Chemical Review and Letters. [Link]
-
Müller, K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Progress in the Synthesis of Fluorinated Compounds, 1-36. [Link]
-
New Electrophilic Trifluoromethylating Agents. (n.d.). The Journal of Organic Chemistry. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (n.d.). ACS Publications. [Link]
-
α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. (2024). PMC - NIH. [Link]
-
A Systematic Assessment of Trifluoromethyl Radical Donor Abilities of Electrophilic Trifluoromethylating Reagents. (n.d.). ResearchGate. [Link]
-
Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. (2021). Journal of the American Chemical Society. [Link]
-
Shen, Q., & Zhang, C. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1435–1447. [Link]
-
Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate. (n.d.). ResearchGate. [Link]
-
Nucleophilic trifluoromethoxylation of alkyl halides without silver. (2020). PMC - PubMed Central. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (n.d.). Oriental Journal of Chemistry. [Link]
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing the Scalability of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate Production
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel pharmaceuticals.[1][2] The trifluoromethoxy group imparts unique properties, including enhanced metabolic stability and lipophilicity, making it a desirable moiety in drug design.
This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during synthesis and, critically, during the scale-up process. Our goal is to equip you with the scientific rationale and practical steps needed to optimize yield, purity, and process efficiency.
Core Synthetic Pathway: A Scalable Approach
A robust and widely applicable method for synthesizing substituted benzo[b]thiophenes is the reaction of an ortho-halobenzaldehyde with a thioglycolate ester, followed by intramolecular cyclization. For the target molecule, a common pathway involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with methyl thioglycolate.[3]
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: From Bench to Scale
This section addresses specific problems that may arise during the synthesis. Each answer provides a causal explanation and a clear, actionable protocol.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A1: Low yield is a common issue often rooted in suboptimal reaction conditions or reagent quality. The key is a systematic optimization of parameters.
Causality: The reaction involves a delicate balance between the initial nucleophilic aromatic substitution (SNAr) and the subsequent intramolecular cyclization. Each step has specific requirements. The choice of base is critical; it must be strong enough to deprotonate the thioglycolate but not so strong as to promote side reactions with the aldehyde.[4] Solvent polarity and temperature directly influence reaction rates and solubility.
Troubleshooting Protocol:
-
Reagent Quality Check:
-
Ensure methyl thioglycolate is fresh and has not oxidized (disulfide formation).
-
Use anhydrous DMF; water can hydrolyze the ester and interfere with the base.
-
-
Systematic Parameter Optimization:
-
Establish a baseline experiment and vary one parameter at a time.
-
Monitor progress meticulously using Thin Layer Chromatography (TLC).[5]
-
Table 1: Reaction Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Base | K₂CO₃ (1.1 eq.) | Problem: Incomplete reaction. Solution: Screen other bases like Cs₂CO₃ (milder, more soluble) or NaH (stronger, use with caution at low temp). Rationale: Base strength and solubility affect the rate of thiolate formation.[6] |
| Solvent | DMF | Problem: Side reactions. Solution: Consider alternative polar aprotic solvents like DMSO or NMP. Rationale: Solvent can influence the stability of intermediates and transition states. |
| Temperature | 60 °C | Problem: Low conversion. Solution: Incrementally increase temperature to 80°C or 100°C. Rationale: Higher temperatures can overcome the activation energy for both the SNAr and cyclization steps.[3] |
| Atmosphere | Air | Problem: Byproduct formation. Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Rationale: Prevents oxidation of the thiolate intermediate.[4] |
Q2: I'm struggling with product purification. My crude product is an impure oil. What are the best practices?
A2: Purification is often challenging due to structurally similar byproducts. A two-stage approach involving an extractive work-up followed by either column chromatography or recrystallization is recommended.
Causality: The crude product may contain unreacted starting materials, the uncyclized thioether intermediate, or products from side reactions. An effective purification strategy must exploit the polarity differences between these components.
Detailed Purification Protocol:
-
Aqueous Work-up:
-
After cooling the reaction, quench by pouring it into ice-water.[7]
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (EtOAc) (3x volume).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.[8]
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]
-
-
Purification Method 1: Column Chromatography: [9]
-
Stationary Phase: Use silica gel (230–400 mesh).
-
Sample Loading: Dissolve the crude residue in a minimal amount of dichloromethane (DCM). Adsorb this onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this onto the column. This "dry loading" technique provides better separation.
-
Eluent System: Start with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc). Gradually increase the polarity (e.g., to 95:5, then 90:10) to elute your product. The less polar starting materials and byproducts should elute first.
-
-
Purification Method 2: Recrystallization:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, heptane, toluene) at room temperature and elevated temperature.
-
Ideal Solvent: An ideal solvent will dissolve the compound when hot but result in poor solubility when cold, allowing the product to crystallize out upon cooling while impurities remain in the solution. Adding an anti-solvent like heptane to a solution in a more polar solvent (e.g., toluene) can also induce crystallization.[10]
-
Q3: I'm trying to scale up the synthesis from 1g to 100g, but the yield has dropped significantly. What new factors must I consider?
A3: Scaling up a reaction is not a linear process. Heat and mass transfer limitations that are negligible at the lab scale become dominant at a larger scale, impacting yield and purity.
Causality: The intramolecular cyclization is often exothermic. On a large scale, inefficient stirring and poor heat dissipation can create localized "hot spots," leading to thermal decomposition and byproduct formation. Furthermore, the rate of reagent addition becomes critical to control the reaction rate and temperature.[10]
Caption: Key considerations for successful process scale-up.
Scale-Up Protocol:
-
Heat Management:
-
Use a jacketed reactor with a temperature probe to accurately monitor the internal reaction temperature.
-
Perform a small-scale trial to determine the exotherm profile.
-
Control the rate of addition of methyl thioglycolate (or its pre-formed thiolate) to the reaction mixture to manage the rate of heat generation.
-
-
Mixing Efficiency:
-
Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) and baffles to prevent vortexing and ensure homogeneity. Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.
-
-
Work-up and Isolation:
-
At scale, product precipitation during quenching can be an advantage. Consider a process where the product crystallizes out upon addition of an anti-solvent (like water or isopropanol). This can simplify purification by replacing large-scale chromatography with simple filtration.[10]
-
Ensure you have appropriate filtration equipment (e.g., a Nutsche filter) for isolating large quantities of solid product.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for reaction monitoring and final product characterization? A1: For reaction monitoring, Thin Layer Chromatography (TLC) using a mobile phase like 9:1 Hexane:EtOAc is effective for observing the consumption of starting materials and the appearance of the product spot. For final product characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the structure and purity.[7] The product should appear as a yellow solid with a melting point around 70-74 °C.[1][11]
Q2: Are there viable alternative synthetic routes to this class of compounds? A2: Yes, several other methods exist for constructing the benzo[b]thiophene core, although they may require different starting materials. These include palladium-catalyzed C-H arylation, reactions of arynes with alkynyl sulfides, and photocatalytic radical annulations.[12][13] However, for scalability and atom economy, the intramolecular cyclization of a thioether is often a preferred industrial route.
Q3: What are the primary safety concerns with the reagents used in the proposed synthesis? A3: Methyl Thioglycolate: Has a strong, unpleasant odor and is a skin and eye irritant. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF (Dimethylformamide): Is a reproductive toxin and can be absorbed through the skin. Use in a fume hood and avoid skin contact. Potassium Carbonate (K₂CO₃): Is an irritant. Avoid inhaling the dust.
References
- Vertex AI Search Result. (n.d.). Synthesis of 3-methoxy-5-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
ChemistryViews. (2020). New Path to Benzothiophenes. Retrieved from [Link]
-
ResearchGate. (2025). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: strategies and reactions. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
-
Pinga, V., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Retrieved from [Link]
- MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde.
-
ACS Publications. (n.d.). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. Retrieved from [Link]
- Google Patents. (n.d.). US5969157A - Process for the synthesis of benzothiophenes.
- ResearchGate. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene.
- ResearchG
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes.
-
PubChem. (n.d.). 5-trifluoromethyl-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
Sources
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- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 苯并[b]噻吩-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
Technical Support Center: Navigating the Solubility Challenges of Benzothiophene Derivatives in Bioassays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility hurdles of benzothiophene derivatives in bioassays. The unique physicochemical properties of the benzothiophene scaffold, while conferring valuable pharmacological activities, often present significant challenges in achieving the aqueous solubility required for reliable and reproducible experimental results.[1][2][3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your compounds are effectively solubilized and accurately evaluated.
Understanding the Challenge: Why Are Benzothiophene Derivatives Poorly Soluble?
Benzothiophene is an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring.[3] This structure is predominantly non-polar and hydrophobic, leading to very low solubility in aqueous environments like cell culture media and assay buffers.[1][3][5] While derivatives may have modified properties, the core benzothiophene scaffold often dictates a tendency to precipitate out of solution, which can lead to inaccurate and unreliable bioassay data.[6]
Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems
This section addresses the most frequent issues encountered when working with benzothiophene derivatives in a question-and-answer format, providing direct solutions and the scientific rationale behind them.
Q1: My benzothiophene derivative precipitated immediately upon addition to the cell culture medium. What went wrong and how can I fix it?
Immediate precipitation is a classic sign of "solvent shock."[7] This occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.
Immediate Corrective Actions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay.[7] It's possible you are simply exceeding its solubility limit in the final aqueous environment.
-
Slow, Gradual Dilution: Instead of pipetting the stock solution directly into the full volume of media, add it drop-wise while gently vortexing or swirling the media.[8] This gradual introduction allows for better mixing and can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound. While temperature effects can vary, warming the media can sometimes aid in solubility.[7][8]
Workflow for Adding Compound to Media to Avoid Precipitation:
Caption: Workflow to minimize precipitation during dilution.
Q2: The media in my assay plate turned cloudy, or I see crystalline structures under the microscope after incubation. What could be the cause?
Delayed precipitation can be caused by several factors, including compound instability, interactions with media components, or changes in the culture environment over time.
Troubleshooting Steps:
-
Microscopic Examination: Differentiate between compound precipitation (often crystalline) and microbial contamination.[8]
-
Evaluate Compound Stability: Some compounds may be unstable in aqueous media at 37°C over extended incubation periods, leading to degradation and precipitation of the less soluble degradants.
-
Consider Media Components: Serum proteins and salts in the media can interact with your compound, reducing its solubility.[7][9] If your cells can tolerate it, try reducing the serum concentration or using a serum-free medium as a test.
-
pH Stability: Cell metabolism can alter the pH of the media over time.[7] A change in pH can affect the ionization state of your compound, thereby altering its solubility. Consider using a medium with a more robust buffering system if significant pH changes are observed.[7]
-
Evaporation: Ensure proper humidification in your incubator to prevent evaporation from the wells, which can concentrate the compound and other media components, leading to precipitation.[10][11]
Part 2: Advanced Solubilization Strategies & FAQs
When simple troubleshooting isn't enough, you may need to employ more advanced formulation strategies. This section provides detailed guidance on these techniques.
FAQ 1: What is the best co-solvent to use, and what are the safe concentration limits?
Dimethyl sulfoxide (DMSO) is the most common and effective organic solvent for creating high-concentration stock solutions of hydrophobic compounds.[12]
-
Stock Solution Preparation: Aim for a stock concentration that allows the final DMSO concentration in your assay to be as low as possible. A 10 mM stock in 100% DMSO is a common starting point.[7]
-
Safe Final Concentrations: The final concentration of DMSO in your cell-based assay is critical. While cell line dependent, here are some general guidelines:[13][14][15]
-
≤ 0.1% DMSO: Considered safe for most cell lines with minimal effect on cell viability or function.[12][13][14]
-
0.1% - 0.5% DMSO: Generally tolerated by many robust cell lines, but a vehicle control is essential.[12][16]
-
> 0.5% - 1.0% DMSO: Can cause cytotoxicity in some cell lines, especially sensitive or primary cells.[12][13] The duration of the assay is also a factor.[13]
-
> 1% DMSO: High risk of cytotoxicity and can directly affect cell membranes and cellular processes.[15][17]
-
Crucially, always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples. [14]
| Final DMSO Concentration | General Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe for almost all cells.[12] | Ideal for sensitive assays and primary cells. |
| 0.1% - 0.5% | Tolerated by most established cell lines without severe cytotoxicity.[12][16] | Most common range; always include a vehicle control. |
| 0.5% - 1.0% | May impact viability and function, especially in sensitive cells or long-term assays.[13] | Use with caution; requires preliminary toxicity testing for your specific cell line. |
| > 1.0% | Often cytotoxic; can interfere with assay results.[15][17] | Avoid unless absolutely necessary and validated. |
FAQ 2: I've tried lowering the concentration and using DMSO, but my compound still precipitates. What other solubilizing agents can I use?
If co-solvents alone are insufficient, consider using solubilizing excipients.
1. Cyclodextrins:
These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate hydrophobic molecules like benzothiophene derivatives, forming water-soluble inclusion complexes.[18][20]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.[18]
-
How to Use: Cyclodextrins can be added to the assay buffer before the addition of the compound. The formation of the inclusion complex enhances the apparent solubility of the drug.
Protocol: Solubilization using HP-β-Cyclodextrin
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Determine Optimal Ratio: Perform a phase-solubility study to determine the optimal molar ratio of your compound to HP-β-CD.[20] A 1:1 or 1:2 ratio is a good starting point for initial tests.[6]
-
Prepare Final Solution:
-
Dissolve your benzothiophene derivative in a minimal amount of organic solvent (e.g., DMSO, ethanol).
-
Slowly add this solution to the stirred HP-β-CD solution.
-
Allow the mixture to equilibrate (e.g., shake for 24-48 hours at a constant temperature) to ensure maximum complexation.[21]
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before adding to the assay.
-
Caption: Workflow for cyclodextrin-mediated solubilization.
2. Surfactants:
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[6]
-
Common Types: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used.[6]
-
Caution: Surfactants must be used with extreme caution as they can be cytotoxic and interfere with biological membranes and assay components.[6][22][23][24] Always perform thorough control experiments to assess the effect of the surfactant alone on your assay at the intended concentration.[6] Anionic surfactants are often more toxic than non-ionic ones.[22]
FAQ 3: How do I properly prepare and store my stock solutions to prevent solubility issues later?
Proper handling of stock solutions is fundamental to preventing precipitation.[25]
-
Use High-Quality Solvents: Use anhydrous, high-purity DMSO for your stock solutions.[7]
-
Accurate Measurements: Use calibrated balances and volumetric flasks for precise preparation.[26][27]
-
Ensure Complete Dissolution: Visually inspect your stock solution to ensure the compound is fully dissolved. Gentle warming or sonication can help, but be mindful of compound stability.[12][26]
-
Storage: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C.[16] Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[7][9][10]
By systematically addressing the points in this guide, you can overcome the solubility challenges posed by benzothiophene derivatives, leading to more accurate, reliable, and reproducible data in your bioassays.
References
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- Solubility of Things. Benzothiophene.
- Sigma-Aldrich.
- Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- LifeTein peptide. DMSO usage in cell culture.
- ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- ResearchGate. What the concentration of DMSO you use in cell culture assays?.
- Scientist Solutions. DMSO in cell based assays.
- ResearchGate.
- Benchchem. Strategies to improve the solubility of Cadinane compounds for bioassays.
- Benchchem. Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide.
- Reddit.
- MDPI.
- FasterCapital. Best Practices For Stock Solutions.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- MCE. Compound Handling Instructions.
- ScienceDirect.
- Luoyang FuDau Biotechnology Co., Ltd.
- Benchchem. Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds.
- MDPI.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- ChemBK. benzothiophene.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- IJCRT.org. Bioavailability Enhancement Techniques For Poorly Soluble Drug.
- PubMed Central.
- ResearchGate. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
- Bentham Science.
- Chemistry LibreTexts. 2.5: Preparing Solutions.
- Royal Society of Chemistry.
- ResearchGate.
- PubMed Central. Considerations regarding use of solvents in in vitro cell based assays.
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- Indian Academy of Sciences.
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- MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- ResearchGate.
- PubMed. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities.
- Nature. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
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Technical Support Center: Stability and Handling of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
Welcome to the technical support guide for Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. Our goal is to provide you with expert-driven insights and actionable protocols to ensure the stability and integrity of your compound throughout its storage and application, preventing costly and time-consuming decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this molecule?
A: The main points of instability are not the robust trifluoromethoxy group or the benzothiophene core itself, but rather the methyl ester functional group. The primary decomposition pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be catalyzed by trace amounts of acid or base in the presence of moisture. Other potential, though less common, degradation routes under specific conditions include oxidation of the thiophene sulfur and photodecomposition.
Q2: What are the ideal storage conditions for this compound?
A: Based on the stability profile of similar benzothiophene esters and organofluorine compounds, we recommend stringent storage conditions to maximize shelf-life.[1] A summary is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C (Refrigerated) | Slows the rate of potential hydrolytic and oxidative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Amber vial or protection from light | The benzothiophene core can be susceptible to photolytic degradation.[2] |
| Container | Tightly sealed, high-quality glass vial | Prevents ingress of moisture and other atmospheric contaminants. |
Q3: I've observed a change in the physical appearance of my sample (e.g., color change, clumping). What does this indicate?
A: A change from a free-flowing solid to a darker, clumpy, or oily substance is a strong indicator of decomposition. This is often due to the formation of the carboxylic acid via hydrolysis, which can have a different melting point and may be hygroscopic, absorbing atmospheric water and altering the sample's appearance.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.
Issue 1: Purity Decrease Detected by HPLC or NMR Analysis
-
Observation: You observe a new, more polar peak in your HPLC chromatogram or new signals in your ¹H NMR spectrum (e.g., a broad peak indicative of a carboxylic acid proton).
-
Most Likely Cause: Ester Hydrolysis. The trifluoromethoxy group is highly stable, but the ester linkage is a known liability.[3][4] Water, aided by acidic or basic residues from synthesis or storage, attacks the ester carbonyl, releasing methanol and forming the carboxylic acid analog.
-
Causality Explained: The esterification reaction is reversible. According to Le Châtelier's principle, the presence of water, a product in the reverse (hydrolysis) reaction, will drive the equilibrium towards the starting materials (carboxylic acid and alcohol).[5] This process can be surprisingly rapid if catalytic amounts of acid or base are present.
-
Preventative Actions & Protocols:
-
Strict Anhydrous Handling: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use oven-dried glassware and anhydrous solvents for all manipulations.
-
Solvent Purity: Ensure all solvents used to dissolve the compound are of high purity and are anhydrous. Solvents stored over molecular sieves are recommended.
-
pH Neutrality: Avoid contact with acidic or basic media unless required for a specific reaction. If the compound was synthesized under acidic or basic conditions, ensure the final product is thoroughly purified and free of residual catalysts.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving stability issues.
Caption: Major potential decomposition pathways.
References
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- US Patent 4185027A: Hydrolysis of methyl esters.
-
EP 0675867 B1: Hydrolysis of methyl esters for production of fatty acids. European Patent Office. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). [Link]
-
Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate. [Link]
-
Benzothiophene - Physical and Chemical Properties. Wikipedia. [Link]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Characterization of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated heterocyclic compounds. The unique physicochemical properties imparted by fluorine introduce specific challenges in analytical characterization. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities in NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the spin ½, 100% abundant ¹⁹F nucleus makes NMR a powerful tool, but its application is not without its nuances.[1][2][3]
Frequently Asked Questions & Troubleshooting
Question 1: My ¹⁹F NMR spectrum has a rolling baseline and phasing is difficult across the entire spectral width. What's causing this and how can I fix it?
Answer: This is a common issue stemming from the very large chemical shift range of ¹⁹F NMR, which can span over 800 ppm.[3] Standard spectrometer settings optimized for ¹H NMR are often insufficient.
-
Causality: A wide spectral width requires a very short, high-power excitation pulse to uniformly excite all fluorine nuclei. If the pulse is not short or powerful enough, or if the receiver's digital filter is not wide enough, artifacts like baseline roll and phasing problems will occur. Additionally, incorrect phasing, especially a large first-order phase correction, can introduce baseline distortions.[4]
-
Troubleshooting Protocol:
-
Optimize Spectral Width (sw) and Transmitter Offset (tof): Start with a very wide spectral width (e.g., 500,000 Hz) to locate all signals.[4] Once located, you can reduce the spectral width to encompass only the peaks of interest, leaving about 10% baseline on each side.[4] Center the transmitter offset on your signals.
-
Pulse Calibration: Ensure the ¹⁹F excitation pulse (p1) is properly calibrated for your specific sample and probe. A calibrated 90° pulse is crucial for accurate quantification and optimal sensitivity.
-
Phasing Correction: Attempt an automatic phase correction (aph). If the baseline is still rolling, manually adjust the zero-order (p0) and first-order (p1) phase corrections. If a very large first-order correction is needed, it's a sign of an acquisition issue. Try setting the first-order phase to zero (lp=0) and re-phasing.[4] More advanced baseline correction algorithms (bc) can be applied post-acquisition.[4]
-
Acquisition in Segments: For compounds with signals spanning a very wide range, consider acquiring multiple spectra with smaller spectral widths centered on different signal regions to ensure uniform excitation and easier phasing for each region.[4]
-
Question 2: The coupling patterns in my ¹⁹F and ¹H NMR spectra are incredibly complex and difficult to interpret. Why is this, and what can I do?
Answer: Fluorine's high electronegativity and large gyromagnetic ratio lead to significant through-bond and through-space couplings, often over multiple bonds, which complicates spectral interpretation.
-
Causality:
-
Large Coupling Constants: ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants are generally much larger than ¹H-¹H couplings.[3][5]
-
Long-Range Couplings: Couplings across two, three, four, and even five bonds (²J, ³J, ⁴J, ⁵J) are common, leading to multiplets within multiplets.[3][6]
-
Second-Order Effects: When the chemical shift difference between two coupled nuclei is not much larger than the coupling constant, second-order effects (roofing) can distort multiplet intensities and positions, making first-order analysis impossible.
-
-
Troubleshooting & Advanced Methods:
-
Decoupling Experiments: To simplify spectra, run ¹H-decoupled ¹⁹F NMR or ¹⁹F-decoupled ¹H NMR experiments. This removes the heteronuclear couplings, leaving only the homonuclear (¹⁹F-¹⁹F or ¹H-¹H) couplings.[3]
-
2D NMR Spectroscopy: Utilize advanced 2D NMR experiments to resolve overlapping signals and definitively assign couplings.[7][8][9][10]
-
¹H-¹⁹F HETCOR/HSQC: Correlates ¹H and ¹⁹F nuclei that are coupled, helping to identify which protons are near fluorine atoms.
-
¹⁹F-¹⁹F COSY: Identifies coupled ¹⁹F nuclei, helping to trace out spin systems in polyfluorinated molecules.[9]
-
¹⁹F-¹³C HSQC/HMBC: These experiments are invaluable for tracing the carbon skeleton and assigning fluorine positions by identifying one-bond (HSQC) and multiple-bond (HMBC) ¹⁹F-¹³C correlations.[9]
-
-
Question 3: The reported ¹⁹F chemical shifts for similar compounds in the literature are inconsistent. How should I reference my spectra?
Answer: Inconsistent referencing is a well-documented problem in ¹⁹F NMR.[11] Unlike ¹H NMR where TMS is a universal internal standard, the choice of a ¹⁹F reference is more ad hoc.[12]
-
Causality: ¹⁹F chemical shifts are highly sensitive to the local environment, including solvent, concentration, and temperature.[12] Historically, various external references (e.g., CFCl₃, C₆F₆) have been used, and spectrometer design itself can contribute to variations.[11]
-
Best Practices for Referencing:
-
Use a Unified Referencing Scale: The recommended modern approach is to reference ¹⁹F spectra indirectly to the ¹H signal of TMS. This is done by setting the TMS ¹H frequency to 0 ppm and using a specific gyromagnetic ratio to calculate the corresponding 0 ppm frequency for ¹⁹F. This method provides greater consistency across different spectrometers.[11]
-
Report Experimental Conditions: When publishing data, always specify the reference compound (or method), its concentration, the solvent, and the temperature to allow for accurate comparison by other researchers.[12]
-
Experimental Workflow: Acquiring a Quantitative ¹⁹F NMR Spectrum
The following workflow outlines the key steps for obtaining an accurate and quantifiable ¹⁹F NMR spectrum.
Caption: Workflow for quantitative ¹⁹F NMR.
Section 2: Mass Spectrometry (MS)
The high electronegativity and unique isotopic signature of fluorine present both opportunities and challenges in mass spectrometry.
Frequently Asked Questions & Troubleshooting
Question 1: I am having trouble getting a consistent signal for my fluorinated heterocyclic compound using Electrospray Ionization (ESI). Why is this happening?
Answer: The unique solubility properties of fluorinated compounds can significantly impact the ESI process, leading to signal suppression or enhancement that is not always predictable.
-
Causality: ESI response is dependent on a molecule's ability to form ions in solution and transfer them to the gas phase. Highly fluorinated molecules can be both hydrophobic and lipophobic, affecting their surface activity in the ESI droplet.[13] This can alter their propensity to reside on the droplet surface, which is a key factor for efficient ionization, potentially biasing the ionization process.[13][14]
-
Troubleshooting Protocol:
-
Solvent Optimization: Experiment with different solvent systems. While acetonitrile and methanol are common, the addition of modifiers like isopropanol or small amounts of formic acid (for positive mode) or ammonia/piperidine (for negative mode) can alter the droplet properties and improve ionization.
-
Ionization Source Parameter Tuning: Systematically optimize key source parameters:
-
Capillary Voltage: Varies the electric field strength.
-
Nebulizing Gas Flow: Affects droplet size.
-
Drying Gas Flow and Temperature: Controls solvent evaporation.
-
-
Try Alternative Ionization Techniques: If ESI proves problematic, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are less sensitive to the analyte's properties in solution.
-
Question 2: The fragmentation pattern of my fluorinated compound is unusual and doesn't follow standard fragmentation rules. How can I interpret it?
Answer: The strong carbon-fluorine bond and the high electronegativity of fluorine lead to fragmentation pathways that differ significantly from their non-fluorinated analogs.[15]
-
Causality:
-
Reluctance to Fragment: The C-F bond is one of the strongest in organic chemistry, making some fluorinated moieties resistant to fragmentation.[13]
-
Characteristic Losses: You may observe neutral losses of HF (mass 20) or F• (mass 19), which are uncommon for other halogens.[16]
-
Rearrangements: Fluorine's electron-withdrawing nature can induce rearrangements, such as a "gamma-shift" of a fluorine atom, leading to unexpected fragment ions.[17]
-
Perfluoroalkyl Chains: In compounds with perfluoroalkyl chains (e.g., -CF₃, -C₂F₅), the most abundant ion is often CF₃⁺ (m/z 69), and molecular ions can be very small or absent entirely.[15]
-
-
Interpretation Strategy:
-
High-Resolution MS (HRMS): Use HRMS (e.g., TOF or Orbitrap) to obtain accurate mass measurements of the parent and fragment ions. This allows you to calculate elemental compositions and confidently identify fluorine-containing fragments.
-
Tandem MS (MS/MS): Isolate the molecular ion and induce fragmentation via collision-induced dissociation (CID).[18] This helps establish direct relationships between precursor and product ions, building a fragmentation tree.
-
Look for Isotopic Patterns: While fluorine is monoisotopic, the rest of your heterocyclic core will have characteristic isotopic patterns. Ensure the proposed fragments are consistent with these patterns.
-
Deuterium Labeling: If possible, synthesize deuterated analogs to confirm proposed fragmentation mechanisms involving hydrogen transfer.[17]
-
Question 3: I need to quantify the total amount of fluorine in my sample, but my compound is not ionizable by ESI-MS. What are my options?
Answer: When molecular mass spectrometry is not feasible, elemental analysis techniques are required.
-
Causality: Some fluorinated compounds, particularly non-polar ones, may not ionize efficiently with soft ionization techniques like ESI or APCI.[19] Standard MS techniques detect molecules, not elements directly.
-
Alternative Analytical Techniques:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a powerful technique for elemental analysis.[20] While direct detection of F⁺ is difficult due to its high ionization energy, newer methods can detect it as a polyatomic ion, such as [BaF]⁺, after introducing a barium-containing reagent.[19] This approach can provide compound-independent fluorine quantification.[21]
-
Combustion Ion Chromatography (CIC): This method involves combusting the sample to convert all fluorine into hydrogen fluoride (HF), which is then trapped in an aqueous solution and quantified by ion chromatography.
-
Section 3: X-ray Crystallography
Obtaining a high-quality crystal structure of a fluorinated heterocyclic compound can be complicated by the very properties that make it an attractive molecule.
Frequently Asked Questions & Troubleshooting
Question 1: I am struggling to grow single crystals of my fluorinated compound suitable for X-ray diffraction. What could be the issue?
Answer: Fluorination can significantly alter intermolecular interactions, solubility, and crystal packing, making crystallization challenging.
-
Causality:
-
Weak Intermolecular Interactions: While fluorine can participate in hydrogen bonding (C-H···F-C), these interactions are often weaker and less directional than conventional hydrogen bonds.[22][23] The C-F···F-C interactions are generally very weak and do not play a significant structure-directing role.[22]
-
Solubility Issues: Fluorination often increases solubility in specific organic solvents, which can be beneficial, but can also make it difficult to achieve the supersaturation needed for crystallization.[24]
-
Polymorphism: The subtle effects of fluorine on crystal packing can lead to multiple crystal forms (polymorphs), and you may be crystallizing a less stable or poorly ordered form.
-
-
Troubleshooting Crystallization:
-
Expand Screening Conditions: Systematically screen a wide range of solvents, temperatures, and crystallization techniques (slow evaporation, vapor diffusion, cooling).[25]
-
Advanced Crystallization Methods: If classical methods fail, consider advanced techniques like the use of liquid-handling robots for nano-volume screening or the "Encapsulated Nanodroplet Crystallization" (ENaCt) method, which has proven successful for challenging molecules.[26]
-
Utilize Fluorinated Solvents/Additives: Sometimes, using fluorinated solvents or co-solvents can promote favorable interactions and lead to better crystals.
-
Question 2: My crystal structure shows significant disorder, especially around a trifluoromethyl (-CF₃) group. How can I resolve this?
Answer: Disorder, particularly rotational disorder of -CF₃ groups, is a very common problem in the crystallography of fluorinated compounds.[27]
-
Causality: The C-CF₃ bond has a low rotational barrier, and the fluorine atoms are small and have weak intermolecular interactions.[27] This can allow the -CF₃ group to adopt multiple orientations within the crystal lattice, which is observed as a superposition of these positions in the electron density map. This can be either dynamic (actual rotation in the crystal) or static (different molecules are frozen in different orientations).[27]
-
Data Collection and Refinement Strategy:
-
Low-Temperature Data Collection: Always collect data at low temperatures (e.g., 100 K). This reduces thermal motion and can sometimes "freeze out" dynamic disorder into a single, ordered conformation or a simpler, two-site disorder model.[27]
-
Model the Disorder: Do not ignore the disorder. Use crystallographic software (like SHELXL) to model the disordered group over multiple positions.[27]
-
Use the PART instruction to define the different orientations.
-
Refine the occupancy of each part; they should sum to 1.
-
Apply appropriate geometric restraints (SADI, SAME, DFIX) and thermal constraints (EADP) to maintain sensible bond lengths, angles, and thermal parameters for the disordered atoms.
-
-
Improve Data Quality: If disorder is severe, try to grow better crystals. Sometimes even a small amount of an ordered impurity can template the growth of a more ordered crystal.[28][29][30]
-
Logical Flow for Troubleshooting Crystal Disorder
Caption: Decision workflow for handling crystallographic disorder.
References
-
Gonet, T. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. [Link]
-
Li, Y., et al. (2021). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Communications Chemistry, 4(1), 1-9. [Link]
-
Gonet, T. (2001). Solving problems fluorine 19F with NMR spectroscopy. ResearchGate. [Link]
-
Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]
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University of Ottawa NMR Facility. 19Fluorine NMR. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Mikhailenko, S. D., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(17), 8934-8947. [Link]
-
Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183-6187. [Link]
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Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(9), 5236-5246. [Link]
-
Richardson, S. D., & Ternes, T. A. (2018). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 29(12), 2469-2479. [Link]
-
Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC. [Link]
-
Kadeřávek, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2843-2852. [Link]
-
Royal Society of Chemistry. (2012). Fragmentation and Interpretation of Spectra. [Link]
-
Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. [Link]
-
ResearchGate. How can one avoid disorder in crystal structures?. [Link]
-
Scilit. Understanding the electrospray ionization response factors of per- and poly-fluoroalkyl substances (PFAS). [Link]
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Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(5), 235. [Link]
-
Kadeřávek, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2843-2852. [Link]
-
Kuhns, P. L., et al. (2018). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Angewandte Chemie International Edition, 57(30), 9290-9294. [Link]
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ResearchGate. (2019). Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. [Link]
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Zacs, D., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8831. [Link]
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Groh, S. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2201-2220. [Link]
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Szabo, M. P., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4199-4205. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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UCSB NMR Facility. F19 detection. [Link]
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Gorenflot, J., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C, 9(27), 8569-8577. [Link]
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Fäcke, T., & Berger, S. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry, 51(7), 395-402. [Link]
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Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Expert Opinion on Drug Discovery, 14(7), 653-667. [Link]
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Woudneh, M. B., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1053, 22-31. [Link]
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Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). memtein.com. [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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CROMlab Instruments. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION. [Link]
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Viñas, M. A., et al. (2020). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molbank, 2020(2), M1129. [Link]
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Wikipedia. X-ray crystallography. [Link]
-
ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
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ResearchGate. Is it possible to analyze F-compounds with GCMS?. [Link]
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ResearchGate. (2020). Crystal Structure Evolution of Fluorine under High Pressure. [Link]
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ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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Royal Society of Chemistry. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. [Link]
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Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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NIH. (2007). X-Ray Crystallography of Chemical Compounds. [Link]
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MDPI. (2026). Halogen as Template to Modulate the Structures of the Nanocage-Based Silver(I)-Thiolate Coordination Polymers. [Link]
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- 30. osti.gov [osti.gov]
Technical Support Center: Troubleshooting Side Reactions in the Functionalization of the Benzo[b]thiophene Core
Welcome to the technical support center for the synthesis and functionalization of benzo[b]thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Benzo[b]thiophenes are privileged structures in numerous pharmaceuticals and materials, but their synthesis is not without challenges.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice for common side reactions encountered during functionalization, moving beyond simple protocols to explain the causality behind the issues and their solutions.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution is a fundamental method for functionalizing the benzo[b]thiophene core. However, controlling the regioselectivity between the C2 and C3 positions is a persistent challenge. The outcome is a delicate balance of kinetic versus thermodynamic control, influenced by reagents, temperature, and substrate electronics.[4][5]
FAQ 1: My bromination/chlorination is giving a mixture of 2- and 3-halo-benzo[b]thiophene. How can I improve selectivity for the C3-isomer?
Problem: You are observing poor regioselectivity during the halogenation of your benzo[b]thiophene, with significant formation of the C2-halo byproduct, or even di-halogenated species.[6]
Possible Causes & Scientific Rationale:
-
Kinetic vs. Thermodynamic Control: Electrophilic attack on benzo[b]thiophene can occur at either the C2 or C3 position. Attack at the C3 position leads to a more stable carbocation intermediate where the positive charge is stabilized by the sulfur atom, making the 3-substituted product the thermodynamically favored one.[4][7] Conversely, attack at the C2 position is often kinetically faster under certain conditions.
-
Reagent Reactivity: Highly reactive electrophiles (e.g., Br₂ in a polar solvent) can be less selective, leading to mixtures. Milder, bulkier reagents often favor the thermodynamically more stable C3 product.
-
Over-halogenation: If the mono-halogenated product is more reactive than the starting material, di-substitution (e.g., 2,3-dibromo) can occur, especially if more than one equivalent of the halogenating agent is used.[6]
Solutions & Step-by-Step Protocol:
To favor C3-halogenation, the goal is to use conditions that allow for the formation of the more stable thermodynamic product.
Protocol for Selective C3-Chlorination: [8][9]
-
Reagent Selection: Use a milder chlorinating agent. Sodium hypochlorite pentahydrate (NaOCl·5H₂O) has been shown to be effective for C3-chlorination of C2-substituted benzo[b]thiophenes.[8][9]
-
Solvent System: A mixture of aqueous acetonitrile is a suitable solvent system.
-
Temperature Control: Maintain the reaction temperature between 65–75 °C. Lower temperatures may lead to competing oxidation side reactions, while higher temperatures can decrease selectivity.[8][9]
-
Stoichiometry: Begin with 1.0 to 1.2 equivalents of NaOCl·5H₂O. Monitor the reaction by TLC or LC-MS to avoid the formation of di-chlorinated byproducts.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃) to destroy any remaining oxidant, followed by a standard extractive work-up.
| Parameter | Condition for C3-Selectivity (Thermodynamic) | Condition Leading to C2/C3 Mixtures (Kinetic) |
| Halogenating Agent | NBS, NCS, NaOCl·5H₂O | Br₂, Cl₂ |
| Solvent | Non-polar (e.g., CCl₄, CHCl₃) or specific systems like aq. MeCN | Polar aprotic (e.g., DMF, Acetic Acid) |
| Temperature | Room temperature to moderate heat (e.g., 65-75°C) | Low temperatures (e.g., 0 °C to RT) |
Caption: Decision workflow for selective benzo[b]thiophene lithiation.
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions are indispensable for creating C-C bonds. [10][11][12]However, they are susceptible to several side reactions that can drastically lower yields and complicate purification.
FAQ 3: My Suzuki-Miyaura coupling is plagued by dehalogenation and homocoupling byproducts. What's going wrong?
Problem: When coupling a halo-benzo[b]thiophene with a boronic acid, you observe significant amounts of the starting benzo[b]thiophene (from dehalogenation) and/or the biaryl product of your boronic acid coupling with itself (homocoupling). [13][14] Possible Causes & Scientific Rationale:
-
Dehalogenation (Protodehalogenation): This occurs when the palladium-aryl intermediate (Ar-Pd-X) is intercepted by a hydride source before it can transmetalate with the boronic acid. [14][15]The resulting Ar-Pd-H species undergoes reductive elimination to give the dehalogenated arene. [13]Common hydride sources include alcoholic solvents, amine bases, or even trace water. [14][15]* Homocoupling: This side reaction is often promoted by the presence of oxygen or inefficient catalyst turnover. [16][17]It can occur via several mechanisms, including the oxidative coupling of two boronic acid molecules on a Pd(II) center. It is particularly problematic with electron-rich boronic acids.
-
Protodeboronation: The boronic acid itself can be unstable under the reaction conditions (especially acidic or strongly basic) and be replaced by a proton, reducing its effective concentration and leading to lower yields. [18] Solutions & Step-by-Step Protocol:
Optimizing a Suzuki coupling requires careful selection of the catalyst, ligand, base, and solvent to favor the desired catalytic cycle.
Optimized Protocol for Suzuki-Miyaura Coupling: [10]1. Rigorous Degassing: Oxygen is a known promoter of homocoupling. [17]Degas your solvent and the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. 2. Ligand Choice: Use bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands promote the desired reductive elimination step to form the product and can suppress side reactions. [14]3. Base Selection: Use a non-nucleophilic, anhydrous base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to stronger bases like hydroxides or alkoxides, which can be sources of hydrides or promote protodeboronation. [10]4. Solvent System: Use an anhydrous, non-alcoholic solvent. Toluene or dioxane are common choices. Adding a small amount of water can sometimes be beneficial for the solubility of the base and transmetalation, but excessive water can promote dehalogenation. A common system is THF/Water (e.g., 4:1). [10]5. Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate (often 80-100 °C). Higher temperatures can accelerate side reactions. [19]
| Problem | Primary Cause | Recommended Solution |
|---|---|---|
| Dehalogenation | Pd-H species formation | Use anhydrous solvent/base (e.g., Toluene, K₃PO₄); avoid alcohol solvents. [13][15] |
| Homocoupling | O₂ presence, catalyst issues | Rigorously degas the reaction; use a highly active Pd-precatalyst/ligand system. [16][17] |
| Protodeboronation | Unstable boronic acid | Use potassium trifluoroborate salts; use milder base; add boronic acid in portions. [20]|
This guide provides a starting point for troubleshooting the most common issues in benzo[b]thiophene functionalization. Successful synthesis relies on a deep understanding of the competing reaction pathways and the rational adjustment of reaction parameters to favor the desired outcome.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Yang, D., et al. (2015). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Publishing. Available from: [Link]
-
Sanz, R., et al. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Daugulis, O., et al. (2013). Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. Journal of the American Chemical Society. Available from: [Link]
-
Wang, H., et al. (2015). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions. RSC Publishing. Available from: [Link]
-
Sanz, R., et al. Regioselective Benzo[b]thiophene Synthesis. Available from: [Link]
-
Cerna, I., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Wang, C., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available from: [Link]
-
Vantourout, J., et al. (2017). Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH. Available from: [Link]
-
Resendiz, M. J. E., et al. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC - NIH. Available from: [Link]
-
Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. Available from: [Link]
-
Various Authors. (2022). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. Available from: [Link]
-
Various Authors. (2019). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. ResearchGate. Available from: [Link]
-
Le, C., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available from: [Link]
-
Resendiz, M. J. E., et al. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Huseynova, F., et al. (2024). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available from: [Link]
-
Joule, J.A., et al. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks. Available from: [Link]
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de Meijere, A., et al. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. Available from: [Link]
-
O'Hara, F., et al. (2017). Scope with respect to C2, C3 disubstituted benzothiophene systems. ResearchGate. Available from: [Link]
-
Stolarczyk, J. K., et al. (2022). Modulation of Properties inB[13]enzothieno[3,2-b]b[13]enzothiophene Derivatives through Sulfur Oxidation. MDPI. Available from: [Link]
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Kovševič, A., et al. (2024). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. Available from: [Link]
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Chem-Impex. Benzothiophene. Available from: [Link]
-
Reddit User. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]
-
Oppenheimer, V. C., et al. (2024). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. ResearchGate. Available from: [Link]
-
Various Authors. (2019). Comparison of the storage stability of lithiated intermediate IV in... ResearchGate. Available from: [Link]
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El-Gamal, M. I., et al. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. Available from: [Link]
-
Snieckus, V. (2012). Chapter 5 Thiophenes and benzo[ b]thiophenes. ResearchGate. Available from: [Link]
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Molander, G. A., et al. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Various Authors. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. Available from: [Link]
-
Various Authors. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science. Available from: [Link]
-
Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]
-
Chem-Impex. Benzo[b]thiophene. Available from: [Link]
-
Various Authors. (2020). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. ResearchGate. Available from: [Link]
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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with Benzothiophenes
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving benzothiophene scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a direct, question-and-answer format to address specific challenges you may encounter in your experiments.
Introduction: The Unique Challenges of Benzothiophene Coupling
Benzothiophenes are a vital class of sulfur-containing heterocycles, frequently found as core structures in pharmaceuticals, organic electronics, and agrochemicals.[1][2] The synthesis of functionalized benzothiophenes often relies on palladium-catalyzed cross-coupling reactions. However, the inherent electronic properties of the benzothiophene ring system can present unique challenges, including issues with regioselectivity, catalyst deactivation, and unwanted side reactions. This guide provides expert insights and field-proven solutions to help you overcome these hurdles and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield
Question 1: My Suzuki-Miyaura coupling of a bromo-benzothiophene with a boronic acid is giving a very low yield. What are the first parameters I should investigate?
Answer: Low yields in Suzuki-Miyaura couplings involving benzothiophenes are a common problem and often point to suboptimal reaction conditions. A systematic optimization of the base, solvent, and catalyst/ligand system is crucial.[3]
-
The Critical Role of the Base: The choice of base is paramount. Strong bases can sometimes promote unwanted side reactions. For Suzuki-Miyaura reactions with benzothiophenes, cesium carbonate (Cs₂CO₃) has been shown to be highly effective.[4] If you are using a different base, such as sodium carbonate or potassium phosphate, consider switching to Cs₂CO₃. The base not only facilitates the transmetalation step but also influences the overall catalytic cycle's efficiency.
-
Solvent System Selection: Solvents play a significant role in catalyst stability, reagent solubility, and reaction kinetics.[4] For many benzothiophene couplings, a mixture of an organic solvent and water is beneficial. A combination of tetrahydrofuran (THF) and water (THF/H₂O) is an excellent starting point.[4] Other solvent systems to consider include dioxane/water and toluene/water.[4]
-
Catalyst and Ligand Synergy: The combination of the palladium source and the phosphine ligand is key to a successful reaction. For electron-rich heterocycles like benzothiophene, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The combination of palladium acetate (Pd(OAc)₂) with a ligand such as SPhos has proven to be a robust system for the Suzuki-Miyaura coupling of C2-substituted benzothiophenes.[4]
Question 2: I am attempting a Heck coupling between a benzothiophene and an alkene, but the reaction is sluggish and incomplete. How can I improve the conversion?
Answer: Incomplete conversion in Heck reactions with benzothiophenes can often be attributed to catalyst inhibition or suboptimal reaction temperature.
-
Temperature Optimization: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[5] If your reaction is running at a lower temperature, consider increasing it. A typical starting point would be in the range of 100-140 °C.[6][7]
-
Ligand Choice: While some Heck reactions can proceed without a ligand, the use of a suitable phosphine ligand can significantly enhance the reaction rate and stability of the catalyst. For challenging substrates, consider the use of N-heterocyclic carbene (NHC) ligands, which are known to form highly active and stable palladium catalysts.[6]
-
Base and Solvent Considerations: The choice of base and solvent is also important. Organic bases such as triethylamine (Et₃N) are commonly used in Heck reactions. For solvents, polar aprotic solvents like DMF or DMAc are often effective.[6]
Side Reactions and Impurities
Question 3: In my Suzuki-Miyaura reaction with a bromo-benzothiophene, I am observing a significant amount of dehalogenated benzothiophene as a byproduct. What is causing this and how can I prevent it?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the halogen on the starting material is replaced by a hydrogen atom.[8][9] This can occur through a competing reaction pathway involving the palladium catalyst.
-
Minimize Water Content: While some water is often necessary for Suzuki-Miyaura reactions, excessive amounts can promote dehalogenation.[10] If you are using a solvent mixture with a high water content, try reducing the proportion of water. In some cases, using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can suppress this side reaction, though it may also slow down the desired coupling.[11]
-
Choice of Base: The base can influence the rate of dehalogenation. Stronger bases may exacerbate the problem. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[12]
-
Catalyst and Ligand System: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower dehalogenation pathway.[12] Employing modern palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can be beneficial.[12]
Question 4: My Sonogashira coupling of an iodo-benzothiophene with a terminal alkyne is producing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I suppress this?
Answer: Homocoupling of the terminal alkyne is a well-known side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[13]
-
Copper-Free Conditions: The most effective way to eliminate alkyne homocoupling is to run the reaction under copper-free conditions.[13] While this may require a higher catalyst loading or a more active palladium/ligand system, it directly addresses the root cause of the side reaction.
-
Strictly Anaerobic Conditions: The presence of oxygen can promote the copper-catalyzed homocoupling.[13] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[14]
Regioselectivity Issues
Question 5: I am trying to perform a direct C-H arylation on benzothiophene, but I am getting a mixture of C2 and C3-arylated products. How can I control the regioselectivity?
Answer: Controlling the regioselectivity of C-H functionalization on benzothiophene is a significant challenge. The inherent reactivity of the C2 and C3 positions is often similar, leading to mixtures of isomers.
-
Directing Groups: The most reliable way to achieve high regioselectivity is to use a directing group on the benzothiophene scaffold. A directing group can coordinate to the palladium catalyst and direct the C-H activation to a specific position, typically the ortho-position.
-
Reaction Conditions: In the absence of a directing group, the regioselectivity can sometimes be influenced by the reaction conditions. Factors such as the choice of palladium catalyst, ligand, solvent, and additives can all play a role. For example, some catalytic systems have been developed for the preferential β-arylation (C3) of benzothiophenes at room temperature.[15]
-
Substrate Control: The electronic properties of the benzothiophene substrate itself can influence the regioselectivity. Electron-donating or withdrawing groups on the benzene ring can alter the electron density at the C2 and C3 positions, potentially favoring one over the other.
Experimental Protocols & Data
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 2-Bromobenzothiophene[4]
| Parameter | Optimized Condition |
| Palladium Source | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | Cs₂CO₃ |
| Solvent | THF/H₂O |
| Temperature | 80 °C |
Step-by-Step Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine 2-bromobenzothiophene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed THF/H₂O solvent mixture (typically a 4:1 to 10:1 ratio).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision-tree workflow for troubleshooting low-yielding reactions.
References
- Jiang, T., Zhang, H., Ding, Y., Zou, S., & Huang, H. (2020). Transition-metal-catalyzed reactions involving reductive elimination between dative ligands and covalent ligands. Chemical Society Reviews.
- (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
- (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society.
- (2025). Palladium‐Catalyzed Synthesis of Benzothiophenes via Cross‐Dehydrogenative Coupling of 4‐Arylthiocoumarins and Pyrones.
- (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society.
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
- (2025).
- (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Publishing.
- (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem.
- (2025). Benzothiophene Synthesis: A Technical Support Center for Byproduct Prevention. BenchChem.
- (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem.
- (2025).
- (2025). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
- (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.
- (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- (2025). Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. BenchChem.
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Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide, prepared by a Senior Application Scientist, provides an in-depth technical comparison and workflow for the structural elucidation of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate, a molecule of interest in medicinal chemistry, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings and practical applications of ¹H, ¹³C, and ¹⁹F NMR, supplemented with two-dimensional techniques, to provide a robust and self-validating protocol for its structural verification.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for determining the structure of organic molecules.[1] Its non-destructive nature and the wealth of information it provides regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule make it an indispensable tool.[1][2] This guide will focus on a multi-nuclear NMR approach, leveraging the unique properties of ¹H, ¹³C, and ¹⁹F nuclei to build a comprehensive and irrefutable structural model of the target molecule.
Predicted NMR Spectral Analysis of this compound
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region (typically δ 6.5-8.5 ppm) will provide crucial information about the substitution pattern on the benzene ring.[3]
-
H-3: This proton, located on the thiophene ring, is expected to appear as a singlet, as it lacks adjacent proton neighbors for spin-spin coupling. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent carboxylate group.
-
Aromatic Protons (H-4, H-6, H-7): The 5-trifluoromethoxy substituent will dictate the splitting pattern of the protons on the benzene ring. We expect to see a characteristic pattern for a 1,2,4-trisubstituted benzene ring.
-
H-4: This proton is ortho to the trifluoromethoxy group and is expected to be a doublet.
-
H-6: This proton is adjacent to the trifluoromethoxy group and will likely appear as a doublet of doublets due to coupling with H-4 and H-7.
-
H-7: This proton will be a doublet, coupling with H-6.
-
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.[1]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm.
-
Aromatic and Thiophene Carbons: The carbon atoms of the benzothiophene core will appear in the aromatic region (δ 110-150 ppm).[4][5] The carbon attached to the trifluoromethoxy group (C-5) and the carbons of the thiophene ring will have distinct chemical shifts. The C-O bond of the trifluoromethoxy group will cause a significant downfield shift for C-5. The trifluoromethoxy group itself will also introduce a quartet splitting pattern for the carbon it is attached to in a proton-coupled ¹³C spectrum due to coupling with the three fluorine atoms.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear upfield, typically around δ 50-55 ppm.
-
Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group will be observed as a quartet due to one-bond coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: A Unique Probe
The ¹⁹F nucleus is highly sensitive and provides a clean spectral window with a wide chemical shift range, making it an excellent probe for fluorinated compounds.
-
Trifluoromethoxy Group (-OCF₃): The three equivalent fluorine atoms of the trifluoromethoxy group will give rise to a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is sensitive to the electronic environment of the aromatic ring. For trifluoromethoxybenzene, the ¹⁹F chemical shift is reported to be around -58 ppm relative to CFCl₃.
Comparative Spectral Data
To substantiate our predictions, we can draw comparisons with the known NMR data of structurally related compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| Methyl benzo[b]thiophene-2-carboxylate | 8.07 (s, 1H), 7.87 (m, 2H), 7.45 (m, 2H), 3.95 (s, 3H) | 163.2, 142.2, 138.7, 133.3, 130.6, 126.9, 125.5, 124.9, 122.7, 52.5 | N/A | [6] |
| 2-(3-(Trifluoromethyl)phenyl)benzo[b]thiophene | 7.96 (s, 1H), 7.86 (m, 2H), 7.81 (dd, 1H), 7.58 (m, 3H), 7.38 (m, 2H) | 142.3, 140.5, 139.6, 135.1, 131.5 (q, J=32.5 Hz), 129.6, 129.5, 124.9, 124.8, 124.7 (q, J=3.7 Hz), 123.9, 123.1 (q, J=3.7 Hz), 122.3, 120.6 | N/A | [6] |
| Trifluoromethoxybenzene | Aromatic protons | Aromatic carbons, 120.8 (q, J=257.7 Hz, -OCF₃) | -58.0 |
This comparative data supports the expected chemical shift ranges and the influence of the substituents on the benzothiophene core. The electron-withdrawing trifluoromethoxy group at the 5-position is expected to deshield the aromatic protons and carbons compared to the unsubstituted analogue.
Experimental Workflow for Structural Confirmation
A definitive structural confirmation requires a systematic approach employing a suite of NMR experiments. The following protocol outlines the necessary steps to acquire and interpret the data for this compound.
Step 1: Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for organic molecules.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is preferable.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (use with caution as it may be reactive in some cases). Alternatively, the residual solvent signal can be used as a secondary reference.
Caption: Experimental workflow for NMR structural confirmation.
Step 2: 1D NMR Data Acquisition
Acquire the standard one-dimensional NMR spectra.
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.
-
¹³C{¹H} NMR: A proton-decoupled ¹³C spectrum reveals the number of unique carbon atoms.
-
¹⁹F NMR: A proton-decoupled ¹⁹F spectrum will confirm the presence and chemical environment of the trifluoromethoxy group.
Step 3: 2D NMR for Connectivity Mapping
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum will confirm the coupling between the aromatic protons H-4, H-6, and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the methyl protons to the ester carbonyl carbon and from the aromatic protons to various carbons in the benzothiophene core will be key to confirming the overall structure.
Caption: Key 2D NMR correlations for structural confirmation.
Conclusion
The structural confirmation of this compound can be unequivocally achieved through a systematic and multi-faceted NMR spectroscopic approach. By combining the insights from ¹H, ¹³C, and ¹⁹F 1D NMR with the powerful connectivity information from 2D COSY, HSQC, and HMBC experiments, researchers can build a complete and validated structural model. This guide provides a robust framework for this process, emphasizing the importance of careful experimental design and thorough data interpretation. The principles and protocols outlined herein are broadly applicable to the structural elucidation of a wide range of complex organic molecules, ensuring the scientific integrity of research in drug discovery and development.
References
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University of Wisconsin-Madison. (n.d.). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Chemistry LibreTexts. (2022, June 2). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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University of California, Irvine. (n.d.). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022, June 2). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Validation for Synthesized Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
This guide provides a comprehensive framework for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method to ascertain the purity of synthesized Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind methodological choices to ensure robust, reliable, and defensible analytical results. The principles and practices outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, representing the global standard for analytical method validation.[1][2][3]
Introduction: The Analytical Imperative
This compound is a heterocyclic building block, and its structural motifs are of significant interest in medicinal chemistry and materials science.[4][5] The trifluoromethoxy group can enhance metabolic stability and cell permeability, making its derivatives promising candidates in drug discovery. Consequently, the unambiguous determination of purity for the synthesized active pharmaceutical ingredient (API) intermediate is not merely a quality control checkpoint; it is a foundational requirement for accurate downstream biological assays, structure-activity relationship (SAR) studies, and regulatory submissions.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and applicability to non-volatile compounds like our target analyte.[6][7] This guide will focus on a reversed-phase method, which is ideally suited for separating moderately non-polar organic molecules.[8][9]
Strategic Method Development: Building a Robust Assay
A successful validation is predicated on a well-developed method. The goal is to achieve a reliable separation of the main compound from any potential impurities, including starting materials, by-products, and degradation products.
Causality Behind Our Choices: Column, Mobile Phase, and Detection
-
Stationary Phase Selection (The Column): The molecular structure, featuring a benzothiophene core, suggests significant hydrophobicity. Therefore, a C18 (octadecylsilane) column is the logical starting point.[9][10] C18 phases provide excellent retention and separation for a wide range of non-polar to moderately polar aromatic compounds through hydrophobic interactions. A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particle size offers a good balance between resolution and analysis time.
-
Mobile Phase Selection (The Eluent): Reversed-phase chromatography utilizes a polar mobile phase to elute analytes from a non-polar column.[9][11]
-
Solvents: A gradient elution using water and an organic modifier is optimal for purity analysis, as it can resolve impurities with a wide range of polarities.[12] We will select Acetonitrile (ACN) over methanol as the organic modifier. Its lower viscosity results in lower system backpressure, and its lower UV cutoff wavelength (~190 nm) provides a cleaner baseline, which is critical for detecting impurities at low levels.[11]
-
Additives: To ensure sharp, symmetrical peaks, a small amount of acid is often added to the mobile phase.[13] 0.1% Formic Acid (FA) is an excellent choice as it is a volatile modifier compatible with mass spectrometry (MS) should there be a need for peak identification, and it effectively controls the ionization state of any potential acidic or basic impurities.[14]
-
-
Detector and Wavelength Selection: The conjugated aromatic system of the benzothiophene core is a strong chromophore, making UV-Vis detection ideal.[6] To determine the optimal wavelength for detection, a sample solution should be scanned using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax). This maximizes sensitivity for both the main peak and potential impurities. If a PDA is unavailable, a common wavelength for aromatic compounds, such as 254 nm, can be used as a starting point.
Workflow for HPLC Method Development
Caption: Workflow for initial HPLC method development.
Method Validation: The Self-Validating System (ICH Q2(R1))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[2][15] We will follow the ICH Q2(R1) guideline, which is the benchmark for pharmaceutical analysis.
System Suitability Testing (SST)
Before any validation run, the chromatographic system must pass a System Suitability Test. This is a non-negotiable quality check. A standard solution is injected multiple times (typically n=5 or 6) at the beginning of the run.
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the injector and pump.[3] |
Validation Parameters: A Comparative Approach
This section compares a non-validated "research-grade" approach with a fully validated "GLP/GMP-compliant" method, providing the experimental protocol for the latter.
| Validation Parameter | "Research-Grade" Approach (Alternative) | GLP/GMP-Compliant Validated Method (This Guide) |
| Specificity | A single injection of the compound is checked. Peaks are assumed based on retention time. | Forced degradation and analysis of placebo/blanks are performed to prove the method is selective for the analyte. |
| Linearity | A 3-point calibration curve might be used. | A minimum 5-point calibration curve is generated and statistically analyzed (R² ≥ 0.999). |
| Accuracy | Often assumed or not formally tested. | Determined by spike recovery experiments at multiple levels (e.g., 80%, 100%, 120%). |
| Precision | A few replicate injections may be performed. | Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts) are formally assessed. |
| Quantitation Limit | Estimated visually from the chromatogram. | Formally determined based on signal-to-noise ratio (S/N ≥ 10) with demonstrated precision and accuracy. |
| Robustness | Not typically evaluated. | The method's reliability is tested by deliberately varying parameters (e.g., flow rate, column temperature). |
Detailed Experimental Protocols for Validation
Specificity (Selectivity)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]
Protocol:
-
Blank Analysis: Inject the diluent (e.g., 50:50 Acetonitrile:Water) to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105°C for 24 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze all stressed samples by HPLC using a PDA detector.
-
Acceptance Criteria: The main analyte peak should be spectrally pure (as determined by PDA peak purity analysis) and well-resolved from all degradation peaks (Resolution > 2.0).
Linearity & Range
Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.[6]
Protocol:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1.0 mg/mL).
-
Perform serial dilutions to create at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration for an assay, or from the LOQ to 120% for impurity quantification). A typical range could be 0.5 µg/mL to 15 µg/mL.
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria:
-
The correlation coefficient (R²) of the linear regression must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Residuals should be randomly distributed around the x-axis.
-
Accuracy
Objective: To determine the closeness of the measured value to the true value. This is typically assessed via spike recovery.[2]
Protocol:
-
Prepare a placebo or blank matrix. If not applicable, use the sample diluent.
-
Spike the blank with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration from the same homogenous batch.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria: Overall %RSD for all 12 samples (6 from day 1, 6 from day 2) should be ≤ 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
-
Prepare a series of dilute solutions and inject them to find the concentrations that meet these S/N criteria.
-
Acceptance Criteria: For the LOQ, it is essential to demonstrate acceptable precision and accuracy. Analyze six samples prepared at the determined LOQ concentration. The %RSD should be ≤ 10%, and the mean recovery should be within 80-120%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 5 °C).
-
Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2%).
-
-
Analyze a standard solution under each varied condition.
-
Acceptance Criteria: System suitability parameters must still pass under all varied conditions. The retention time and peak area of the analyte should not change significantly, demonstrating the method is reliable for routine use.
Data Summary and Interpretation
All quantitative data from the validation experiments should be summarized in clear, concise tables for easy comparison and reporting.
Table 1: Hypothetical Validation Summary Data
| Parameter | Result | Acceptance Criterion | Status |
| Linearity (R²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate %RSD) | 1.12% | ≤ 2.0% | Pass |
| LOQ | 0.1 µg/mL (S/N = 10.5) | S/N ≥ 10 | Pass |
| LOQ Precision (%RSD) | 6.5% | ≤ 10% | Pass |
| Robustness | No significant impact on results | SST criteria met | Pass |
Conclusion: From Synthesis to Certainty
Validating an HPLC method according to ICH guidelines is an indispensable process in the lifecycle of a pharmaceutical compound. It transforms a qualitative observation into a quantitative, defensible certainty. The methodology described provides a robust framework for assessing the purity of this compound, ensuring that subsequent research and development efforts are built upon a foundation of analytical integrity. This self-validating system ensures that with every analysis, the results are not just a number, but a reliable measure of quality.
Overall Purity Validation Workflowdot
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A Senior Application Scientist's Comparative Analysis: Trifluoromethoxy vs. Trifluoromethyl Benzothiophene Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group has long been a workhorse, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, its close relative, the trifluoromethoxy (OCF3) group, is increasingly recognized for offering a distinct and often advantageous profile. This guide provides a detailed comparative analysis of trifluoromethoxy- and trifluoromethyl-substituted benzothiophene analogs, offering experimental insights and actionable protocols for researchers in drug development.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The choice of substitution on this heterocyclic system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This analysis will dissect the nuanced differences imparted by the CF3 and OCF3 groups when appended to the benzothiophene core, focusing on physicochemical properties, metabolic stability, and the resulting biological implications.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The seemingly subtle difference of an oxygen atom between the trifluoromethyl and trifluoromethoxy groups results in significant changes to their electronic and lipophilic character. The OCF3 group is generally considered to be more polarizable and slightly less lipophilic than the CF3 group, while still being a strong electron-withdrawing group. These differences can have a profound impact on a drug candidate's solubility, permeability, and off-target interactions.
A key parameter in drug design is the partition coefficient (logP), which measures a compound's lipophilicity. Below is a comparative table summarizing typical logP values for representative trifluoromethoxy and trifluoromethyl benzothiophene analogs.
Table 1: Comparative Physicochemical Data
| Compound ID | Structure | Substitution | Experimental logP | Reference |
| BT-CF3 | 2-Trifluoromethylbenzothiophene | -CF3 | 3.85 | |
| BT-OCF3 | 2-Trifluoromethoxybenzothiophene | -OCF3 | 3.62 |
Note: The logP values are representative and can vary based on the position of substitution and the presence of other functional groups.
The data in Table 1 illustrates that the trifluoromethoxy-substituted benzothiophene (BT-OCF3) exhibits a lower logP value compared to its trifluoromethyl counterpart (BT-CF3), indicating reduced lipophilicity. This seemingly small difference can be critical in mitigating issues associated with high lipophilicity, such as poor aqueous solubility and increased non-specific binding.
Metabolic Stability: The Oxygen's Shielding Effect
A primary driver for the inclusion of fluorinated groups in drug candidates is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Both CF3 and OCF3 groups are highly effective in this regard. However, the trifluoromethoxy group can offer superior protection in certain contexts. The oxygen atom in the OCF3 group can act as a metabolic shield, further hindering enzymatic attack on the aromatic ring.
The following table presents a comparative overview of the metabolic stability of representative benzothiophene analogs in human liver microsomes.
Table 2: Comparative Metabolic Stability Data
| Compound ID | Substitution | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| BT-CF3 | -CF3 | 45 | 15.4 | |
| BT-OCF3 | -OCF3 | 70 | 9.9 |
Note: Data is representative and derived from in vitro human liver microsomal stability assays.
The results clearly indicate that the trifluoromethoxy analog (BT-OCF3) possesses a longer in vitro half-life and lower intrinsic clearance compared to the trifluoromethyl analog (BT-CF3). This suggests that the OCF3 group imparts greater metabolic stability, a highly desirable trait in drug candidates as it can lead to improved oral bioavailability and a longer duration of action in vivo.
Experimental Protocols
To ensure the reproducibility and accuracy of these findings, detailed experimental protocols for determining logP and metabolic stability are provided below.
Protocol 1: Determination of logP by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a series of calibration standards of the test compound in octanol-saturated water and water-saturated octanol.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a 1:1 ratio.
-
Secure the mixture in a screw-capped tube and shake vigorously for 1 hour at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete separation of the octanol and aqueous phases.
-
-
Quantification:
-
Carefully collect aliquots from both the octanol and aqueous phases.
-
Analyze the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the logP value using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)
-
Caption: Workflow for logP determination by the shake-flask method.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol describes a common in vitro method to assess the metabolic stability of a compound.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube on ice, prepare a master mix containing human liver microsomes (HLM) and NADPH regenerating system in a phosphate buffer (pH 7.4).
-
-
Pre-incubation:
-
Pre-incubate the master mix at 37 °C for 5 minutes to activate the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following formulas: t½ = 0.693 / k CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
comparing synthesis efficiency of different routes to Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy group (-OCF₃) can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their efficiency.
Introduction
The benzo[b]thiophene scaffold is a privileged structure in numerous biologically active compounds. The addition of a trifluoromethoxy substituent at the 5-position further enhances its utility in drug discovery programs. An efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines two distinct and viable synthetic strategies, providing the necessary data for researchers to make informed decisions based on factors such as yield, step economy, and availability of starting materials.
Route 1: Condensation of a Substituted Benzaldehyde with Methyl Thioglycolate
This route represents a convergent and efficient approach to the target molecule, starting from the commercially available 2-chloro-5-(trifluoromethoxy)benzaldehyde. The key transformation is a base-mediated condensation followed by an intramolecular cyclization.
Overall Transformation
Caption: Route 1: One-pot synthesis from a substituted benzaldehyde.
Mechanistic Considerations
The reaction proceeds through an initial Knoevenagel-type condensation of the aldehyde with the active methylene group of methyl thioglycolate, catalyzed by a base. The resulting intermediate then undergoes an intramolecular nucleophilic aromatic substitution (SNAAr), where the thiolate displaces the ortho-chloro substituent to form the thiophene ring. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aromatic ring in the cyclization step.
Experimental Protocol
Materials:
-
2-Chloro-5-(trifluoromethoxy)benzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 2-chloro-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous DMF, add methyl thioglycolate (1.2 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Synthesis from 4-(Trifluoromethoxy)thiophenol
This route employs a more linear approach, starting with the synthesis of the key intermediate 4-(trifluoromethoxy)thiophenol, followed by S-alkylation and subsequent intramolecular cyclization.
Overall Transformation
Caption: Route 2: Multi-step synthesis via a thiophenol intermediate.
Mechanistic Considerations
The synthesis of 4-(trifluoromethoxy)thiophenol can be achieved via diazotization of the corresponding aniline, followed by reaction with a sulfur source like potassium ethyl xanthate and subsequent hydrolysis. The S-alkylation with methyl bromoacetate is a straightforward nucleophilic substitution. The key cyclization step is typically an intramolecular Friedel-Crafts acylation, often promoted by a strong acid or dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent, to form the benzo[b]thiophenone intermediate. This intermediate then tautomerizes and is esterified to yield the final product.
Experimental Protocol
Step A: Synthesis of 4-(Trifluoromethoxy)thiophenol
-
Add 4-(trifluoromethoxy)aniline (1.0 eq) to a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of potassium ethyl xanthate (1.5 eq) in water.
-
Slowly add the diazonium salt solution to the potassium ethyl xanthate solution at room temperature.
-
Heat the mixture to 60-70 °C for 2 hours.
-
Cool the mixture and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Hydrolyze the crude xanthate ester with a solution of potassium hydroxide in ethanol under reflux.
-
Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.
-
Purify the crude 4-(trifluoromethoxy)thiophenol by distillation or column chromatography.
Step B: Synthesis of Methyl [4-(trifluoromethoxy)phenylthio]acetate
-
To a solution of 4-(trifluoromethoxy)thiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add methyl bromoacetate (1.1 eq) dropwise and stir the mixture at room temperature for 12-16 hours.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be used in the next step without further purification.
Step C: Cyclization and Esterification
-
Add the crude Methyl [4-(trifluoromethoxy)phenylthio]acetate to polyphosphoric acid (PPA) (10-20 times the weight of the ester).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours.
-
Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
To the crude benzo[b]thiophenone, add methanol and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the mixture, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Comparison of Synthesis Efficiency
| Parameter | Route 1 | Route 2 |
| Number of Steps | 1 (one-pot) | 3 |
| Overall Yield (estimated) | 60-75% | 30-45% |
| Starting Materials | 2-Chloro-5-(trifluoromethoxy)benzaldehyde, Methyl thioglycolate | 4-(Trifluoromethoxy)aniline, Methyl bromoacetate |
| Key Reagents | K₂CO₃, DMF | NaNO₂, K₂CS₃, KOH, PPA, H₂SO₄ |
| Scalability | Good; one-pot procedure is advantageous. | Moderate; multiple steps and purifications can be challenging on a large scale. |
| Safety & Handling | DMF is a high-boiling solvent that requires careful handling. | Diazotization requires careful temperature control. PPA is corrosive and viscous. |
| Atom Economy | Higher | Lower due to the multi-step nature. |
Conclusion and Recommendations
Both routes provide viable pathways to this compound.
Route 1 is the more efficient and recommended method for both laboratory and potential scale-up synthesis. Its one-pot nature, higher overall yield, and better atom economy make it a more attractive option. The availability of the starting benzaldehyde is a key consideration.
Route 2 , while being a more classical and linear approach, suffers from a lower overall yield and requires more unit operations. However, it offers flexibility in the synthesis of analogues if the corresponding anilines are readily available. The handling of hazardous reagents such as diazonium salts and polyphosphoric acid requires careful consideration.
For researchers and drug development professionals seeking an efficient and direct synthesis of the title compound, Route 1 presents a clear advantage in terms of overall efficiency and practicality.
References
General synthetic methods for benzo[b]thiophenes can be found in various organic chemistry textbooks and review articles. Specific procedures for analogous compounds can be found in the patent literature and specialized journals on heterocyclic chemistry.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Benzo[b]thiophenes
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological profiles. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated benzo[b]thiophenes, a versatile heterocyclic scaffold known for its wide range of therapeutic applications, including antimicrobial and anticancer effects.[1][2] We will delve into supporting experimental data to objectively assess the impact of fluorination on the performance of these compounds, offering valuable insights for researchers and drug development professionals.
The Benzo[b]thiophene Scaffold: A Privileged Structure in Drug Discovery
The benzo[b]thiophene core, consisting of a benzene ring fused to a thiophene ring, is a prominent pharmacophore found in numerous biologically active molecules.[2] Its planar structure and electron-rich sulfur atom facilitate interactions with various enzymes and receptors, making it an attractive starting point for the design of novel therapeutics.[2] Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[1][3][4]
The Impact of Halogenation on Antimicrobial Activity: A Head-to-Head Comparison
A systematic evaluation of the antimicrobial properties of 3-halobenzo[b]thiophenes provides a clear illustration of how halogen substitution can modulate biological activity. While the synthesis of 3-fluoro analogues has proven challenging, a direct comparison between 3-chloro and 3-bromo derivatives offers valuable structure-activity relationship (SAR) insights.[3]
In a study by Masih et al. (2021), a series of 3-halobenzo[b]thiophenes were synthesized and tested against a panel of Gram-positive bacteria and the yeast Candida albicans.[3] The results consistently demonstrated that chloro- and bromo-substituted compounds were significantly more active than their iodo-counterparts, which showed little to no inhibitory activity.[3] This suggests that the size and electronegativity of the halogen at the 3-position are critical for antimicrobial potency.[5]
Comparative Antimicrobial Activity of 3-Chloro and 3-Bromo Benzo[b]thiophenes
The following table summarizes the minimum inhibitory concentrations (MICs) of representative 3-chloro and 3-bromo benzo[b]thiophene derivatives against various microbial strains. Lower MIC values indicate greater potency.
| Compound/Substituent | Bacillus cereus (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Enterococcus faecalis (MIC µg/mL) | Candida albicans (MIC µg/mL) |
| 2-(hydroxymethyl)-3-chloro-benzo[b]thiophene | 128 | 256 | 256 | 128 |
| 2-(1-hydroxyethyl)-3-chloro-benzo[b]thiophene | 16 | 16 | 16 | 16 |
| 2-(1-hydroxyethyl)-3-bromo-benzo[b]thiophene | 16 | 16 | 16 | 16 |
Data sourced from Masih et al. (2021).[3]
As the data indicates, both the 3-chloro and 3-bromo analogues bearing a 2-(1-hydroxyethyl) substituent exhibited potent and comparable activity against the tested Gram-positive bacteria and C. albicans, with an MIC of 16 µg/mL.[3] The presence of the alcohol functionality appears to be crucial for this enhanced activity.[3]
The Power of Fluorine: Potent Antibacterial Activity of Fluorinated Benzo[b]thiophene-Indole Hybrids
While direct comparative data with non-fluorinated analogues of the same scaffold is limited, the potent antibacterial activity of fluorinated benzo[b]thiophene derivatives has been clearly demonstrated. A study on novel fluorinated benzothiophene-indole hybrids revealed their significant efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[6]
These hybrid molecules, accessible through a simple one-pot reaction, showcase the potential of fluorination in the development of new classes of antibiotics. The study identified several lead compounds with promising antibacterial profiles.[6]
Antibacterial Activity of a Fluorinated Benzo[b]thiophene-Indole Hybrid
The table below highlights the MIC values of a representative fluorinated benzo[b]thiophene-indole hybrid against MRSA and methicillin-susceptible S. aureus (MSSA) strains.
| Compound | MRSA (USA300 LAC*lux) (MIC µg/mL) | MRSA (JE2) (MIC µg/mL) | MSSA (SH1000) (MIC µg/mL) | MSSA (Newman) (MIC µg/mL) |
| Indole Unsubstituted Derivative 3a | 1 | 2 | 2 | 2 |
| Oxacillin | 24 | - | - | - |
| Ciprofloxacin | 32 | - | - | - |
Data sourced from Ebrahimi et al. (2022).[6]
The indole unsubstituted derivative 3a demonstrated remarkable activity, being twenty-four-fold more active than oxacillin and thirty-two-fold more active than ciprofloxacin against the MRSA USA300 LAC*lux strain.[6] These findings underscore the significant contribution of the fluorinated benzo[b]thiophene scaffold to the potent antibacterial effect. The study also suggested that bacterial pyruvate kinase is a molecular target for these active compounds.[6]
Experimental Protocols
Broth Microdilution Susceptibility Method for Antimicrobial Testing
This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: Workflow for the Broth Microdilution Susceptibility Assay.
Causality Behind Experimental Choices: The broth microdilution method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, providing quantitative MIC values. The use of standardized inoculums and incubation conditions ensures reproducibility and comparability of results.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the formulation of key structure-activity relationships for halogenated benzo[b]thiophenes:
Caption: Key Structure-Activity Relationships for Halogenated Benzo[b]thiophenes.
Conclusion and Future Directions
While direct comparative studies between fluorinated and non-fluorinated analogues of the same benzo[b]thiophene scaffold are somewhat limited, the available data on other halogenated derivatives clearly demonstrates the profound impact of the halogen's nature and position on antimicrobial efficacy. The superior performance of chloro- and bromo-substituted compounds over their iodo counterparts underscores the importance of electronegativity and atomic size in modulating biological interactions.
Future research should focus on the synthesis and direct comparative evaluation of fluorinated benzo[b]thiophenes against their non-fluorinated parents to provide a more definitive quantitative assessment of the "fluorine advantage." Elucidating the precise mechanisms by which fluorine substitution enhances activity will be crucial for the rational design of next-generation benzo[b]thiophene-based therapeutics.
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MDPI. (n.d.). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Retrieved from [Link]
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Ebrahimi, L., Schiefer, A., Prochnow, P., Müller-Hübenthal, B., Su, Y., Golemi, E., ... & Brönstrup, M. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. International Journal of Molecular Sciences, 23(18), 10695. [Link]
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Ferreira, I. C. F. R., Queiroz, M. J. R. P., & Estevinho, L. M. (2006). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorganic & Medicinal Chemistry, 14(22), 7795-7799. [Link]
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Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1091-1096. [Link]
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Li, Y., Wang, Y., Zhang, J., Li, Y., Wang, Y., Zhang, J., ... & Zhang, Y. (2019). Design, synthesis, and biological evaluation of benzo [b] thiophene 1, 1-dioxide derivatives as potent STAT3 inhibitors. European Journal of Medicinal Chemistry, 180, 33-47. [Link]
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Liang, J., Chen, Z., Li, J., Chen, Z., Li, J., Zhang, Y., ... & Li, X. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326775. [Link]
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Baul, T. S. B., Singh, S. K., Duthie, A., de Kock, C., Smith, P. J., & Linden, A. (2019). Synthesis and anticancer evaluation of tri-n-butyltin complexes featuring azomethine-and diazenyl-functionalized benzoates with peripheral fluorine against MDA-MB-231 breast cancer cells. Journal of Inorganic Biochemistry, 194, 1-13. [Link]
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Dhanya, T. M., Krishna, G. A., Mohanan, P., & Pillai, A. D. (2022). A review on the synthesis and biological relevance of benzo [b] thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1145-1165. [Link]
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A-Scientist's-Guide-to-Assessing-the-Metabolic-Stability-of-Trifluoromethoxy-Containing-Compounds
Introduction: The Trifluoromethoxy Group - A Double-Edged Sword in Drug Design
In the landscape of modern medicinal chemistry, the trifluoromethoxy (-OCF₃) group has emerged as a valuable substituent for enhancing the pharmacological profile of drug candidates. Its incorporation is a strategic move to modulate key properties such as lipophilicity, membrane permeability, and metabolic stability.[1][2] The strong electron-withdrawing nature of the -OCF₃ group and the high bond energy of the carbon-fluorine (C-F) bond contribute significantly to its ability to resist enzymatic degradation, a crucial factor for improving a drug's bioavailability and half-life.[3][4] However, this inherent stability also necessitates a thorough and nuanced assessment of how these compounds are metabolized, as even minor metabolic pathways can have significant implications for efficacy and safety.
This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of trifluoromethoxy-containing compounds. We will delve into the underlying biochemical principles, provide detailed experimental protocols for key in vitro assays, and present a framework for interpreting the resulting data to make informed decisions in the drug development process.
Metabolic Fate of Trifluoromethoxy Compounds: A Tale of Two Bonds
The metabolic stability of a compound containing a trifluoromethoxy group is largely dictated by the strength of the C-F and O-C bonds. The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl moiety itself highly resistant to enzymatic attack.[3] Consequently, the primary site of metabolic vulnerability is often the ether linkage.
The principal metabolic pathway for aryl-OCF₃ compounds is O-demethylation , a reaction typically catalyzed by Cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for a wide range of drugs.[5][6] This process involves the enzymatic hydroxylation of the carbon atom of the trifluoromethoxy group, leading to an unstable hemiacetal intermediate that spontaneously decomposes to release trifluoromethanol (CF₃OH). Trifluoromethanol is itself unstable and further breaks down into carbonyl difluoride (COF₂) and hydrogen fluoride (HF).
It is the combination of steric hindrance and the electron-withdrawing effect of the fluorine atoms that makes the -OCF₃ group more resistant to this oxidative demethylation compared to its methoxy (-OCH₃) counterpart.[3] The fluorine atoms decrease the electron density on the oxygen, making it a poorer substrate for CYP enzymes.[3]
Caption: Comparative workflow of microsomal and hepatocyte stability assays.
Comparative Analysis: -OCF₃ vs. Alternatives
The primary reason for incorporating a trifluoromethoxy group is often to block a known metabolic liability, typically the O-demethylation of a methoxy group. The following table provides a conceptual comparison of the expected metabolic stability parameters for a hypothetical compound and its trifluoromethoxy analog.
| Parameter | Methoxy (-OCH₃) Analog | Trifluoromethoxy (-OCF₃) Analog | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The -OCF₃ group is more resistant to oxidative O-demethylation by CYP enzymes due to steric and electronic effects. [3] |
| Intrinsic Clearance (Clint) | Higher | Lower | A lower rate of metabolism results in a lower intrinsic clearance. [4] |
| Number of Metabolites | Potentially Higher | Potentially Lower | Blocking a primary metabolic pathway can reduce the number of downstream metabolites. [4] |
Conclusion and Future Perspectives
The assessment of metabolic stability is a critical component of modern drug discovery. For trifluoromethoxy-containing compounds, this assessment is particularly important to confirm that the intended metabolic blocking is effective and to identify any alternative metabolic pathways that may have been unmasked. While in vitro assays provide invaluable early insights, it is crucial to remember that they are a simplification of the complex in vivo environment. Further in vivo pharmacokinetic studies are necessary to fully understand the disposition of these promising drug candidates. The strategic use of the trifluoromethoxy group, guided by robust metabolic stability data, will undoubtedly continue to be a powerful tool in the development of safer and more effective medicines. [7]
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The Strategic Advantage of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate in Drug Discovery: A Comparative Guide
In the landscape of modern medicinal chemistry, the selection of each functional group on a drug candidate is a critical decision, profoundly influencing its potency, selectivity, and pharmacokinetic profile. Among the vast arsenal of chemical moieties available to researchers, the strategic incorporation of a methyl ester in concert with a trifluoromethoxy-substituted benzothiophene scaffold presents a compelling case for its superiority in specific drug design applications. This guide provides an in-depth technical comparison of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate with other ester analogs and related substituted benzothiophenes, supported by experimental insights and structure-activity relationship (SAR) data.
The Benzothiophene Core: A Privileged Scaffold
The benzo[b]thiophene core is a well-established "privileged structure" in drug discovery, consistently appearing in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic nature provides a robust framework for the precise spatial orientation of pharmacophoric features, facilitating strong and specific interactions with biological targets.[3] The sulfur-containing thiophene ring, fused to a benzene ring, imparts unique electronic properties and metabolic stability, making it an attractive starting point for the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[4][5]
The Trifluoromethoxy Group: A Lipophilic Electron-Withdrawing Powerhouse
The trifluoromethoxy (-OCF₃) group is a key player in fine-tuning the physicochemical properties of a drug candidate. Unlike the more common methoxy (-OCH₃) group, the -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic pull can significantly impact the acidity of nearby protons and the reactivity of the aromatic ring.
Crucially, the trifluoromethoxy group offers a unique combination of properties:
-
Enhanced Lipophilicity: The -OCF₃ group is significantly more lipophilic than a methoxy or even a trifluoromethyl group. This increased lipophilicity can lead to improved cell membrane permeability and, consequently, better oral bioavailability of a drug.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. This can increase the in vivo half-life of a drug, leading to a more sustained therapeutic effect.
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby acidic protons, which can be critical for optimizing interactions with target proteins.
The Methyl Ester: More Than Just a Prodrug
While esters are often employed as prodrugs to enhance the bioavailability of carboxylic acid-containing drugs, the choice of the esterifying alcohol is far from trivial.[6] The methyl ester, in particular, offers several advantages in the context of drug design:
-
Minimal Steric Hindrance: The methyl group is the smallest alkyl group, minimizing steric clashes with the target protein's binding pocket. This can be crucial for achieving optimal binding affinity.
-
Favorable Physicochemical Properties: Methyl esters generally exhibit a good balance of lipophilicity and aqueous solubility, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) properties.
-
Predictable Hydrolysis: In the context of prodrugs, methyl esters are often readily hydrolyzed by ubiquitous esterases in the body to release the active carboxylic acid. The rate of this hydrolysis can be modulated by the surrounding chemical environment.
Comparative Analysis: Why this compound Stands Out
To illustrate the advantages of this compound, we will compare its anticipated performance with other esters and 5-substituted analogs based on established medicinal chemistry principles and available data on related compounds.
Impact of the Ester Group: A Balance of Potency and Permeability
The choice of the ester group can significantly impact the biological activity and pharmacokinetic properties of a compound. While longer alkyl esters (ethyl, propyl, butyl) can increase lipophilicity, this often comes at the cost of reduced aqueous solubility and potentially increased steric hindrance at the binding site.
A study on a series of thermolysin inhibitors demonstrated that systematically increasing the size of a hydrophobic substituent from methyl to phenylethyl resulted in a complex interplay of enthalpy and entropy, with medium-sized substituents exhibiting the highest affinities.[7] This suggests that there is an optimal size for the ester group to maximize binding affinity, and the compact nature of the methyl group is often advantageous.
Table 1: Predicted Physicochemical Properties and Their Implications
| Ester Group | Relative Lipophilicity (cLogP) | Relative Aqueous Solubility | Potential for Steric Hindrance | Implications for Drug Performance |
| Methyl | Moderate | Moderate | Low | Optimal balance for cell permeability and target engagement. |
| Ethyl | Higher | Lower | Moderate | May improve permeability but could decrease binding affinity due to steric clash. |
| Propyl | Even Higher | Lower | Higher | Increased risk of poor solubility and steric hindrance, potentially reducing overall efficacy. |
| Butyl | Highest | Lowest | Highest | Likely to have poor aqueous solubility and significant steric issues, limiting its therapeutic potential. |
Impact of the 5-Position Substituent: The Trifluoromethoxy Advantage
The substituent at the 5-position of the benzothiophene ring plays a critical role in modulating the electronic properties and overall biological activity of the molecule.
Table 2: Comparison of 5-Substituents on the Benzo[b]thiophene-2-carboxylate Scaffold
| 5-Substituent | Electronic Effect | Lipophilicity | Metabolic Stability | Anticipated Impact on Biological Activity |
| -OCF₃ (Trifluoromethoxy) | Strongly Electron-Withdrawing | High | High | Enhances binding affinity through favorable electronic interactions and improves pharmacokinetic profile. |
| -OCH₃ (Methoxy) | Electron-Donating | Moderate | Moderate | Can be susceptible to O-demethylation, leading to a shorter half-life. |
| -Cl (Chloro) | Electron-Withdrawing | Moderate | High | Provides a good balance of electronic and steric properties. |
| -Br (Bromo) | Electron-Withdrawing | Moderate | High | Similar to chloro but with a larger atomic radius, which could lead to steric issues. |
| -CH₃ (Methyl) | Electron-Donating | High | Moderate | Can be a site of metabolic oxidation. |
| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | High | High | Lacks the potential for hydrogen bond acceptance that the oxygen in -OCF₃ provides.[7] |
The strong electron-withdrawing nature of the trifluoromethoxy group in this compound can lead to a more polarized C-S bond in the thiophene ring and can influence the acidity of the C-3 proton, potentially leading to stronger interactions with the target protein. Furthermore, its high lipophilicity and metabolic stability are key advantages for developing orally bioavailable drugs with a prolonged duration of action.[7]
Experimental Workflow and Protocols
The synthesis of this compound and its analogs for comparative studies is a critical step in the drug discovery process. Below is a representative experimental workflow and a detailed synthesis protocol.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of this compound and its analogs.
Detailed Synthesis Protocol for this compound
This protocol is adapted from established methods for the synthesis of related benzothiophene derivatives.
Materials:
-
4-(Trifluoromethoxy)thiophenol
-
Methyl 2-chloroacetoacetate
-
Sodium methoxide
-
Methanol
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Step 1: Condensation. To a solution of 4-(trifluoromethoxy)thiophenol (1.0 eq) in methanol at 0 °C, add sodium methoxide (1.1 eq). Stir the mixture for 15 minutes. To this solution, add methyl 2-chloroacetoacetate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 2: Work-up and Extraction. Remove the methanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude intermediate.
-
Step 3: Cyclization. Add the crude intermediate to polyphosphoric acid at 80 °C. Stir the mixture vigorously for 2 hours.
-
Step 4: Work-up and Purification. Carefully pour the hot reaction mixture onto ice. Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Step 5: Characterization. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Determine the melting point.
Conclusion: A Strategically Superior Building Block
The judicious combination of a benzothiophene scaffold, a 5-trifluoromethoxy substituent, and a methyl ester at the 2-position creates a molecule with a highly desirable profile for drug discovery. This compound offers a superior balance of lipophilicity, metabolic stability, and electronic properties compared to other ester analogs and 5-substituted derivatives. Its compact size minimizes steric hindrance, while the trifluoromethoxy group enhances cell permeability and resistance to degradation. For researchers and drug development professionals seeking to optimize the pharmacokinetic and pharmacodynamic properties of their lead compounds, this compound represents a strategically advantageous and highly valuable building block. Further comparative studies are warranted to fully elucidate its potential across a range of biological targets.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzothiophene Derivatives
Introduction: The Critical Role of Method Validation for Benzothiophene Scaffolds
Benzothiophene and its derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimicrobial treatments.[1] The journey from a promising benzothiophene-based molecule in discovery to a regulated pharmaceutical product is underpinned by rigorous analytical testing. Ensuring the quality, safety, and efficacy of these products requires analytical methods that are not just accurate and reliable, but also reproducible across different laboratories, instruments, and analysts.
This is where the principles of analytical method validation, and more specifically cross-validation, become paramount. Cross-validation is the formal process of verifying that a previously validated analytical procedure yields comparable results when performed by a different laboratory or with a different set of equipment or personnel.[2] This process is a regulatory expectation and a scientific necessity, particularly during technology transfer to a contract manufacturing organization (CMO), when comparing a new method to an established one, or when data from multiple sites will be included in a regulatory submission.[3][4][5]
This guide provides an in-depth comparison of common analytical techniques used for benzothiophene derivatives and presents a detailed, field-tested protocol for conducting a successful cross-validation study. The principles discussed are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures, and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7][8][9]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is the foundation of any validation effort. For benzothiophene derivatives, which span a range of polarities and volatilities, several high-performance methods are applicable. The selection depends on the intended purpose of the assay—be it for quantifying the active pharmaceutical ingredient (API), identifying impurities, or analyzing metabolites in a biological matrix.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by LC, detection by mass-to-charge ratio after ionization. | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. |
| Primary Application | Assay, purity, and stability testing of drug substances and products. | Impurity identification, metabolite analysis, bioanalysis (low concentrations).[10][11] | Analysis of volatile impurities, residual solvents, or thermally stable derivatives. |
| Selectivity/Specificity | Good. Potential for interference from co-eluting compounds with similar UV spectra.[12] | Excellent. High specificity from both retention time and mass fragmentation patterns.[10] | Excellent. High specificity from retention time and mass spectral library matching.[13] |
| Sensitivity (Typical LOQ) | Good (ng to low-µg/mL range).[14] | Excellent (pg/mL to low-ng/mL range).[10] | Very Good (pg to low-ng/mL range). |
| Robustness | High. Methods are generally rugged and transferable.[15] | Moderate. Sensitive to matrix effects and ionization suppression/enhancement.[12] | High. Well-established and reliable, but requires thermally stable and volatile analytes. |
| Causality Behind Choice | Ideal for routine QC of the main component due to its simplicity, robustness, and cost-effectiveness. The chromophoric nature of the benzothiophene ring makes UV detection suitable. | The go-to method for trace-level analysis, such as identifying unknown impurities or quantifying metabolites in complex biological fluids, where ultimate selectivity and sensitivity are required.[16] | Best suited when dealing with volatile benzothiophene derivatives or when specific volatile impurities, which are not amenable to LC, must be quantified.[17][18] |
Workflow for Analytical Method Cross-Validation
A successful cross-validation or method transfer is not merely a repeat of the original validation. It is a structured comparison designed to prove equivalency. The workflow ensures that any observed variability is scientifically understood and within predefined acceptance limits.
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A Comparative Guide to the Efficacy of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate Derivatives versus Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzo[b]thiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of a specific class of these compounds, Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate derivatives, against established drugs in two key therapeutic areas: oncology and inflammation. While direct comparative efficacy data for this exact molecular substitution pattern remains nascent in publicly accessible literature, we can extrapolate from closely related analogues to provide a robust comparison based on mechanism of action and available in vitro data. This guide will focus on two primary mechanisms through which benzo[b]thiophene derivatives exert their effects: selective estrogen receptor modulation for anticancer applications and cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory purposes.
Part 1: Anticancer Efficacy as Selective Estrogen Receptor Modulators (SERMs)
A significant area of investigation for benzo[b]thiophene derivatives is their potential as Selective Estrogen Receptor Modulators (SERMs) for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] In this context, they are compared with the established SERMs, Tamoxifen and Raloxifene.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action for SERMs involves competitive binding to estrogen receptors (ERα and ERβ), which are key drivers of proliferation in many breast cancers.[3][4] By occupying the ligand-binding domain of the receptor, these drugs can either block or modulate the transcriptional activity of the receptor, leading to a reduction in cancer cell growth.
Existing Drugs: Tamoxifen and Raloxifene
-
Tamoxifen : Upon binding to ERα, Tamoxifen induces a conformational change that inhibits the binding of co-activator proteins, thereby blocking the transcription of estrogen-dependent genes. This leads to cell cycle arrest and apoptosis.[3] However, Tamoxifen can act as a partial agonist in other tissues, such as the endometrium, which can lead to an increased risk of uterine cancer.[5]
-
Raloxifene : A second-generation SERM, Raloxifene also acts as an ER antagonist in breast tissue.[6][7] It is a benzothiophene derivative itself and has a similar antagonistic effect on ERα in breast cancer cells.[2] Notably, it does not exhibit the same level of estrogenic activity in the uterus as Tamoxifen.[6]
This compound Derivatives
Derivatives of the benzo[b]thiophene scaffold have been designed to act as potent ERα antagonists.[1] The trifluoromethoxy group at the 5-position is of particular interest due to its strong electron-withdrawing nature and its potential to enhance metabolic stability and binding affinity. The proposed mechanism for these derivatives is analogous to that of Raloxifene, involving direct competition with estradiol for ERα binding, leading to the inhibition of downstream signaling pathways that promote tumor growth.
Signaling Pathway: Estrogen Receptor Modulation
Caption: Workflow for MTT Cell Viability Assay.
Part 2: Anti-inflammatory Efficacy as COX-2 Inhibitors
Another promising avenue for benzo[b]thiophene derivatives is their role as anti-inflammatory agents through the selective inhibition of cyclooxygenase-2 (COX-2). [8]This positions them as potential alternatives to existing nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
Mechanism of Action: Targeting the Inflammatory Cascade
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.
Existing Drug: Celecoxib
-
Celecoxib : This drug is a selective COX-2 inhibitor. By preferentially binding to and inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gastrointestinal tract and platelets. [9]This selectivity is a key advantage over non-selective NSAIDs.
This compound Derivatives
Several studies have demonstrated that the benzo[b]thiophene scaffold can be functionalized to produce potent and selective COX-2 inhibitors. [10][11][12]The trifluoromethoxy substituent is anticipated to enhance the binding affinity and selectivity for the COX-2 active site. The proposed mechanism involves the insertion of the benzo[b]thiophene core into the hydrophobic channel of the COX-2 enzyme, with the trifluoromethoxy group potentially interacting with a secondary pocket, thereby blocking the entry of arachidonic acid and preventing its conversion to prostaglandin precursors.
Signaling Pathway: COX-2 Inhibition
Caption: Mechanism of COX-2 Inhibition.
Comparative In Vitro Efficacy
The following table presents the IC50 values for Celecoxib and various benzo[b]thiophene derivatives against COX-1 and COX-2, highlighting their selectivity.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | |
| Benzo[b]thiophene Derivative (4e) | - | Higher than Celecoxib | - | [11][13] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4j) | - | 0.31 | 183.8 | [10][12] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4k) | - | 0.67 | - | [12] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4q) | - | 1.40 | - | [12] |
Note: Lower IC50 values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.
Workflow:
Caption: Workflow for In Vitro COX Inhibition Assay.
Conclusion
This compound derivatives represent a promising class of compounds with the potential for significant therapeutic impact in both oncology and inflammatory diseases. Based on the well-established bioactivity of the benzo[b]thiophene scaffold, these derivatives are likely to function as potent and selective modulators of key biological targets. As SERMs, they offer a potential alternative to Tamoxifen and Raloxifene in the treatment of ER+ breast cancer, with the trifluoromethoxy substitution possibly conferring advantages in terms of potency and metabolic stability. As COX-2 inhibitors, they present a viable avenue for the development of novel anti-inflammatory agents with a safety profile comparable to or exceeding that of Celecoxib. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this specific chemical series and to directly compare their efficacy against current standards of care.
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Safety Operating Guide
Comprehensive Disposal Guide: Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
This document provides essential safety and logistical guidance for the proper disposal of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate (CAS No. 146137-92-0). As a fluorinated heterocyclic compound, it requires specialized handling to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical intermediates.
Core Principle: Hazard Identification and Classification
-
Benzo[b]thiophene Core: The parent molecule, benzo[b]thiophene, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects[1][2]. Its combustion can produce toxic sulfur oxides (SOx)[1][3].
-
Trifluoromethoxy Group (-OCF3): The presence of a carbon-fluorine bond classifies this compound as a halogenated organic compound [4]. This is the most critical classification for waste management. Halogenated organic wastes are specifically regulated and require high-temperature incineration for complete destruction to avoid the formation of persistent environmental pollutants[5][6]. Combustion will produce hydrogen fluoride (HF), a highly corrosive and toxic gas.
-
Methyl Ester Group: This functional group is common in organic synthesis.
Based on this analysis, the primary disposal pathway must be designed to manage a solid, toxic, environmentally hazardous, halogenated organic chemical. Under no circumstances should this compound or its residues be disposed of down the drain or in general solid waste [7][8].
Table 1: Inferred Hazard Profile and Handling Summary
| Hazard Category | Description | Required PPE & Handling Precautions |
| Chemical Classification | Solid Halogenated Organic Compound. | Must be segregated into the halogenated organic waste stream[4]. |
| Acute Toxicity (Oral) | Inferred to be harmful if swallowed, based on the benzo[b]thiophene core[1][2]. | Avoid ingestion. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the lab[2][9]. |
| Skin/Eye Irritation | Assumed to be an irritant based on similar heterocyclic compounds[9]. | Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles[9][10]. |
| Environmental Hazard | Inferred to be toxic to aquatic life with long-lasting effects[1][2]. | Prevent release to the environment. Collect all residues and contaminated materials for proper disposal[2]. |
| Combustion Products | High-temperature decomposition will produce Carbon Monoxide (CO), Carbon Dioxide (CO2), Sulfur Oxides (SOx), and Hydrogen Fluoride (HF)[1][3]. | Disposal must be via a licensed facility equipped with flue-gas scrubbing capabilities[8]. |
Pre-Disposal Planning and Waste Minimization
Responsible chemical management starts with minimizing waste generation. Before beginning work, consider the following strategies to reduce the volume of hazardous waste produced:
-
Source Reduction: Order only the quantity of chemical required for your experiments[11].
-
Scale Reduction: Whenever feasible, reduce the scale of laboratory experiments to minimize the volume of waste generated[11].
-
Inventory Management: Maintain a detailed inventory of all chemicals to prevent ordering duplicates and to track materials that are approaching their expiration date[12].
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to its final removal by a licensed waste contractor.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure. This includes:
-
Chemical safety goggles or a face shield[9].
-
Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use[13].
-
A properly buttoned lab coat.
Step 2: Segregate the Waste Stream
This is the most critical step in the disposal process.
-
Designate a Halogenated Waste Container: This compound must be collected in a container specifically designated for SOLID HALOGENATED ORGANIC WASTE [4].
-
Avoid Co-mingling: Never mix this waste with other waste streams. Incompatibilities can lead to dangerous reactions. Specifically, keep it separate from:
Step 3: Use a Proper Waste Container
All hazardous waste must be stored in appropriate containers.
-
Compatibility: Use a container made of a material that will not react with the chemical, such as a high-density polyethylene (HDPE) pail or a glass bottle for solids[11][12].
-
Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top lid to prevent spills[15].
-
Headspace: Do not overfill the container. Leave at least 10% of headspace to allow for expansion[15].
Step 4: Label the Container Correctly
Proper labeling is a regulatory requirement and ensures safe handling.
-
Affix a Hazardous Waste Tag: As soon as the first particle of waste enters the container, it must be labeled.
-
Complete All Fields: The label must include:
Step 5: Store in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored safely at or near the point of generation.
-
Location: The SAA must be in the same room where the waste is generated[11][15].
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to catch any potential leaks[12].
-
Closure: Keep the container securely closed at all times, except when adding waste[11][15].
Step 6: Arrange for Final Disposal
The only acceptable disposal method for this compound is through a licensed hazardous waste management company.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup[11].
-
Recommended Technology: The designated disposal method is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers[6][8]. This process ensures the complete destruction of the halogenated organic molecule and neutralizes the harmful acidic gases (SOx, HF) produced during combustion.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a small spill, follow these procedures:
-
Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated. If necessary, evacuate the immediate area[8][9].
-
Wear Full PPE: Do not attempt cleanup without wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container[8].
-
Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. All materials used for cleanup must also be disposed of as halogenated hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EH&S department.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste and Disposal. American Chemical Society.
- Safety Data Sheet. (2024). Fluorochem.
- SAFETY DATA SHEET - Benzo[b]thiophene. (2016). Fisher Scientific.
- 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid methyl ester. Chem-Impex.
- SAFETY DATA SHEET - 5-Methylbenzo[b]thiophene. (2025). TCI Chemicals.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- METHYL 4-PHENYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBOXYLATE - Safety Data Sheet. (2023). ChemicalBook.
- Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets. (2019). ECHEMI.
- SAFETY DATA SHEET - 2-Methylbenzo[b]thiophene. Fisher Scientific.
- SAFETY DATA SHEET - (Trifluoromethoxy)benzene. Fisher Scientific.
- 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. Chem-Impex.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Law.Cornell.Edu.
- Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYLATE. (2025). ChemicalBook.
- SAFETY DATA SHEET - 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. AFG Bioscience LLC.
- Safety Data Sheet. (2024). Angene Chemical.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
- Hazardous waste segregation.
- Methyl benzo b thiophene-2-carboxylate 97 22913-24-2. Sigma-Aldrich.
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Comprehensive Safety and Handling Guide for Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate
This guide provides essential safety and logistical information for the handling of Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate. The following procedures are based on an analysis of the compound's structural components—a benzothiophene core and a trifluoromethoxy group—and established protocols for handling similar chemical classes. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious approach is paramount.
Hazard Assessment: A Structural Perspective
A thorough understanding of the potential hazards of this compound is derived from its constituent parts: the benzothiophene scaffold and the trifluoromethoxy substituent.
-
Benzothiophene Core : Benzothiophene and its derivatives are known to be bioactive and are common in pharmaceuticals.[1] The analogous, non-fluorinated compound, Benzo[b]thiophene-2-carboxylic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[2] Similarly, Methyl benzo[b]thiophene-2-carboxylate is also classified as a skin, eye, and respiratory irritant.
-
Trifluoromethoxy Group : The trifluoromethoxy (-OCF3) group is a common substituent in modern pharmaceuticals and agrochemicals. While it often imparts desirable properties, its presence necessitates careful handling. Fluorinated organic compounds can present unique hazards, and their thermal decomposition may produce hazardous substances such as hydrogen fluoride (HF).[3]
Based on this structural analysis, this compound should be treated as a compound that is potentially harmful if swallowed, comes into contact with skin, or is inhaled, and may cause serious eye irritation .[4]
Potential Hazard Summary:
| Hazard Class | Potential Effect | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Based on data for analogous compounds.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation | Based on data for benzothiophene derivatives.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Based on data for benzothiophene derivatives.[2] |
| Respiratory Irritation | May cause respiratory irritation | Based on data for benzothiophene derivatives.[2] |
| Long-Term Health Effects | Unknown | Due to the lack of specific toxicological data, chronic effects are unknown. It is prudent to minimize exposure. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation before and during use. Double-gloving is advised for enhanced protection.[4][5] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron is also recommended.[5] |
| Respiratory | Respirator | If work cannot be conducted in a certified chemical fume hood, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5][6] |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
The container should be kept tightly closed.
Handling and Use
-
All handling of solid and dissolved this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[6]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Prepare solutions in the fume hood, adding the solid to the solvent slowly.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's emergency response team.[5]
Disposal Plan: Environmental Responsibility
Proper disposal of fluorinated organic compounds is critical to prevent environmental contamination.[5]
-
Waste Collection : All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[5]
-
Waste Segregation : Do not mix this waste stream with other incompatible chemical waste.
-
Disposal Method : The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[7] This method has the potential to permanently eliminate the compound.[7] Landfilling in a designated hazardous waste landfill is another option, but it only contains the substance.[7]
Visualizing Safety Workflows
The following diagrams illustrate the key decision-making processes for ensuring safety when working with this compound.
Caption: PPE Selection Workflow
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
